molecular formula C10H11ClO4S B053052 Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate CAS No. 120100-04-1

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Cat. No.: B053052
CAS No.: 120100-04-1
M. Wt: 262.71 g/mol
InChI Key: BBWCBPYXCNCYAT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is a high-purity chemical intermediate of significant interest in synthetic organic chemistry and agrochemical research. This benzoate derivative is structurally characterized by multiple functional handles—a methyl ester, an aromatic chloride, an ortho-methyl group, and a para-methylsulfonyl moiety—which make it a versatile and valuable building block for the construction of more complex molecules. Its primary research application lies in the development of novel herbicides and plant growth regulators, where it serves as a key precursor in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors. The methylsulfonyl group is a critical pharmacophore in many commercial herbicides, contributing to compound uptake, translocation, and target site binding. The chlorine and ester groups provide excellent sites for further functionalization via nucleophilic aromatic substitution or hydrolysis/transesterification reactions, respectively. Researchers utilize this compound to explore structure-activity relationships (SAR), develop new synthetic routes, and create targeted libraries for biological screening in crop protection science. It is an essential tool for chemists and biochemists focused on advancing agricultural innovation.

Properties

IUPAC Name

methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-6-8(16(3,13)14)5-4-7(9(6)11)10(12)15-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWCBPYXCNCYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568746
Record name Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120100-04-1
Record name Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Introduction

This compound, identified by CAS Number 120100-04-1, is a polysubstituted aromatic ester of significant interest in the fields of agrochemistry and synthetic organic chemistry.[1][2][3][4] Its molecular structure, featuring a strategic arrangement of chloro, methyl, and methylsulfonyl groups on a methyl benzoate scaffold, makes it a highly valuable intermediate. Primarily, it serves as a critical building block in the synthesis of advanced triketone herbicides, such as Tembotrione, which are potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[5][6]

The precise functionality of this molecule—the electron-withdrawing nature of the chloro and methylsulfonyl groups, combined with the steric influence of the methyl group—governs its reactivity and makes it an ideal precursor for constructing complex target molecules. This guide provides a comprehensive analysis of its core physicochemical properties, outlines a robust synthetic pathway, and details a complete analytical workflow for its characterization, offering researchers and development professionals the foundational knowledge required for its effective application.

Section 1: Core Physicochemical Properties

The unique substitution pattern of this compound dictates its physical and chemical behavior. The presence of the polar methylsulfonyl group and the ester moiety, contrasted with the nonpolar methyl group and aromatic ring, results in moderate lipophilicity and specific solubility characteristics.

G cluster_molecule This compound mol

Caption: 2D Structure of this compound.

Table 1: Summary of Physicochemical Properties

Property Value Source
IUPAC Name This compound PubChem[1]
CAS Number 120100-04-1 PubChem[1]
Molecular Formula C₁₀H₁₁ClO₄S PubChem[1]
Molecular Weight 262.71 g/mol PubChem[1]
Exact Mass 262.0066577 Da PubChem[1]
XLogP3 (Computed) 2.6 PubChem[1]
Polar Surface Area 68.8 Ų PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor Count 4 PubChem[1]
Rotatable Bond Count 3 PubChem[1]
Appearance White to off-white solid (typical) Inferred from related compounds

| Solubility | Soluble in polar organic solvents | Inferred from structure[7] |

Structural Influence on Properties:
  • Methylsulfonyl Group (-SO₂CH₃): This strongly electron-withdrawing group is the primary contributor to the molecule's polarity. It enhances solubility in moderately polar organic solvents and influences the electronic environment of the aromatic ring, which is crucial for subsequent synthetic transformations.

  • Chloro Group (-Cl): Positioned ortho to the ester, the chlorine atom provides a significant steric and electronic influence. It contributes to the overall electrophilicity of the aromatic ring and can be a site for nucleophilic aromatic substitution under specific, often harsh, conditions.

  • Methyl Ester Group (-COOCH₃): This group serves as a key reactive handle. It can be hydrolyzed to the corresponding carboxylic acid or be involved in transesterification reactions. Its presence is fundamental to the molecule's role as a synthetic intermediate.

  • Methyl Group (-CH₃): The methyl group at the 3-position provides steric bulk, which can direct the regioselectivity of subsequent reactions on the aromatic ring.

Section 2: Synthesis and Mechanistic Insights

While the title compound can be sourced commercially, understanding its synthesis is crucial for process development and impurity profiling. A logical and industrially relevant approach involves the preparation of the corresponding carboxylic acid followed by esterification. The haloform reaction is a robust method for creating the acid precursor, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, from an acetophenone derivative.[5][8]

G Start 2-Chloro-3-methyl-4- methylsulfonylacetophenone Acid 2-Chloro-3-methyl-4- methylsulfonylbenzoic Acid Start->Acid Haloform Reaction (e.g., NaOCl) Ester Methyl 2-chloro-3-methyl-4- methylsulfonylbenzoate (Target) Acid->Ester Fischer Esterification (CH₃OH, H₂SO₄ catalyst)

Caption: Proposed two-step synthetic pathway to the target compound.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid to its methyl ester.

Self-Validation: The protocol's success is validated by monitoring the disappearance of the starting carboxylic acid via Thin Layer Chromatography (TLC). The identity and purity of the final product are confirmed using the analytical methods detailed in Section 3, particularly by observing the appearance of the methyl ester protons in ¹H NMR spectroscopy.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (CH₃OH) in sufficient volume to fully dissolve the starting material upon gentle warming (e.g., 10-15 mL per gram of acid).

    • Causality Insight: Methanol serves as both the solvent and the reactant. Using an excess of methanol drives the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the stirring solution. An exotherm may be observed.

    • Causality Insight: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the methanol oxygen.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Progress Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The product ester will have a higher Rf value (less polar) than the starting carboxylic acid.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. c. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the final product as a crystalline solid.[6]

Section 3: Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A multi-technique approach is standard practice.

G Sample Synthesized Product Sample HPLC RP-HPLC (Purity Assessment) Sample->HPLC MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Sample->NMR IR IR Spectroscopy (Functional Group ID) Sample->IR

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the sample and quantify any impurities.

  • Methodology: A Reverse-Phase (RP-HPLC) method is typically employed.[9]

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (both containing 0.1% formic acid).

    • Detection: UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

    • Expected Result: A single major peak corresponding to the product, with its area percentage representing the purity.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Expected Peaks: Characteristic absorption bands confirm the presence of the ester and sulfonyl groups.[10]

      • ~1720-1730 cm⁻¹: Strong C=O (ester) stretching vibration.

      • ~1300-1320 cm⁻¹ & ~1140-1160 cm⁻¹: Strong, sharp S=O (sulfonyl) asymmetric and symmetric stretching vibrations, respectively.

      • ~2960-3000 cm⁻¹: C-H stretching from the methyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To provide definitive structural elucidation.

    • Expected ¹H NMR Signals (in CDCl₃):

      • δ ~7.8-8.2 ppm: Two doublets (2H), corresponding to the two aromatic protons.

      • δ ~3.9 ppm: Singlet (3H), from the methyl ester protons (-OCH₃).

      • δ ~3.1-3.3 ppm: Singlet (3H), from the methylsulfonyl protons (-SO₂CH₃).[10]

      • δ ~2.4-2.6 ppm: Singlet (3H), from the aromatic methyl protons (-CH₃).

    • Expected ¹³C NMR Signals (in CDCl₃):

      • δ ~165-170 ppm: Ester carbonyl carbon.

      • δ ~125-145 ppm: Multiple signals for the aromatic carbons.

      • δ ~52-53 ppm: Methyl ester carbon (-OCH₃).

      • δ ~40-45 ppm: Methylsulfonyl carbon (-SO₂CH₃).[10]

      • δ ~15-20 ppm: Aromatic methyl carbon (-CH₃).

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight and analyze fragmentation patterns.

    • Expected Result:

      • Molecular Ion (M⁺): A peak at m/z ≈ 262, corresponding to the molecular weight. The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) would be a key confirmation.

      • Key Fragments: Common fragmentation pathways would include the loss of the methoxy group ([M-31]⁺), the chloro atom ([M-35]⁺), or the entire methylsulfonyl group ([M-79]⁺).

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]...

  • Quick Company. (n.d.). Process For Preparation Of Mesotrione And Its Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene.
  • ResearchGate. (n.d.). Development of a continuous flow process for the synthesis of mesotrione. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018178860A1 - Synthesis of mesotrione.
  • Patsnap. (n.d.). Synthetic process of herbicide tembotrione - Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). PREPARATION OF 2-\CHLORO, BROMO OR NITRO-4-\ALKYLSULFONYL\BENZOIC ACIDS AND INTERMEDIATES.
  • Chemsrc. (n.d.). 2-chloro-3-(Methylsulfonyl)benzoic acid | CAS#:106904-09-0. Retrieved from [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • AERU. (n.d.). 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (CAS No. 120100-04-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, a key chemical intermediate. It delves into its chemical and physical properties, outlines detailed synthesis protocols for it and its immediate precursor, discusses its primary applications in the agrochemical industry, and provides essential safety and handling information. The content is structured to deliver not only foundational data but also the scientific rationale behind its synthesis and application, empowering researchers to effectively utilize this compound in their development workflows.

Compound Identification and Core Properties

This compound is a substituted aromatic compound with the Chemical Abstracts Service (CAS) registry number 120100-04-1 .[1] Its structure is characterized by a benzene ring substituted with a methyl ester, a chlorine atom, a methyl group, and a methylsulfonyl group. This unique combination of functional groups imparts specific reactivity and properties that make it a valuable building block in organic synthesis.

Chemical Structure and Nomenclature
  • IUPAC Name: this compound[1]

  • Synonyms: Methyl 2-chloro-4-methanesulfonyl-3-methylbenzoate, Benzoic acid, 2-chloro-3-methyl-4-(methylsulfonyl)-, methyl ester[2]

  • Chemical Formula: C₁₀H₁₁ClO₄S[1]

  • Molecular Weight: 262.71 g/mol [1]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Weight 262.71 g/mol PubChem[1]
Molecular Formula C₁₀H₁₁ClO₄SPubChem[1]
Appearance White to off-white solidCymitQuimica[2]
Solubility Soluble in polar organic solventsCymitQuimica[2]
Storage Temperature Room temperatureChemicalBook[3]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process. The immediate precursor is 2-chloro-3-methyl-4-methylsulfonylbenzoic acid (CAS No. 106904-09-0).[2] This section details the synthesis of the benzoic acid precursor followed by its esterification to the target compound.

Synthesis of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid

A robust and high-yield method for the preparation of the carboxylic acid precursor is the haloform reaction, starting from 2-chloro-3-methyl-4-methylsulfonylacetophenone.[4]

This protocol is adapted from established patent literature.[4]

  • Reaction Setup: In a reaction flask equipped with a stirrer and a condenser, add 1 mole equivalent of 2-chloro-3-methyl-4-methylsulfonylacetophenone.

  • Reagent Addition: Add 10 mole equivalents of a 6% aqueous solution of sodium hypochlorite (NaOCl) and 0.1 mole equivalents of a phase-transfer catalyst, such as benzyltriethylammonium chloride.

    • Causality Insight: The phase-transfer catalyst is crucial for facilitating the reaction between the organic substrate and the aqueous hypochlorite, thereby increasing the reaction rate and yield.

  • Reaction Conditions: Slowly heat the mixture to 100°C and maintain this temperature for 30 minutes.

  • Work-up and Isolation:

    • Cool the reaction mixture to 30°C.

    • Acidify the mixture to a pH of 1 by the dropwise addition of 36% hydrochloric acid. This will precipitate the carboxylic acid.

    • Stir the mixture for 4 hours to ensure complete crystallization.

    • Collect the solid precipitate by filtration.

    • Wash the filter cake with a 2% aqueous solution of hydrochloric acid to remove any inorganic salts.

    • Dry the solid to obtain 2-chloro-3-methyl-4-methylsulfonylbenzoic acid as a white powder.

A 2-chloro-3-methyl-4- methylsulfonylacetophenone C Reaction at 100°C A->C 1. B NaOCl (aq) Benzyltriethylammonium chloride B->C 2. D Acidification with HCl (aq) C->D Cooling E Crystallization and Filtration D->E F 2-chloro-3-methyl-4- methylsulfonylbenzoic acid E->F

Caption: Synthesis of the carboxylic acid precursor via haloform reaction.

Esterification to this compound

The final step in the synthesis is the esterification of the carboxylic acid precursor. The Fischer esterification is a classic and effective method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[5][6] Given the steric hindrance around the carboxylic acid group from the ortho-substituted chlorine and methyl groups, the reaction may require forcing conditions to achieve a good yield.

This proposed protocol is based on standard Fischer esterification procedures for sterically hindered benzoic acids.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole equivalent of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid in an excess of methanol (at least 10-20 mole equivalents), which also serves as the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1 mole equivalents).

    • Causality Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. It also facilitates the departure of water as a good leaving group.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine completion). The use of a Dean-Stark trap can be employed to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization or column chromatography.

A 2-chloro-3-methyl-4- methylsulfonylbenzoic acid C Reflux with water removal A->C 1. B Methanol (excess) Acid Catalyst (H₂SO₄ or TsOH) B->C 2. D Aqueous work-up (NaHCO₃ wash) C->D E Purification (Recrystallization/Chromatography) D->E F Methyl 2-chloro-3-methyl-4- methylsulfonylbenzoate E->F

Caption: Proposed Fischer esterification to the target methyl ester.

Applications in Research and Development

The primary and well-documented application of this compound is as a key intermediate in the synthesis of the herbicide Tembotrione .

Key Intermediate in Tembotrione Synthesis

Tembotrione is a potent triketone herbicide used for the control of broadleaf and grass weeds in corn. It acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The synthesis of Tembotrione utilizes this compound as a starting material for the introduction of the substituted benzoyl moiety.

While specific applications in drug development are not extensively documented in publicly available literature, the structural motifs present in this compound make it a potentially valuable building block for medicinal chemists. The presence of a halogen, a sulfone, and an ester provides multiple points for diversification and the introduction of pharmacophoric features.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. The following information is derived from available safety data sheets for this compound.

Hazard Identification
  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures
  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.

  • Fire-fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.

First Aid
  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

  • In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the agrochemical industry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. A thorough understanding of its properties and safe handling procedures is crucial for its effective and responsible use in research and development. While its application in medicinal chemistry is less defined, its structural features suggest potential for its use as a scaffold in the design and synthesis of novel bioactive molecules.

References

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | P
  • The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol | Semantic Scholar. (URL: [Link])

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. (URL: [Link])

  • Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

  • Acid to Ester - Common Conditions. Organic Chemistry Data. (URL: [Link])

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: [Link])

  • CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google P
  • This compound | C10H11ClO4S - PubChem. (URL: [Link])

  • Fischer Esterification | Mechanism + Easy TRICK! - YouTube. (URL: [Link])

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Chem LibreTexts. (URL: [Link])

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchGate. (URL: [Link])

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (URL: [Link])

Sources

An In-depth Technical Guide to Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is a substituted aromatic carboxylic acid ester of significant interest in synthetic organic chemistry. Its multifaceted structure, featuring a chlorinated and methylated benzene ring bearing a methylsulfonyl group and a methyl ester, makes it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, synthesis, and analytical characterization, tailored for professionals in research and development. This compound is a key precursor in the synthesis of the herbicide tembotrione[1][2].

Section 1: Structure and Nomenclature

The structural integrity and unambiguous naming of a chemical entity are fundamental for scientific communication and reproducibility. This section delineates the systematic nomenclature and structural features of this compound.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-chloro-3-methyl-4-(methylsulfonyl)benzoate .[3]

Common synonyms found in chemical literature and databases include:

  • This compound[3]

  • Methyl 2-chloro-4-methanesulfonyl-3-methylbenzoate[3]

  • Benzoic acid, 2-chloro-3-methyl-4-(methylsulfonyl)-, methyl ester

Chemical Structure and Key Identifiers

The chemical structure of this compound is characterized by a benzene ring substituted with five different groups. Understanding the spatial arrangement and electronic nature of these substituents is crucial for predicting its reactivity and properties.

  • Molecular Formula: C₁₀H₁₁ClO₄S[3]

  • CAS Number: 120100-04-1[3]

  • Molecular Weight: 262.71 g/mol [3]

The structural formula is as follows:

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, predicting solubility, and understanding the compound's behavior in various matrices.

PropertyValueSource
Molecular Weight 262.71 g/mol PubChem[3]
Molecular Formula C₁₀H₁₁ClO₄SPubChem[3]
XLogP3 2.1PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 3PubChem[3]
Exact Mass 262.006657 g/mol PubChem[3]
Monoisotopic Mass 262.006657 g/mol PubChem[3]
Topological Polar Surface Area 68.8 ŲPubChem[3]

Section 3: Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

A robust method for the synthesis of the carboxylic acid precursor is the haloform reaction of 2-chloro-3-methyl-4-methylsulfonylacetophenone.

Experimental Protocol:

  • To a reaction flask, add 1.0 mole of 2-chloro-3-methyl-4-methylsulfonylacetophenone.

  • Add 10 moles of a 6% aqueous solution of sodium hypochlorite.

  • Add 0.1 moles of a phase-transfer catalyst, such as benzyltriethylammonium chloride.

  • Slowly heat the mixture to 100°C and maintain this temperature for 30 minutes.

  • Cool the reaction mixture to 30°C.

  • Acidify the mixture to a pH of 1 by the dropwise addition of 36% hydrochloric acid, which will cause the product to precipitate.

  • Stir the mixture for 4 hours to ensure complete crystallization.

  • Collect the solid product by filtration.

  • Wash the filter cake with a 2% aqueous hydrochloric acid solution.

  • Dry the solid to obtain 2-chloro-3-methyl-4-methylsulfonylbenzoic acid[4].

G cluster_0 Synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid Start 2-chloro-3-methyl-4- methylsulfonylacetophenone Reagents NaOCl (aq) Phase-Transfer Catalyst Start->Reagents Add Reaction Haloform Reaction (100°C, 0.5h) Reagents->Reaction Workup Acidification (HCl) Crystallization Reaction->Workup Product 2-chloro-3-methyl-4- (methylsulfonyl)benzoic acid Workup->Product G cluster_1 Esterification Acid 2-chloro-3-methyl-4- (methylsulfonyl)benzoic acid Reagents_Ester Methanol (excess) Conc. H₂SO₄ (cat.) Acid->Reagents_Ester Add Reaction_Ester Fischer Esterification (Reflux) Reagents_Ester->Reaction_Ester Workup_Ester Neutralization (NaHCO₃) Extraction Reaction_Ester->Workup_Ester Purification Recrystallization or Column Chromatography Workup_Ester->Purification Final_Product Methyl 2-chloro-3-methyl-4- methylsulfonylbenzoate Purification->Final_Product

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate stands as a key intermediate in the synthesis of novel chemical entities within the pharmaceutical and agrochemical sectors. Its multifaceted structure, incorporating a chlorinated aromatic ring, a methylsulfonyl group, and a methyl ester, presents a unique combination of reactivity and potential hazards. This in-depth technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes available data from structurally related compounds to offer a robust and scientifically grounded set of safety protocols. Our objective is to empower researchers with the knowledge to mitigate risks, ensure personnel safety, and maintain experimental integrity.

Introduction: Understanding the Molecule

This compound (CAS No. 120100-04-1) is a substituted benzoate ester with the molecular formula C₁₀H₁₁ClO₄S[1]. Its utility in organic synthesis is significant, yet the very functional groups that make it a valuable building block also necessitate a thorough understanding of its potential hazards. This guide is predicated on a "safety-by-design" principle, where a deep understanding of the molecule's chemical characteristics informs every aspect of its handling.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 120100-04-1[1][2]
Molecular Formula C₁₀H₁₁ClO₄S[1]
Molecular Weight 262.71 g/mol [1]
IUPAC Name This compound[1]

Hazard Identification and Risk Assessment: A Triad of Functional Group Analysis

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a comprehensive risk assessment must be conducted by evaluating the hazards associated with its core functional groups: the chlorinated aromatic system, the methylsulfonyl moiety, and the methyl benzoate ester.

The Organochlorine Moiety: Persistent and Potentially Toxic

The presence of a chlorine atom on the benzene ring places this compound in the category of organochlorine compounds. These compounds are known for their potential for environmental persistence and a range of toxicological effects[3][4].

  • Potential Health Effects : Short-term exposure to some organochlorine compounds can lead to symptoms such as headaches, dizziness, nausea, and skin or eye irritation. Long-term exposure may pose more significant health risks, including potential damage to the liver, kidneys, and central nervous system[5]. Some organochlorine pesticides have been linked to endocrine-disrupting properties[6].

  • Environmental Impact : Chlorinated organic compounds can be persistent in the environment and may bioaccumulate[4]. Proper disposal is crucial to prevent environmental contamination.

The Methylsulfonyl Group: Considerations for Reactivity and Irritation

Sulfonyl-containing compounds, particularly sulfonyl chlorides, are known to be reactive and can be irritants. While the methylsulfonyl group in this molecule is less reactive than a sulfonyl chloride, caution is still warranted.

  • Potential Health Effects : Compounds containing sulfonyl groups can be irritating to the skin, eyes, and respiratory tract[7]. Inhalation of dust or vapors should be minimized.

  • Reactivity : While generally stable, sulfonyl compounds can react with strong oxidizing agents and bases.

The Methyl Benzoate Core: Ester Hydrolysis and General Toxicity

The methyl benzoate structure provides a baseline for understanding the compound's general chemical behavior and potential biological interactions.

  • Potential Health Effects : Benzoates generally exhibit low acute toxicity. However, ingestion of large amounts may cause gastrointestinal irritation. Some studies have raised concerns about the potential for benzoate to cause allergic reactions in sensitive individuals and, in the presence of ascorbic acid, to form benzene, a known carcinogen[8][9].

  • Reactivity : As an ester, this compound can undergo hydrolysis, especially in the presence of strong acids or bases, to yield methanol and the corresponding carboxylic acid[10].

Laboratory Handling and Personal Protective Equipment (PPE): A Multi-layered Defense

A stringent and multi-layered approach to safety is paramount when handling this compound.

Engineering Controls: The First Line of Defense
  • Fume Hood : All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation : Ensure adequate general laboratory ventilation to prevent the accumulation of any potential vapors.

Personal Protective Equipment (PPE): The Essential Barrier
  • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

  • Skin and Body Protection : A flame-resistant laboratory coat is required. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : For situations where dust or aerosol generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols: A Step-by-Step Guide to Safe Practice

The following protocols are designed to be self-validating systems, ensuring safety at each stage of the experimental workflow.

Weighing and Dispensing the Solid Compound
  • Preparation : Don all required PPE. Ensure the chemical fume hood is operational.

  • Containment : Place a weigh boat on the analytical balance inside the fume hood.

  • Dispensing : Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid generating dust.

  • Closure : Securely close the stock container immediately after dispensing.

  • Transfer : Carefully transfer the weighed solid to the reaction vessel within the fume hood.

  • Decontamination : Decontaminate the spatula and any other equipment that came into contact with the compound.

Preparing Solutions
  • Solvent Addition : In the fume hood, add the desired solvent to the reaction vessel containing the weighed solid.

  • Dissolution : Gently swirl or stir the mixture to dissolve the solid. If necessary, gentle heating can be applied using a well-controlled heating mantle.

  • Labeling : Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures: Rapid and Effective Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

In Case of Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response Workflow

The following workflow outlines the critical steps for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Colleagues & Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable & safe) contain->neutralize collect Collect Contaminated Material contain->collect neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for responding to a chemical spill.

Storage and Disposal: Ensuring Long-Term Safety and Environmental Protection

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Store in a locked cabinet or a restricted-access area.

Disposal
  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chlorinated organic compounds[11][12]. Do not dispose of it down the drain[13].

  • Incineration at a licensed hazardous waste facility is a common method for the disposal of chlorinated organic materials[11][14].

Conclusion: A Culture of Safety

The safe and effective use of this compound in research and development is contingent upon a deeply ingrained culture of safety. By understanding the inherent hazards of its constituent functional groups and adhering to the rigorous protocols outlined in this guide, scientists can confidently advance their work while prioritizing their well-being and protecting the environment. This document serves as a living resource, and it is incumbent upon all users to remain vigilant and seek additional information as it becomes available.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • Methyl 2-chloro-3-methyl-4-(methylsulfonyl)benzoate - Sigma-Aldrich. (n.d.).
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  • Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish. (n.d.). PubMed Central. Retrieved from [Link]

  • Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate. (n.d.). PubMed. Retrieved from [Link]

  • BENZOATES - OECD Existing Chemicals Database. (n.d.). Retrieved from [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor. Retrieved from [Link]

  • Laboratory analysis of organochlorine pesticides on air samples. (2020). Analytice. Retrieved from [Link]

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. (n.d.). USC Nanofab Wiki. Retrieved from [Link]

  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023). ACS Publications. Retrieved from [Link]

  • Medical Management Guidelines for Acute Chemical Exposure. (1992). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (CAS No. 120100-04-1), a key intermediate in the synthesis of agrochemicals.[1][2] This document is structured to deliver not only foundational data but also the scientific rationale behind its solubility profile, empowering researchers, scientists, and drug development professionals to effectively utilize this compound in synthesis and formulation workflows.

Introduction to this compound

This compound is a complex aromatic ester with the molecular formula C₁₀H₁₁ClO₄S and a molecular weight of 262.71 g/mol .[1] Its structure is characterized by a benzene ring substituted with five distinct functional groups: a methyl ester, a chloro group, a methyl group, and a methylsulfonyl group. These substitutions create a unique electronic and steric environment that dictates its physicochemical properties, including its solubility. This compound is a critical precursor in the synthesis of various agrochemicals, most notably the triketone herbicide, Tembotrione.[2][3] Understanding its solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 120100-04-1[1]
Molecular Formula C₁₀H₁₁ClO₄S[1]
Molecular Weight 262.71 g/mol [1]
IUPAC Name This compound[1]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5] The overall polarity of this compound is a composite of the contributions from its various functional groups:

  • Methylsulfonyl Group (-SO₂CH₃): This is a strongly polar, electron-withdrawing group that significantly increases the molecule's polarity and its potential for dipole-dipole interactions. This group is expected to enhance solubility in polar organic solvents.[6]

  • Methyl Ester Group (-COOCH₃): This group is also polar and can act as a hydrogen bond acceptor.

  • Chlorine Atom (-Cl): As an electron-withdrawing group, it contributes to the molecule's polarity.[6]

  • Methyl Group (-CH₃) and Aromatic Ring: These components are nonpolar and contribute to the molecule's hydrophobic character.

Given the presence of the highly polar methylsulfonyl and ester groups, it is anticipated that this compound will exhibit favorable solubility in polar organic solvents. This is supported by qualitative data for its parent compound, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, which is reported to have good solubility in polar solvents like DMSO and methanol.[6] Conversely, its solubility in nonpolar solvents such as hexane is expected to be limited.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative solubility profile can be predicted based on its structural features and the properties of its parent acid.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighThe strong dipole moments of these solvents can effectively solvate the polar methylsulfonyl and ester groups of the solute.
Polar Protic Methanol, EthanolModerate to HighThese solvents can engage in dipole-dipole interactions and potentially weak hydrogen bonding with the ester's oxygen atoms.
Moderately Polar Dichloromethane (DCM), Tetrahydrofuran (THF)ModerateThese solvents offer a balance of polarity that can interact with both the polar and nonpolar regions of the molecule.[7]
Nonpolar Toluene, Hexane, CyclohexaneLowThe nonpolar nature of these solvents is not conducive to solvating the highly polar functional groups of the solute.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various organic solvents using the shake-flask method, a widely accepted technique for solubility measurement.[4]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer. Alternatively, a gravimetric method can be used.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis). This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method:

      • Carefully evaporate the solvent from the pre-weighed vial containing the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

      • Calculate the solubility in g/100 mL or other desired units.

    • Spectroscopic/Chromatographic Method (e.g., HPLC):

      • Dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of a pre-established calibration curve.

      • Analyze the diluted sample using a validated HPLC or UV-Vis method.

      • Determine the concentration of the solute in the diluted sample from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility data in standard units such as g/100 mL, mg/mL, or mol/L at the specified temperature.

    • Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_result Result prep 1. Add Excess Solute to Solvent seal 2. Seal Vials prep->seal equil 3. Agitate at Constant Temperature (24-48h) prep->equil settle 4. Settle Excess Solid equil->settle filter 5. Withdraw & Filter Supernatant settle->filter quant_start Choose Method filter->quant_start grav Gravimetric Analysis quant_start->grav Evaporate & Weigh spec HPLC/UV-Vis Analysis quant_start->spec Dilute & Measure calc 6. Calculate Solubility (g/100mL, mol/L) grav->calc spec->calc

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

While quantitative public data on the solubility of this compound is limited, a thorough understanding of its molecular structure allows for a reliable prediction of its solubility behavior. The compound is expected to be highly soluble in polar aprotic solvents and moderately to highly soluble in polar protic solvents, with limited solubility in nonpolar media. For researchers requiring precise solubility data for process optimization or formulation, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. Adherence to this self-validating system will ensure the generation of accurate and reproducible solubility data, which is critical for the successful application of this important chemical intermediate.

References

  • Benchchem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
  • PubChem. This compound | C10H11ClO4S. [Online] Available at: [Link]

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube, 11 Feb. 2025. [Online] Available at: [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Online] Available at: [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]

  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online] Available at: [Link]

  • Slideshare. solubility experimental methods.pptx. [Online] Available at: [Link]

  • PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S. [Online] Available at: [Link]

  • Eureka | Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.

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The Emergence of a Molecular Scaffold: A Technical Guide to the Discovery and History of Substituted Methylsulfonylbenzoates

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide charts the discovery and historical development of substituted methylsulfonylbenzoates, a core chemical scaffold that has become integral to modern agrochemistry. We will explore the genesis of this structural motif, tracing its path from early synthetic explorations to its pivotal role in two major classes of herbicides: the sulfonylureas and the triketones. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the causality behind the experimental choices and the evolution of synthetic strategies that brought these vital compounds to the forefront of agricultural science.

Introduction: The Unassuming Core with Profound Impact

The substituted methylsulfonylbenzoate moiety, characterized by a methylsulfonyl group (-SO₂CH₃) and a carboxylate group (or a derivative thereof) attached to a benzene ring, is a testament to how fundamental structural motifs can be elaborated to create compounds with highly specific and potent biological activity. While the core structure itself is a relatively simple aromatic sulfone, its strategic incorporation into larger molecular frameworks has led to the development of herbicides that have revolutionized weed management practices worldwide. This guide will illuminate the scientific journey of this important chemical entity.

The Dawn of the Sulfonylureas: A New Era in Weed Control

The story of substituted methylsulfonylbenzoates in agriculture begins in earnest with the discovery of the sulfonylurea herbicides.

A Serendipitous Discovery and a Paradigm Shift

The herbicidal properties of sulfonylureas were first reported in 1966. However, it was the pioneering work of Dr. George Levitt at E. I. Du Pont de Nemours and Company in the mid-1970s that truly unlocked their potential.[1][2] Levitt's research led to the discovery of a broad class of herbicides that were remarkably potent, requiring application rates dramatically lower than previously used chemicals.[2] This breakthrough represented a major development in the pesticide industry, offering a more environmentally conscious approach to weed control due to the significantly reduced amount of active ingredient being introduced into the ecosystem.[3] The first sulfonylurea herbicides were introduced into the agricultural market in 1982.[4][5]

Mechanism of Action: Precision Targeting in Plant Biochemistry

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][6][7][8] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[3][9] By blocking this key metabolic pathway, sulfonylureas effectively halt plant growth, leading to the death of susceptible weeds. The high specificity of this mode of action contributes to their low toxicity in animals, which do not possess the ALS enzyme.

The Role of the Methylsulfonylbenzoate Moiety

In many sulfonylurea herbicides, the substituted methylsulfonylbenzoate portion of the molecule serves as a critical linker, connecting the sulfonylurea bridge to an aromatic or heteroaromatic ring system. The electronic properties and substitution patterns on the benzoate ring play a crucial role in modulating the herbicidal activity, selectivity, and soil mobility of the final compound.

Evolution of Synthetic Strategies: From Early Methods to Modern Refinements

The synthesis of sulfonylurea herbicides typically involves the coupling of a substituted sulfonyl isocyanate with an appropriate amine. The preparation of the key methylsulfonylbenzoyl precursors has been a subject of extensive research, with a focus on improving efficiency, safety, and cost-effectiveness.

cluster_0 Synthesis of Pyrimidine Urea Intermediate cluster_1 Synthesis of Pyridinesulfonyl Chloride cluster_2 Final Condensation Urea Urea PyrimidineUrea Pyrimidine Urea Urea->PyrimidineUrea Reaction AminoDimethoxyPyrimidine 2-Amino-4,6-dimethoxypyrimidine AminoDimethoxyPyrimidine->PyrimidineUrea Nicosulfuron Nicosulfuron PyrimidineUrea->Nicosulfuron Condensation MercaptoNicotinicAcid 2-Mercapto nicotinic acid PyridinesulfonylChloride Pyridinesulfonyl Chloride MercaptoNicotinicAcid->PyridinesulfonylChloride Multi-step synthesis PyridinesulfonylChloride->Nicosulfuron

Caption: General synthetic workflow for Nicosulfuron.

A common approach to synthesizing nicosulfuron involves the reaction of a pyrimidine urea with a pyridinesulfonyl chloride.[10]

Step 1: Preparation of Pyrimidine Urea [10]

  • To a reaction vessel, add 1.5 mol of urea, 1.0 mol of 2-amino-4,6-dimethoxypyrimidine, and 500 mL of water.

  • Add 120 mL of concentrated hydrochloric acid (37%).

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture to induce crystallization.

  • Filter the solid product, wash with water, and dry to obtain the pyrimidine urea intermediate.

Step 2: Condensation to form Nicosulfuron [10]

  • Dissolve the pyrimidine urea intermediate in 500 mL of dichloromethane.

  • In a separate vessel, prepare a solution of 0.8 mol of pyridinesulfonyl chloride and 1.2 mol of triethylamine in dichloromethane.

  • Cool the pyrimidine urea solution to 5-10 °C.

  • Slowly add the pyridinesulfonyl chloride solution to the pyrimidine urea solution over 4 hours, maintaining the temperature at 5-10 °C.

  • Stir the reaction mixture at 5-10 °C for an additional hour.

  • Filter the resulting solid, wash with water, and dry at room temperature to yield nicosulfuron.

Alternative methods for synthesizing nicosulfuron and other sulfonylureas exist, including those that utilize phosgene or triphosgene to generate isocyanate intermediates.[11][12] However, due to the hazardous nature of these reagents, methods avoiding their use are often preferred.[10]

The Triketone Herbicides: A Lesson from Nature

The second major class of herbicides featuring the substituted methylsulfonylbenzoate scaffold is the triketones.

Allelopathy and the Bottlebrush Tree: An Unlikely Inspiration

The discovery of the triketone herbicides is a fascinating example of biomimicry in chemical design. In 1977, chemists at Stauffer Chemical Company observed that few weeds grew near a bottlebrush tree (Callistemon citrinus).[13] This allelopathic effect was traced to a natural product called leptospermone.[13] Although leptospermone itself was not a potent herbicide, it served as the inspiration for a new class of synthetic herbicides.

From Natural Product to Commercial Herbicide: The Story of Mesotrione

Extensive research on analogues of leptospermone led to the discovery and development of mesotrione.[13] Mesotrione, first marketed by Syngenta in 2001, is a selective herbicide widely used in maize cultivation.[13][14]

Mechanism of Action: A Different Target, A Similar Outcome

Unlike the sulfonylureas, triketone herbicides inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[13] This enzyme is involved in the biosynthesis of plastoquinone and, consequently, carotenoids. The inhibition of carotenoid biosynthesis leads to the bleaching of chlorophyll, as it is no longer protected from photo-oxidation, ultimately resulting in the death of the weed.

The Critical Role of the 2-Nitro-4-methylsulfonylbenzoyl Moiety

In mesotrione, the herbicidal activity is conferred by the 2-(4-mesyl-2-nitrobenzoyl)cyclohexane-1,3-dione structure.[13] The 2-nitro-4-methylsulfonylbenzoyl portion of the molecule is crucial for binding to the HPPD enzyme and eliciting the herbicidal effect.

Synthetic Pathways to a Potent Herbicide

The synthesis of mesotrione and its precursors has been a significant area of research, with various methods developed to improve yield and reduce environmental impact.

cluster_0 Preparation of the Acid Chloride cluster_1 Condensation and Rearrangement MethylsulfonylToluene 4-Methylsulfonyl toluene NitroMethylsulfonylToluene 2-Nitro-4-methylsulfonyl toluene MethylsulfonylToluene->NitroMethylsulfonylToluene Nitration NitroMethylsulfonylBenzoicAcid 2-Nitro-4-methylsulfonyl benzoic acid NitroMethylsulfonylToluene->NitroMethylsulfonylBenzoicAcid Oxidation NitroMethylsulfonylBenzoylHalide 2-Nitro-4-methylsulfonyl benzoyl halide NitroMethylsulfonylBenzoicAcid->NitroMethylsulfonylBenzoylHalide Halogenation EnolEster Benzoylated Derivative (Enol Ester) NitroMethylsulfonylBenzoylHalide->EnolEster Reaction Cyclohexanedione 1,3-Cyclohexanedione Cyclohexanedione->EnolEster Mesotrione Mesotrione EnolEster->Mesotrione Rearrangement (cyanide catalyst)

Caption: Synthetic workflow for Mesotrione.

The synthesis of substituted methylsulfonylbenzoic acids is a critical step in the production of many herbicides. A common method involves the oxidation of the corresponding methylthiobenzoic acid.[15]

  • Prepare a mixture of 5 g of 4-(methylthio)benzoic acid and 30 mL of glacial acetic acid.

  • Cool the mixture in an ice-water bath.

  • Gradually add 8.5 g of 30% hydrogen peroxide over one hour.

  • Heat the reaction mixture at a temperature between 70 °C and 100 °C for one and a half hours.

  • Allow the mixture to cool to room temperature.

  • Add a solution of 3 g of sodium sulfite in 57 g of water to the reaction mixture.

  • Filter the solid product and wash it three times with cold deionized water.

  • Dry the solid to obtain 4-(methylsulfonyl)benzoic acid.

More complex substituted methylsulfonylbenzoic acids, such as 2-chloro-4-methylsulfonylbenzoic acid, are also important intermediates and can be synthesized through various routes, often starting from substituted toluenes.[16][17][18]

Quantitative Data Summary

CompoundClassPrimary UseMechanism of Action
Nicosulfuron SulfonylureaHerbicideAcetolactate Synthase (ALS) Inhibitor[6]
Rimsulfuron SulfonylureaHerbicideAcetolactate Synthase (ALS) Inhibitor[7][8]
Mesotrione TriketoneHerbicide4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor[13]

Conclusion and Future Perspectives

The discovery and development of herbicides based on the substituted methylsulfonylbenzoate scaffold represent significant achievements in chemical science and agriculture. From the serendipitous discovery of the sulfonylureas to the nature-inspired design of the triketones, the journey of this molecular core highlights the power of synthetic chemistry to address critical societal needs. The ongoing challenge of weed resistance necessitates the continued exploration of new herbicidal modes of action and the development of novel molecular architectures. The rich history of the substituted methylsulfonylbenzoates provides a strong foundation and a source of inspiration for future innovations in the field of crop protection.

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Unveiling the Bio-Active Potential of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Synthetic Intermediate

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, a substituted benzoate ester with the CAS Number 120100-04-1, is primarily recognized as a crucial intermediate in the synthesis of the potent triketone herbicide, tembotrione.[1][2] This guide, however, ventures beyond its established role in agrochemical synthesis to provide a comprehensive technical exploration of its potential biological activities. For researchers in drug discovery and development, understanding the inherent bio-active potential of such a scaffold can unlock novel therapeutic avenues. This document will delve into the established herbicidal mechanism stemming from its structural contribution to HPPD inhibition and further explore its speculative, yet plausible, anti-inflammatory properties. Detailed, field-proven experimental protocols are provided to empower researchers to rigorously validate these potential activities.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays.

PropertyValueSource
Molecular Formula C10H11ClO4SPubChem
Molecular Weight 262.71 g/mol PubChem
CAS Number 120100-04-1PubChem
Appearance Solid (predicted)---
Solubility Likely soluble in polar organic solventsGeneral chemical principles

Part 1: Herbicidal Activity - A Deep Dive into HPPD Inhibition

The most well-documented biological relevance of this compound lies in its role as a precursor to tembotrione, a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3]

The Mechanism of HPPD Inhibition

HPPD is a key enzyme in the catabolism of the amino acid tyrosine in plants.[4][5] Its inhibition disrupts this pathway, leading to a cascade of phytotoxic effects. The herbicidal action of HPPD inhibitors is characterized by a distinctive "bleaching" of the treated plants.[4][6][7]

The core mechanism involves the following steps:

  • Blockade of Plastoquinone and Tocopherol Synthesis: HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[6][7][8]

  • Carotenoid Biosynthesis Disruption: Plastoquinone is an essential cofactor for phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway.

  • Chlorophyll Photodegradation: Carotenoids protect chlorophyll from photo-oxidation. Their absence leads to the rapid degradation of chlorophyll by sunlight, resulting in the characteristic bleaching symptoms and ultimately, plant death.[4][7]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisic Acid HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Essential Cofactor Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Chlorophyll->Bleaching HPPD_Inhibitor HPPD Inhibitor (e.g., Tembotrione) HPPD_Inhibitor->HGA Blocks Conversion

Caption: The biochemical pathway of HPPD inhibition leading to herbicidal effects.

Structure-Activity Relationship (SAR) Insights

The chemical structure of this compound provides the foundational scaffold for the synthesis of potent triketone HPPD inhibitors like tembotrione.[9] Key structural features that contribute to the herbicidal activity of the final product include:

  • The Benzoyl Moiety: The core aromatic ring with its specific substitution pattern is crucial for binding to the active site of the HPPD enzyme.

  • Electron-Withdrawing Groups: The chloro and methylsulfonyl groups on the aromatic ring are electron-withdrawing, which influences the electronic properties of the molecule and its interaction with the enzyme.[9]

  • Ortho-Substitution: The presence of a substituent at the ortho position of the benzoyl ring is a critical requirement for high herbicidal activity in this class of compounds.[9]

The synthesis of tembotrione from this compound involves further chemical modifications, but the inherent structural features of the starting material are a prerequisite for the final compound's efficacy.[1][2]

Experimental Protocol: In Vitro HPPD Inhibition Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against the HPPD enzyme.

Objective: To quantify the inhibitory potential of this compound or its derivatives against HPPD.

Materials:

  • Recombinant plant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPP) as the substrate

  • Ascorbate

  • Catalase

  • Fe(II) sulfate

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the recombinant HPPD enzyme in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, ascorbate, catalase, and Fe(II).

  • Compound Addition: Add varying concentrations of the test compound to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known HPPD inhibitor like tembotrione).

  • Enzyme Addition: Add the prepared HPPD enzyme solution to all wells and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 4-hydroxyphenylpyruvate.

  • Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) which corresponds to the consumption of HPP.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.

HPPD_Assay_Workflow A Prepare Recombinant HPPD Enzyme D Add HPPD Enzyme & Incubate A->D B Prepare Reaction Mixture (Buffer, Ascorbate, Catalase, Fe(II)) C Add Test Compound (Varying Concentrations) B->C C->D E Initiate Reaction with HPP Substrate D->E F Monitor Absorbance Decrease E->F G Calculate IC50 Value F->G Anti_Inflammatory_Screening cluster_0 Tier 1: Cellular Screening cluster_1 Tier 2: Mechanistic Assays A Culture & Seed RAW 264.7 Macrophages B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Measure NO, TNF-α, IL-6 in Supernatant C->D E Positive Result? D->E F COX-1/COX-2 Inhibition Assay E->F Yes G 5-LOX Inhibition Assay E->G Yes

Caption: A two-tiered workflow for screening anti-inflammatory compounds.

Conclusion and Future Directions

This compound, while firmly established as an agrochemical intermediate, possesses a chemical scaffold that warrants further investigation for broader biological activities. Its clear lineage to potent HPPD inhibiting herbicides provides a solid foundation for exploring its own or its derivatives' phytotoxic properties. Furthermore, the speculative but plausible anti-inflammatory potential, suggested by its sulfonylbenzoate core, opens an intriguing avenue for drug discovery. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these potential activities. Future research could focus on synthesizing and screening a library of analogues of this compound to optimize for either herbicidal or therapeutic efficacy, thereby unlocking the full potential of this versatile chemical entity.

References

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  • Li, Y., et al. (2020). Combined 3D-quantitative structure-activity relationships and topomer technology-based molecular design of human 4-hydroxyphenylpyruvate dioxygenase inhibitors. Future Medicinal Chemistry, 12(9), 795-811.
  • Lee, D. L., et al. (1998). The Synthesis and Structure—Activity Relationships of the Triketone HPPD Herbicides. Pest Management Science, 54(4), 377-384.
  • Van Almsick, A. (2009). New HPPD-Inhibitors – A Proven Mode of Action as a New Hope... Modern Methods in Crop Protection Research, 68, 135-146.
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Spectroscopic data (NMR, IR, MS) for Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic profile of this compound, a key intermediate in the synthesis of agrochemicals and pharmaceuticals. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from structurally analogous compounds and foundational spectroscopic principles to provide a robust, predictive characterization. Our approach is grounded in explaining the causal relationships between molecular structure and spectroscopic output, ensuring that the presented data is both instructive and scientifically sound.

The compound, identified by CAS Number 120100-04-1, has a molecular formula of C₁₀H₁₁ClO₄S and a molecular weight of 262.71 g/mol .[1][2] Its structure is characterized by a highly substituted benzene ring, presenting a unique analytical challenge and a rich source of spectroscopic information. This guide is intended for researchers and professionals in drug development and chemical synthesis who require a detailed understanding of this molecule's analytical signatures for identification, purity assessment, and quality control.

Molecular Structure and Its Spectroscopic Implications

To interpret the spectroscopic data, one must first understand the molecule's architecture. The structure contains several key functional groups and substitution patterns that dictate its behavior in NMR, IR, and MS analyses.

  • Aromatic Core: A hexasubstituted benzene ring. The two aromatic protons are adjacent (ortho to each other), which predicts a specific coupling pattern in ¹H NMR.

  • Electron-Withdrawing Groups: The chloro (-Cl), methyl ester (-COOCH₃), and methylsulfonyl (-SO₂CH₃) groups are all electron-withdrawing. This significantly deshields the aromatic protons and carbons, shifting their NMR signals downfield.

  • Electron-Donating Group: The methyl group (-CH₃) at the 3-position is weakly electron-donating, which slightly shields adjacent nuclei.

  • Key Functional Groups for IR: The carbonyl (C=O) of the ester and the sulfonyl (S=O) group will produce strong, characteristic absorption bands in the IR spectrum.

  • Fragmentation Sites for MS: The ester, sulfonyl group, and chlorine atom represent likely sites for fragmentation in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The highly substituted nature of this compound provides a distinct and interpretable spectrum.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments.

  • Aromatic Protons (δ 7.5-8.5 ppm): The protons at C5 and C6 are ortho to each other and will appear as two doublets. Due to the strong electron-withdrawing effect of the adjacent methylsulfonyl and ester groups, these protons will be significantly deshielded. The proton at C6, being ortho to the ester carbonyl, is expected to be the most downfield.

  • Ester Methyl Protons (δ ~3.9 ppm): The three protons of the methyl ester group (-COOCH₃) will appear as a sharp singlet. Their chemical shift is influenced by the adjacent oxygen atom.

  • Sulfonyl Methyl Protons (δ ~3.2 ppm): The methyl group attached to the sulfonyl function (-SO₂CH₃) will also be a singlet, shifted downfield by the strongly withdrawing sulfonyl group. This is consistent with data for similar compounds where this group appears around δ 3.0–3.5 ppm.[3]

  • Aromatic Methyl Protons (δ ~2.5 ppm): The methyl group at C3 (-CH₃) is attached directly to the aromatic ring and will appear as a singlet. Its chemical shift is in the typical range for an aryl methyl group.

Carbon-¹³ (¹³C) NMR Analysis

The proton-decoupled ¹³C NMR spectrum will display ten unique signals, one for each carbon atom in the molecule.

  • Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is the most deshielded carbon atom, appearing significantly downfield. This is a highly reliable and characteristic signal. For comparison, related benzoate esters show this peak in the 165-170 ppm range.[3]

  • Aromatic Carbons (δ 125-145 ppm): The six aromatic carbons will have distinct chemical shifts. The carbons bearing the electronegative substituents (C1, C2, C4) will be downfield, while the protonated carbons (C5, C6) and the methyl-substituted carbon (C3) will be further upfield.

  • Ester Methyl Carbon (δ ~53 ppm): The carbon of the -OCH₃ group appears in a characteristic region for ester methyls.

  • Sulfonyl Methyl Carbon (δ ~44 ppm): The carbon of the -SO₂CH₃ group is strongly influenced by the sulfur and oxygen atoms, shifting it to a predictable downfield position.[3]

  • Aromatic Methyl Carbon (δ ~15-20 ppm): The carbon of the C3-methyl group will be the most upfield signal in the spectrum.

Experimental Protocol for NMR

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds and its residual proton signal (δ ~7.26 ppm) serves as an internal reference.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for precise chemical shift calibration.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals to confirm the proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule.

Interpretation of Key Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the ester and sulfonyl groups.

  • C=O Stretch (Ester): A very strong and sharp absorption band is expected around 1720-1735 cm⁻¹ . This is a classic diagnostic peak for an aromatic ester carbonyl.[3]

  • S=O Asymmetric & Symmetric Stretch (Sulfonyl): Two strong bands are characteristic of the sulfonyl group. The asymmetric stretch typically appears around 1300-1350 cm⁻¹ , and the symmetric stretch appears around 1150-1175 cm⁻¹ .[3] The presence of both peaks is a definitive indicator of the -SO₂- moiety.

  • C-O Stretch (Ester): Strong absorptions corresponding to the C-O stretching vibrations of the ester group will be present in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

  • C-H Stretches: Aromatic C-H stretches will appear as weak bands above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) will be found just below 3000 cm⁻¹.[4]

Experimental Protocol for IR
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

  • Validation: The presence of the strong, sharp carbonyl and sulfonyl bands serves as an internal validation of the compound's identity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Molecular Ion and Isotopic Pattern
  • Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight (262.71).

  • Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion. There will be a peak for the molecule containing ³⁵Cl (M⁺) and a peak for the molecule containing ³⁷Cl (M+2⁺) with a relative intensity ratio of approximately 3:1. This pattern is a crucial diagnostic tool for confirming the presence of a single chlorine atom.

Key Fragmentation Pathways

Electron Ionization (EI) MS will induce predictable fragmentation, providing further structural confirmation.

  • Loss of Methoxy Radical (M - 31): A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), leading to a strong peak at m/z 231.

  • Loss of Ester Group (M - 59): Cleavage of the entire methoxycarbonyl group (•COOCH₃) would result in a fragment at m/z 203.

  • Loss of Methylsulfonyl Group (M - 79): Fragmentation could involve the loss of the methylsulfonyl radical (•SO₂CH₃), leading to a fragment at m/z 183.

  • Loss of Chlorine (M - 35): Cleavage of the C-Cl bond would yield a fragment at m/z 227.

Figure 2: General MS Workflow Sample Sample Introduction Ionization Ionization Source (e.g., EI) Sample->Ionization Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Analyzer Detector Detector Analyzer->Detector Data Data System (Mass Spectrum) Detector->Data

Caption: A simplified workflow for a typical mass spectrometry experiment.

Summary of Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for the title compound.

Technique Feature Predicted Value / Observation
¹H NMR Aromatic H (2H)δ 7.5-8.5 ppm (two doublets)
Ester -OCH₃ (3H)δ ~3.9 ppm (singlet)
Sulfonyl -CH₃ (3H)δ ~3.2 ppm (singlet)
Aromatic -CH₃ (3H)δ ~2.5 ppm (singlet)
¹³C NMR Ester C=Oδ ~165 ppm
Aromatic C'sδ 125-145 ppm (6 signals)
Ester -OCH₃δ ~53 ppm
Sulfonyl -CH₃δ ~44 ppm
Aromatic -CH₃δ ~15-20 ppm
IR C=O Stretch (Ester)1720-1735 cm⁻¹ (strong, sharp)
S=O Stretch (Sulfonyl)1300-1350 cm⁻¹ & 1150-1175 cm⁻¹ (two strong bands)
MS (EI) Molecular Ion (M⁺)m/z 262 (with M+2 peak at m/z 264 in ~3:1 ratio)
Key Fragmentm/z 231 ([M - OCH₃]⁺)

Conclusion

The structural characterization of this compound is readily achievable through a combination of NMR, IR, and MS techniques. The molecule's distinct functional groups provide a wealth of spectroscopic handles, from the characteristic singlets of the three different methyl groups in ¹H NMR to the strong, diagnostic absorption bands of the carbonyl and sulfonyl groups in the IR spectrum. The presence of chlorine provides a definitive isotopic signature in the mass spectrum. This guide provides a predictive but robust framework for the analysis of this compound, enabling researchers to confidently verify its identity and purity in synthetic and developmental workflows.

References

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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Criticality of Thermal Stability

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is a complex aromatic compound with a molecular formula of C10H11ClO4S.[1] Its structure, featuring a chlorinated and methylated benzene ring substituted with a methyl ester and a methylsulfonyl group, suggests its potential utility as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) or agrochemicals. In such applications, a thorough understanding of the compound's thermal stability is not merely an academic exercise; it is a cornerstone of safe handling, processing, and storage, ensuring the integrity and safety of the final product.

This guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of this compound. As a senior application scientist, the narrative that follows is designed to be a practical and scientifically rigorous approach to characterizing a novel compound for which no prior thermal analysis data exists. We will explore the theoretical underpinnings of its potential decomposition, outline a robust experimental workflow, and detail the methodologies for a comprehensive thermal hazard assessment.

Anticipated Thermal Decomposition Profile: A Mechanistic Hypothesis

The thermal lability of a molecule is dictated by its weakest chemical bonds. An analysis of the structure of this compound allows us to hypothesize potential decomposition pathways based on the known behavior of its constituent functional groups.

  • Aromatic Sulfones: The carbon-sulfur bonds in the methylsulfonyl group are susceptible to thermal cleavage. Aromatic sulfones are known to decompose at elevated temperatures, often leading to the elimination of sulfur dioxide (SO₂).[2][3]

  • Chlorinated Aromatic Compounds: The carbon-chlorine bond on the aromatic ring can also be a point of weakness. Thermal decomposition of chlorinated hydrocarbons can result in the formation of hydrogen chloride (HCl) gas.[4][5]

  • Methyl Ester: The ester functional group may undergo decomposition through several pathways, including hydrolysis (if moisture is present) or pyrolysis, which could lead to the formation of methanol, carbon dioxide, and other fragmentation products.

Based on these considerations, a multi-stage decomposition process can be anticipated. The initial stages may involve the cleavage of the sulfonyl and chloro moieties, followed by the fragmentation of the ester and the aromatic ring at higher temperatures.

This compound This compound Initial Thermal Stress Initial Thermal Stress This compound->Initial Thermal Stress Decomposition Pathway 1 C-S Bond Cleavage Initial Thermal Stress->Decomposition Pathway 1 Decomposition Pathway 2 C-Cl Bond Cleavage Initial Thermal Stress->Decomposition Pathway 2 Decomposition Pathway 3 Ester Fragmentation Initial Thermal Stress->Decomposition Pathway 3 SO2 SO2 Decomposition Pathway 1->SO2 Char Residue Char Residue Decomposition Pathway 1->Char Residue HCl HCl Decomposition Pathway 2->HCl Decomposition Pathway 2->Char Residue CO2, Methanol CO2, Methanol Decomposition Pathway 3->CO2, Methanol Decomposition Pathway 3->Char Residue Gaseous Byproducts Gaseous Byproducts SO2->Gaseous Byproducts HCl->Gaseous Byproducts CO2, Methanol->Gaseous Byproducts

Caption: Hypothetical decomposition pathways.

A Multi-faceted Experimental Workflow for Thermal Stability Assessment

A single analytical technique is insufficient to fully characterize the thermal behavior of a compound. A comprehensive assessment necessitates a multi-pronged approach, where the results from each technique provide a piece of the puzzle. The following workflow is designed to provide a thorough understanding of the thermal stability of this compound.

cluster_0 Phase 1: Screening & Identification cluster_1 Phase 2: Thermodynamic & Purity Analysis cluster_2 Phase 3: Hazard & Runaway Reaction Assessment TGA Thermogravimetric Analysis (TGA) - Onset of decomposition - Decomposition stages TGA_FTIR TGA-FTIR - Identification of gaseous byproducts TGA->TGA_FTIR Provides temperature ranges for analysis DSC Differential Scanning Calorimetry (DSC) - Melting point & purity - Enthalpy of decomposition TGA->DSC Correlates weight loss with thermal events ARC Accelerating Rate Calorimetry (ARC) - Adiabatic self-heating - Time to maximum rate DSC->ARC Identifies exothermic events for further study

Caption: Proposed experimental workflow.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Initial Decomposition Profile

Causality: TGA is the foundational technique for assessing thermal stability.[6] It provides quantitative information on mass loss as a function of temperature, allowing for the determination of the onset of decomposition and the identification of distinct decomposition stages.

Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min to maintain an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset).

    • Identify the temperatures at which the rate of weight loss is maximal for each decomposition step from the derivative of the TGA curve (DTG).

Evolved Gas Analysis by TGA-FTIR

Causality: While TGA quantifies weight loss, it does not identify the evolved gases. Coupling the TGA to a Fourier Transform Infrared (FTIR) spectrometer allows for the real-time identification of gaseous decomposition products, providing crucial insights into the decomposition mechanism.[6][7]

Protocol:

  • Instrument: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line.

  • Sample Preparation and TGA Parameters: As described in the TGA protocol above.

  • FTIR Parameters:

    • Continuously collect FTIR spectra of the evolved gases throughout the TGA temperature program.

    • Scan range: 4000-650 cm-1.

    • Resolution: 4 cm-1.

  • Data Analysis:

    • Correlate the evolution of specific gases (e.g., SO₂, HCl, CO₂) with the decomposition stages observed in the TGA data.

    • Compare the acquired spectra with reference libraries for positive identification.

Differential Scanning Calorimetry (DSC) for Thermal Events and Purity

Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[8][9] This is essential for identifying endothermic events like melting and exothermic events associated with decomposition. It is also a powerful tool for assessing the purity of the compound.[8]

Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition stage identified by TGA, at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify the melting point (Tm) and the enthalpy of fusion (ΔHfus).

    • Detect any exothermic peaks that may indicate a decomposition event and determine the onset temperature and enthalpy of decomposition (ΔHdecomp).

    • Correlate these thermal events with the weight loss stages observed in the TGA.

Accelerating Rate Calorimetry (ARC) for Thermal Hazard Assessment

Causality: ARC is a critical tool for assessing the potential for a thermal runaway reaction under adiabatic conditions, which simulates a worst-case scenario in a large-scale reactor.[1][10][11][12] It provides data on the onset of self-heating, the rate of temperature and pressure rise, and the time to maximum rate of decomposition.

Protocol:

  • Instrument: An accelerating rate calorimeter.

  • Sample Preparation: A precisely known quantity of the sample is placed in a spherical, high-pressure sample bomb.

  • Mode of Operation: Heat-Wait-Search (HWS) mode.[1]

    • The instrument heats the sample to a set temperature, waits for thermal equilibrium, and then searches for any exothermic activity (a self-heating rate above a defined threshold, e.g., 0.02 °C/min).

    • If no exotherm is detected, the instrument heats to the next temperature step and repeats the search.

    • Once an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample, and the temperature and pressure increases due to the decomposition are recorded.

  • Data Analysis:

    • Determine the onset temperature of self-heating.

    • Plot temperature and pressure as a function of time.

    • Calculate the time to maximum rate (TMR) and the adiabatic temperature rise (ΔTad).

Data Presentation: A Framework for Interpretation

The quantitative data obtained from these analyses should be systematically organized to facilitate a comprehensive understanding of the compound's thermal profile.

ParameterTGADSCARC
Onset Temperature (°C) Tonset (weight loss)Tonset (exotherm)Tonset (self-heating)
Peak Temperature (°C) Tpeak (max weight loss rate)Tpeak (max heat flow)-
Weight Loss (%) At each decomposition stage--
Enthalpy (J/g) -ΔHfus, ΔHdecomp-
Adiabatic Temp. Rise (°C) --ΔTad
Time to Max. Rate (min) --TMR
Pressure Rise (bar/min) --dP/dt

Conclusion: Synthesizing a Holistic Thermal Stability Profile

The comprehensive experimental workflow detailed in this guide provides a robust framework for characterizing the thermal stability and decomposition of this compound. By integrating the quantitative data from TGA with the identification of evolved gases from TGA-FTIR, the thermodynamic information from DSC, and the hazard assessment from ARC, a holistic understanding of the compound's behavior under thermal stress can be achieved. This knowledge is indispensable for ensuring the safety of personnel, the design of safe chemical processes, and the determination of appropriate storage and handling conditions, thereby upholding the principles of scientific integrity and due diligence in the development of new chemical entities.

References

  • ResolveMass Laboratories Inc. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Veeprho. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

  • Chirico, R. D., et al. (2017).
  • SKZ Industrial. (n.d.). Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. Retrieved from [Link]

  • Cullis, C. F., & Maccoll, A. (1954). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 224(1159), 544–551.
  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]

  • Gaan, S., et al. (2022). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 14(21), 4584.
  • D'Angelo, A., et al. (2023). Kinetic study of the thermal and thermo-oxidative degradations of aromatic poly(ether sulfone) random copolymers bearing pendant. Journal of Thermal Analysis and Calorimetry, 148(1), 1-11.
  • Pharma Tech. (n.d.). TGA-MS or TGA-FTIR systems allow you to perform evolved gas analysis. Retrieved from [Link]

  • Klupa, A., et al. (2023). TG-FTIR coupled systems used in the study of active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 223, 115161.
  • Soral, M., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceuticals, 17(1), 89.
  • Paralab. (n.d.). Accelerating Rate Calorimetry. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]

  • Process Safety Hub. (2022, January 31). What is Accelerating rate calorimetry ( ARC) ?? [Video]. YouTube. Retrieved from [Link]

  • Kice, J. L. (1970). Desulfonylation Reactions. In Sulfur in Organic and Inorganic Chemistry (Vol. 1, pp. 115-136). Marcel Dekker.
  • Ryszard, K., & Dobras, S. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 1-10.
  • Kice, J. L., & Pawlowski, N. E. (1964). The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. Journal of the American Chemical Society, 86(22), 4898–4903.
  • TA Instruments. (n.d.). Evolved Gas Analysis: TGA/FTIR. Retrieved from [Link]

  • Bruker. (n.d.). TG-FTIR Thermogravimetric Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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A Comprehensive Technical Guide to Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development and agrochemical synthesis. It provides a comprehensive overview of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (CAS No. 120100-04-1), a key intermediate in the synthesis of various active compounds. This guide delves into its chemical properties, known suppliers for research-grade material, detailed synthesis protocols, and essential safety and handling information.

Introduction to a Versatile Building Block

This compound is a substituted aromatic carboxylic acid ester. Its molecular structure, featuring a chlorinated and methylated phenyl ring with a methylsulfonyl group, makes it a highly valuable and reactive intermediate in organic synthesis. The presence and specific arrangement of these functional groups allow for a variety of chemical transformations, rendering it a critical component in the synthesis of more complex molecules.

The primary and most well-documented application of this compound and its close derivatives is in the agrochemical industry. Specifically, it is a pivotal precursor in the synthesis of the herbicide Tembotrione.[1][2] Tembotrione is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of this pathway leads to the bleaching of new growth and eventual death of susceptible weeds. The structural framework provided by this compound is integral to the herbicidal activity of Tembotrione.[1]

Sourcing Research-Grade this compound

For reproducible and reliable research outcomes, sourcing high-purity starting materials is paramount. Several chemical suppliers offer this compound for research purposes. The following table provides a comparative overview of known suppliers and their typical product specifications.

SupplierCAS NumberPurityAvailable QuantitiesNotes
Sigma-Aldrich (MilliporeSigma) 120100-04-1Typically ≥97%Varies (mg to g scale)Often available through preferred partners like ChemScene LLC.
ChemScene 120100-04-1≥98% (HPLC)50mg, 100mg, 250mg, 500mg, 1gPreferred partner of Sigma-Aldrich.
King-Pharm 120100-04-1Not specifiedInquire for detailsStates "In Stock, Ready To Ship".[3]
ChemicalBook 120100-04-1Not specifiedInquire for detailsLists multiple suppliers on its platform.[4]
CHEMLYTE SOLUTIONS CO.,LTD 120100-04-1Not specifiedInquire for detailsA manufactory based in China.[5]
Fluorochem 120100-04-1Not specifiedInquire for detailsAvailable through Sigma-Aldrich.

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound. The CoA should include data from analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound and its Precursor

The synthesis of this compound is a multi-step process. A common route involves the preparation of its carboxylic acid precursor, 2-chloro-3-methyl-4-methylsulfonylbenzoic acid, followed by esterification.

Synthesis of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid

A widely employed method for the synthesis of the carboxylic acid precursor is the haloform reaction of 2-chloro-3-methyl-4-methylsulfonylacetophenone.[2] This reaction is efficient for converting methyl ketones to carboxylic acids.

Experimental Protocol: Haloform Reaction

  • Reaction Setup: In a reaction flask, dissolve 1 mole of 2-chloro-3-methyl-4-methylsulfonylacetophenone in a suitable aqueous solvent.

  • Reagent Addition: Add a phase transfer catalyst, such as benzyltriethylammonium chloride (0.1 mol), followed by the slow addition of an aqueous solution of sodium hypochlorite (e.g., 6% solution, 10 mol).[2]

  • Reaction Conditions: Heat the reaction mixture to 100°C and maintain this temperature for approximately 30 minutes.[2]

  • Work-up: Cool the reaction mixture to 30°C and acidify to a pH of 1 by the dropwise addition of hydrochloric acid (e.g., 36%).[2]

  • Crystallization and Isolation: Stir the acidified mixture for several hours to allow for complete crystallization of the product.

  • Purification: Collect the solid precipitate by filtration and wash the filter cake with a dilute aqueous hydrochloric acid solution (e.g., 2%) to remove inorganic salts.

  • Drying: Dry the resulting white solid to obtain 2-chloro-3-methyl-4-methylsulfonylbenzoic acid. This method has been reported to yield the product in high purity (around 97.9%) and with a high yield (approximately 97.5%).[2]

Synthesis_of_Precursor acetophenone 2-chloro-3-methyl-4- methylsulfonylacetophenone benzoic_acid 2-chloro-3-methyl-4- methylsulfonylbenzoic acid acetophenone->benzoic_acid Haloform Reaction 100°C naocl Sodium Hypochlorite (aq) naocl->benzoic_acid catalyst Phase Transfer Catalyst catalyst->benzoic_acid hcl Hydrochloric Acid benzoic_acid->benzoic_acid

Caption: Synthesis of the carboxylic acid precursor via haloform reaction.

Esterification to this compound

The final step is the esterification of the synthesized carboxylic acid. A standard method for this transformation is Fischer esterification.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-3-methyl-4-methylsulfonylbenzoic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Esterification benzoic_acid 2-chloro-3-methyl-4- methylsulfonylbenzoic acid final_product Methyl 2-chloro-3-methyl-4- methylsulfonylbenzoate benzoic_acid->final_product Fischer Esterification Reflux methanol Methanol (excess) methanol->final_product h2so4 Sulfuric Acid (cat.) h2so4->final_product

Caption: Fischer esterification to the final product.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available Safety Data Sheets (SDS).[6]

Hazard Identification:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[6]

  • Skin Irritation: Causes skin irritation (H315).[6]

  • Eye Irritation: Causes serious eye irritation (H319).[6]

  • Respiratory Irritation: May cause respiratory irritation (H335).[6]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[6]

  • Handling: Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[6]

    • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[6]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.[6]

  • Store locked up.[6]

  • Recommended storage is at room temperature.

Safety_Precautions compound Methyl 2-chloro-3-methyl-4- methylsulfonylbenzoate handling Handling Precautions compound->handling ppe Personal Protective Equipment compound->ppe storage Storage compound->storage first_aid First Aid compound->first_aid Ventilation Ventilation handling->Ventilation Avoid Inhalation/Contact Avoid Inhalation/Contact handling->Avoid Inhalation/Contact Wash Hands Wash Hands handling->Wash Hands Gloves Gloves ppe->Gloves Goggles/Face Shield Goggles/Face Shield ppe->Goggles/Face Shield Lab Coat Lab Coat ppe->Lab Coat Well-ventilated Well-ventilated storage->Well-ventilated Tightly Closed Container Tightly Closed Container storage->Tightly Closed Container Locked Up Locked Up storage->Locked Up Swallowing Swallowing first_aid->Swallowing Skin Contact Skin Contact first_aid->Skin Contact Eye Contact Eye Contact first_aid->Eye Contact Inhalation Inhalation first_aid->Inhalation

Caption: Key safety considerations for handling the title compound.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of agrochemicals, particularly as a precursor to the herbicide Tembotrione. This guide has provided a comprehensive overview of its properties, reliable suppliers for research-grade material, detailed synthesis protocols, and essential safety information. By adhering to the guidelines and protocols outlined herein, researchers can safely and effectively utilize this compound in their synthetic endeavors, contributing to advancements in both academic and industrial research.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet: Methyl 2-chloro-3-methyl-4-(methylsulfonyl)
  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Eureka. Retrieved from [Link]

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Methodological & Application

Synthesis protocol for Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of this compound, a key intermediate in the preparation of agrochemicals, such as the herbicide tembotrione[1][2]. The synthesis is presented in two main stages: the preparation of the carboxylic acid precursor, 2-chloro-3-methyl-4-methylsulfonylbenzoic acid, via a haloform reaction, followed by its esterification to yield the final product. This document provides in-depth procedural details, explains the rationale behind experimental choices, and includes safety precautions and characterization methods, ensuring scientific integrity and reproducibility.

Introduction

This compound is a crucial building block in the synthesis of various commercial compounds, most notably triketone herbicides[1][2]. The structural features of this molecule, including the chlorine, methyl, and methylsulfonyl groups on the benzene ring, make it a versatile intermediate for further chemical modifications. The synthesis protocol outlined herein is designed to be efficient and scalable, addressing the common challenges associated with similar multi-step syntheses, such as reaction control, impurity profiles, and yield optimization.

Overall Synthesis Scheme

The synthesis of this compound is achieved through a two-step process starting from 2-chloro-3-methyl-4-methylsulfonylacetophenone.

Step 1: Synthesis of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid

The first step involves the conversion of 2-chloro-3-methyl-4-methylsulfonylacetophenone to 2-chloro-3-methyl-4-methylsulfonylbenzoic acid via a haloform reaction. This reaction utilizes sodium hypochlorite as the oxidizing agent.

Step 2: Esterification to this compound

The synthesized carboxylic acid is then esterified using methanol in the presence of an acid catalyst to produce the final product, this compound.

Experimental Protocols

Part 1: Synthesis of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid

This protocol is adapted from established methods utilizing the haloform reaction[3].

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 1 mol of starting material)Notes
2-chloro-3-methyl-4-methylsulfonylacetophenoneN/AN/A1 molStarting material
6% Sodium hypochlorite solution7681-52-974.4410 molOxidizing agent
Benzyltriethylammonium chloride56-37-1227.770.1 molPhase transfer catalyst
Hydrochloric acid (36%)7647-01-036.46As neededFor acidification
Deionized water7732-18-518.02As neededFor washing

Equipment

  • Reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer

  • Heating mantle

  • Dropping funnel

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Procedure

  • Reaction Setup: In a suitable reaction flask, charge 1 mole of 2-chloro-3-methyl-4-methylsulfonylacetophenone, 10 moles of 6% aqueous sodium hypochlorite solution, and 0.1 moles of benzyltriethylammonium chloride[3]. The use of a phase transfer catalyst is crucial for facilitating the reaction between the organic substrate and the aqueous hypochlorite.

  • Reaction: Slowly heat the mixture to 100°C with vigorous stirring and maintain this temperature for 30 minutes[3]. The reaction is exothermic; therefore, careful temperature control is essential to prevent runaway reactions.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to 30°C. Slowly add 36% hydrochloric acid dropwise to acidify the solution to a pH of 1[3]. This step protonates the carboxylate salt, leading to the precipitation of the carboxylic acid.

  • Crystallization and Filtration: Stir the acidified mixture for 4 hours to allow for complete crystallization of the product. Filter the precipitate using a Buchner funnel and wash the filter cake with a 2% aqueous hydrochloric acid solution to remove any remaining impurities[3].

  • Drying: Dry the collected white solid to obtain 2-chloro-3-methyl-4-methylsulfonylbenzoic acid. The expected yield is approximately 97.5%[3].

Reaction Workflow

Synthesis of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid start Start reactants Charge Reactor: - 2-chloro-3-methyl-4-methylsulfonylacetophenone - 6% Sodium Hypochlorite - Benzyltriethylammonium Chloride start->reactants heat Heat to 100°C for 0.5h reactants->heat cool Cool to 30°C heat->cool acidify Acidify with HCl to pH 1 cool->acidify crystallize Stir for 4h for Crystallization acidify->crystallize filter Filter and Wash with 2% HCl crystallize->filter dry Dry the Product filter->dry end_product 2-chloro-3-methyl-4-methylsulfonylbenzoic acid dry->end_product

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Part 2: Esterification to this compound

This protocol is based on standard Fischer esterification principles.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 1 mol of carboxylic acid)Notes
2-chloro-3-methyl-4-methylsulfonylbenzoic acid106904-09-0248.681 molStarting material
Methanol67-56-132.04Excess (as solvent)Reagent & solvent
Sulfuric acid (98%)7664-93-998.08Catalytic amount (e.g., 0.1 mol)Acid catalyst
Saturated sodium bicarbonate solution144-55-884.01As neededFor neutralization
BrineN/AN/AAs neededFor washing
Anhydrous magnesium sulfate7487-88-9120.37As neededDrying agent
Organic solvent (e.g., Dichloromethane)75-09-284.93As neededFor extraction

Equipment

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

  • Reaction Setup: In a reaction flask, dissolve 1 mole of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Work-up: Dissolve the residue in an organic solvent like dichloromethane and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Esterification Workflow

Esterification to this compound start Start reactants Dissolve Carboxylic Acid in Methanol start->reactants catalyst Add Catalytic H₂SO₄ reactants->catalyst reflux Reflux for 4-6h catalyst->reflux evaporate Remove Excess Methanol reflux->evaporate workup Aqueous Work-up: - Add Organic Solvent - Wash with H₂O, NaHCO₃, Brine evaporate->workup dry Dry with MgSO₄ and Concentrate workup->dry purify Purify by Recrystallization/Chromatography dry->purify end_product This compound purify->end_product

Caption: Workflow for the esterification of the carboxylic acid to the final product.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes.

  • Concentrated acids (HCl, H₂SO₄) are highly corrosive. Handle with extreme care.

  • Organic solvents are flammable and should be handled away from ignition sources.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Melting Point: To determine the purity of the solid products.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and understanding the rationale behind them, researchers can successfully synthesize this important chemical intermediate for various applications in agrochemical and pharmaceutical research and development.

References

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. (URL: )
  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (URL: )
  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. (URL: [Link])

  • Synthesis method of 2-chlorosulfonyl-3-methyl benzo
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  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (URL: )
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  • Synthesis of mesotrione. (URL: )
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Laboratory-Scale Synthesis of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (CAS No. 120100-04-1)[1][2][3]. This compound is a valuable synthetic intermediate, notably serving as a key precursor in the production of triketone herbicides such as Tembotrione, which are potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme[4][5]. The described synthetic strategy is a robust two-step process. The first stage involves the synthesis of the intermediate, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, via a phase-transfer catalyzed haloform reaction. The second stage details the subsequent Fischer esterification to yield the final methyl ester product. This guide is designed for researchers in organic synthesis, agrochemistry, and drug development, offering detailed protocols, mechanistic insights, and safety considerations to ensure a reproducible and safe experimental outcome.

Introduction and Synthetic Strategy

This compound is a substituted aromatic carboxylate. Its molecular structure, featuring a chlorine atom, a methyl group, and a strongly electron-withdrawing methylsulfonyl group, dictates its reactivity and utility as a chemical building block[6]. The synthesis of such a specifically substituted benzene ring requires a carefully planned route.

The strategy outlined herein was developed for its high yields, operational simplicity, and the use of readily available starting materials. The overall synthetic pathway is depicted below.

G cluster_0 Overall Synthetic Workflow Start 2-Chloro-3-methyl-4- methylsulfonylacetophenone Intermediate 2-Chloro-3-methyl-4- (methylsulfonyl)benzoic acid Start->Intermediate Step 1: Haloform Reaction (NaOCl, PTC) Final Methyl 2-chloro-3-methyl-4- methylsulfonylbenzoate Intermediate->Final Step 2: Fischer Esterification (MeOH, H+)

Figure 1: Overall two-step synthesis workflow.

The initial haloform reaction is a classic and highly efficient method for converting methyl ketones into carboxylic acids[4]. The use of a phase-transfer catalyst (PTC) is crucial for facilitating the reaction between the aqueous sodium hypochlorite and the organic substrate, thereby avoiding the need for potentially hazardous and difficult-to-handle organic solvents like dioxane or tetrahydrofuran[5]. The subsequent esterification is a standard acid-catalyzed reaction that proceeds in high yield.

Materials and Reagents

Proper preparation and handling of all chemicals are paramount for the success and safety of the synthesis. All reagents should be of analytical grade or higher.

ReagentCAS No.Molecular FormulaMW ( g/mol )RoleVendor
2-Chloro-3-methyl-4-methylsulfonylacetophenone120100-03-0C₁₀H₁₁ClO₃S246.71Starting MaterialCommercially Available
Sodium Hypochlorite Solution (≥10% available chlorine)7681-52-9NaOCl74.44Oxidizing AgentSigma-Aldrich
Benzyltriethylammonium Chloride (TEBAC)56-37-1C₁₃H₂₂ClN227.77Phase-Transfer CatalystSigma-Aldrich
Hydrochloric Acid (36-38%)7647-01-0HCl36.46AcidificationFisher Scientific
Methanol (Anhydrous)67-56-1CH₄O32.04Reagent & SolventSigma-Aldrich
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08CatalystVWR
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction SolventFisher Scientific
Sodium Bicarbonate144-55-8NaHCO₃84.01Neutralizing AgentCommercially Available
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying AgentCommercially Available

Safety Precautions

This protocol involves the use of hazardous materials. A thorough risk assessment must be conducted prior to commencing any experimental work.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Corrosive Chemicals: Sodium hypochlorite, hydrochloric acid, and sulfuric acid are highly corrosive. Handle with extreme care to avoid skin and eye contact. In case of contact, irrigate the affected area with copious amounts of water for at least 20 minutes and seek immediate medical attention[7].

  • Organic Solvents: Ethyl acetate and methanol are flammable. Ensure there are no ignition sources nearby.

  • Reaction Quenching: The acidification and neutralization steps can be exothermic. Perform additions slowly and with adequate cooling.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid (Intermediate)

Principle: This step utilizes the haloform reaction to oxidize the methyl ketone group of the starting material to a carboxylic acid. The reaction proceeds via the formation of a trichloromethyl intermediate, which is then cleaved by hydroxide.

G cluster_0 Haloform Reaction Mechanism RCOMe R-CO-CH₃ Enolate R-CO-CH₂⁻ (Enolate) RCOMe->Enolate -OH⁻ Trichloro R-CO-CCl₃ Enolate->Trichloro + 3 Cl⁺ (from NaOCl) Cleavage R-COOH + CHCl₃ Trichloro->Cleavage + OH⁻ (Cleavage)

Figure 2: Simplified mechanism of the haloform reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2-chloro-3-methyl-4-methylsulfonylacetophenone (24.67 g, 0.1 mol).

  • Addition of Reagents: To the flask, add a 10% aqueous solution of sodium hypochlorite (447 g, providing ~0.6 mol of NaOCl) and benzyltriethylammonium chloride (2.28 g, 0.01 mol). The use of a phase-transfer catalyst is critical for this reaction[5].

  • Reaction Execution: Slowly heat the biphasic mixture with vigorous stirring to 55-60°C. Maintain this temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Workup: After the reaction is complete, cool the mixture to 10°C using an ice bath.

  • Acidification: While maintaining the temperature below 20°C, slowly add concentrated hydrochloric acid (approx. 50 mL) dropwise to acidify the mixture to a pH of 1. This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution[4][5].

  • Crystallization and Isolation: Vigorously stir the resulting slurry at 10°C for at least 2 hours to ensure complete crystallization.

  • Filtration and Washing: Collect the white solid precipitate by vacuum filtration. Wash the filter cake thoroughly with a cold 2% aqueous HCl solution (2 x 50 mL) to remove inorganic salts, followed by a final wash with cold deionized water (2 x 50 mL).

  • Drying: Dry the collected white solid in a vacuum oven at 60°C to a constant weight.

  • Characterization: The expected product is 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS 106904-09-0)[8]. Typical yields are reported to be in the range of 95-98%[4][5]. The product should be a white crystalline solid.

Part 2: Synthesis of this compound (Final Product)

Principle: This step employs a Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. Using a large excess of methanol serves to both dissolve the starting material and drive the equilibrium towards the formation of the methyl ester product.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the dried 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid (24.87 g, 0.1 mol) obtained from Part 1.

  • Addition of Reagents: Add 120 mL of anhydrous methanol to the flask. Stir the suspension and carefully add 2 mL of concentrated sulfuric acid dropwise.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction can be monitored by TLC until the starting carboxylic acid is no longer detectable. A typical procedure for a similar esterification can be found in the literature[9].

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into 300 mL of ice-cold water. The product may precipitate or form an oil.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Neutralization and Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid, followed by a wash with saturated aqueous sodium chloride (brine) (1 x 100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as methanol/water or hexane/ethyl acetate, to yield the final product as a white solid.

  • Characterization: The final product is this compound (CAS 120100-04-1)[1].

Results and Data Summary

The successful execution of this two-part protocol should yield the target compound with high purity. The following table summarizes the key physical and chemical properties of the intermediate and final product.

CompoundMolecular FormulaMW ( g/mol )Expected YieldPhysical Appearance
Intermediate: 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acidC₉H₉ClO₄S248.68[4][8]>95%White Crystalline Solid
Final Product: this compoundC₁₀H₁₁ClO₄S262.71[1][3]>90%White Solid

Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the two aromatic protons, the methoxy group protons (~3.9 ppm), the methylsulfonyl protons (~3.2 ppm), and the aromatic methyl group protons (~2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of 262.71 g/mol .

  • Melting Point: To assess the purity of the crystalline product.

Conclusion

This application note details a reliable and high-yield, two-step laboratory procedure for the synthesis of this compound. The methodology leverages a phase-transfer catalyzed haloform reaction followed by a classic Fischer esterification. By providing clear, step-by-step instructions, mechanistic explanations, and critical safety information, this guide serves as a valuable resource for researchers requiring this important chemical intermediate for applications in agrochemistry and medicinal chemistry.

References

  • Benchchem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
  • 利民化学有限责任公司. (2015). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. CN104292137A.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (n.d.). Methyl 2-chloro-4-(methylsulfonyl)benzoate.
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  • CLEAPSS. (n.d.). Student safety sheets 26 Salicylic acid, aspirin, salol, oil of wintergreen.

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Application Notes and Protocols for the Utilization of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate as a Pivotal Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Key Building Block

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of a class of potent herbicides known as triketones. These herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants.[1][2][3] Its strategic substitution pattern, featuring a chlorine atom, a methyl group, and a methylsulfonyl group, imparts unique reactivity and makes it an ideal starting material for the construction of complex herbicidal molecules such as tembotrione and topramezone.

This comprehensive guide provides detailed application notes and validated protocols for the use of this compound and its derivatives in the synthesis of these commercially significant agrochemicals. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and justifications for the choice of reagents and conditions, empowering researchers to confidently and efficiently utilize this versatile intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₄S[4]
Molecular Weight 262.71 g/mol [4]
CAS Number 150736-77-5[5]
Appearance Solid[6]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in polar organic solvents[6]
Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7][8] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[7][9]

Application in the Synthesis of Tembotrione: A Step-by-Step Guide

Tembotrione is a post-emergence herbicide highly effective against a broad spectrum of grass and broadleaf weeds in corn. The synthesis of tembotrione from this compound involves a multi-step sequence that showcases a range of important organic transformations.

Overall Synthetic Pathway

The synthesis commences with the benzylic bromination of the methyl group at the 3-position, followed by a nucleophilic substitution with 2,2,2-trifluoroethanol. Subsequent hydrolysis of the methyl ester and acylation of 1,3-cyclohexanedione, followed by a cyanide-catalyzed rearrangement, yields the final tembotrione product.

Tembotrione_Synthesis start Methyl 2-chloro-3-methyl- 4-methylsulfonylbenzoate intermediate1 Methyl 2-chloro-3-(bromomethyl)- 4-methylsulfonylbenzoate start->intermediate1 Benzylic Bromination (HBr, H₂O₂) intermediate2 Methyl 2-chloro-3-((2,2,2-trifluoroethoxy)methyl)- 4-methylsulfonylbenzoate intermediate1->intermediate2 Nucleophilic Substitution (2,2,2-Trifluoroethanol, Base) intermediate3 2-Chloro-3-((2,2,2-trifluoroethoxy)methyl)- 4-methylsulfonylbenzoic acid intermediate2->intermediate3 Ester Hydrolysis (NaOH, H₃O⁺) intermediate4 2-(2-Chloro-3-((2,2,2-trifluoroethoxy)methyl)- 4-methylsulfonylbenzoyl)-1,3-cyclohexanedione (Enol Ester Intermediate) intermediate3->intermediate4 Dione Acylation (1,3-Cyclohexanedione, Acyl Chloride Formation) tembotrione Tembotrione intermediate4->tembotrione Rearrangement (Acetone Cyanohydrin, Base)

Caption: Synthetic pathway for Tembotrione.

Detailed Mechanistic Insights and Protocol Justification

The selective bromination of the benzylic methyl group is a critical first step. This reaction proceeds via a free radical mechanism. The use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) is a safer and more environmentally friendly alternative to using elemental bromine or N-bromosuccinimide (NBS).[10][11][12] Hydrogen peroxide oxidizes HBr to generate a low concentration of bromine in situ, which then participates in the radical chain reaction. A radical initiator, such as AIBN or light, is often used to initiate the reaction. The benzylic position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical.[12][13]

Protocol: Synthesis of Methyl 2-chloro-3-(bromomethyl)-4-methylsulfonylbenzoate

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane), add a radical initiator such as azobisisobutyronitrile (AIBN) (0.02 eq).

  • Add hydrobromic acid (48% aqueous solution, 1.2 eq).

  • Heat the mixture to a gentle reflux (40-50 °C).

  • Slowly add hydrogen peroxide (30% aqueous solution, 1.2 eq) dropwise over a period of 1-2 hours. Caution: The reaction is exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to afford the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield Methyl 2-chloro-3-(bromomethyl)-4-methylsulfonylbenzoate as a white solid.

The benzylic bromide is a reactive electrophile, readily undergoing nucleophilic substitution.[13][14] In this step, 2,2,2-trifluoroethanol acts as the nucleophile, displacing the bromide ion. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the alcohol and generate the more nucleophilic alkoxide. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is often used to dissolve the reactants and facilitate the SN2 reaction.[15][16][17]

Protocol: Synthesis of Methyl 2-chloro-3-((2,2,2-trifluoroethoxy)methyl)-4-methylsulfonylbenzoate

  • To a solution of 2,2,2-trifluoroethanol (1.1 eq) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (1.5 eq).

  • Add the Methyl 2-chloro-3-(bromomethyl)-4-methylsulfonylbenzoate (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (as monitored by TLC or HPLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can often be used in the next step without further purification.

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base, typically sodium hydroxide, in a mixture of water and a co-solvent like methanol or tetrahydrofuran (THF) to ensure solubility. The reaction is followed by acidification to protonate the carboxylate and precipitate the carboxylic acid.

Protocol: Synthesis of 2-Chloro-3-((2,2,2-trifluoroethoxy)methyl)-4-methylsulfonylbenzoic acid

  • Dissolve the crude Methyl 2-chloro-3-((2,2,2-trifluoroethoxy)methyl)-4-methylsulfonylbenzoate from the previous step in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 2-Chloro-3-((2,2,2-trifluoroethoxy)methyl)-4-methylsulfonylbenzoic acid.

The final steps involve the acylation of 1,3-cyclohexanedione followed by a rearrangement to form the triketone structure. The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.[18][19][20][21][22] The acyl chloride then reacts with 1,3-cyclohexanedione in the presence of a base (e.g., triethylamine) to form an enol ester. This enol ester is then rearranged to the C-acylated product, tembotrione. This rearrangement is a type of Fries rearrangement and is often catalyzed by a cyanide source, such as acetone cyanohydrin, which is believed to proceed through a nucleophilic addition-elimination mechanism.[23][24][25][26][27] The use of a cyanide catalyst is crucial for achieving high yields in this step.[23]

Protocol: Synthesis of Tembotrione

  • Acyl Chloride Formation: To a solution of 2-Chloro-3-((2,2,2-trifluoroethoxy)methyl)-4-methylsulfonylbenzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF, add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude acyl chloride.

  • Acylation and Rearrangement: Dissolve the crude acyl chloride in a fresh portion of anhydrous solvent (e.g., acetonitrile or dichloromethane). In a separate flask, dissolve 1,3-cyclohexanedione (1.1 eq) and triethylamine (2.2 eq) in the same solvent. Cool this solution to 0-5 °C and slowly add the acyl chloride solution. After the addition is complete, add a catalytic amount of acetone cyanohydrin (0.1 eq). Allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitored by HPLC).

  • Work-up and Purification: Quench the reaction with dilute hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude tembotrione. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure tembotrione.[28][29][30][31][32]

Application in the Synthesis of Topramezone: An Alternative Pathway

Topramezone is another important HPPD inhibitor herbicide used for broadleaf and grass weed control in corn. While not directly synthesized from this compound, its synthesis involves a key intermediate, 3-(3-bromo-2-methyl-6-methylsulfonylphenyl)-4,5-dihydroisoxazole, which is structurally related and highlights alternative synthetic strategies for this class of compounds.

Overall Synthetic Pathway

The synthesis of topramezone often starts from a substituted bromobenzene derivative. A key step is the introduction of a carboxylic acid group via a Grignard reaction followed by carboxylation, or through a palladium-catalyzed carbonylation. This carboxylic acid intermediate is then coupled with 1-methyl-5-hydroxypyrazole to yield topramezone.

Topramezone_Synthesis start 3-(3-Bromo-2-methyl-6-methylsulfonylphenyl) -4,5-dihydroisoxazole intermediate1 Grignard Reagent or Organopalladium Intermediate start->intermediate1 Grignard Formation (Mg) or Pd-catalyzed reaction intermediate2 3-(4,5-Dihydroisoxazol-3-yl)-2-methyl -4-methylsulfonylbenzoic acid intermediate1->intermediate2 Carboxylation (CO₂) or Carbonylation (CO) topramezone Topramezone intermediate2->topramezone Condensation (1-Methyl-5-hydroxypyrazole, Coupling Agent)

Caption: Synthetic pathway for Topramezone.

Detailed Mechanistic Insights and Protocol Justification

The introduction of the carboxylic acid group onto the aromatic ring is a pivotal transformation.

  • Grignard-based Carboxylation: This classic method involves the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal.[33] The highly nucleophilic Grignard reagent then reacts with carbon dioxide (dry ice) to form a magnesium carboxylate, which upon acidic workup yields the desired benzoic acid derivative.[34][35][36] Anhydrous conditions are critical for the success of this reaction, as Grignard reagents are highly reactive towards protic solvents.

  • Palladium-catalyzed Carbonylation: This modern alternative involves the reaction of the aryl bromide with carbon monoxide in the presence of a palladium catalyst, a phosphine ligand, and a base. This method often offers milder reaction conditions and better functional group tolerance compared to the Grignard route.

Protocol: Synthesis of 3-(4,5-Dihydroisoxazol-3-yl)-2-methyl-4-methylsulfonylbenzoic acid (via Grignard)

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 3-(3-bromo-2-methyl-6-methylsulfonylphenyl)-4,5-dihydroisoxazole (1.0 eq) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard formation (indicated by the disappearance of the iodine color and gentle bubbling).

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath) and carefully add crushed dry ice in small portions.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with dilute hydrochloric acid to pH 1-2.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting solid by crystallization to obtain the desired benzoic acid.[28][29][30][31][32]

The final step is the condensation of the synthesized benzoic acid with 1-methyl-5-hydroxypyrazole. This is an acylation reaction that can be achieved by first converting the carboxylic acid to an acyl chloride, as in the tembotrione synthesis, or by using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The initial product is an enol ester, which then undergoes a rearrangement, often base-catalyzed, to form the final topramezone product.

Protocol: Synthesis of Topramezone

  • To a solution of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-methylsulfonylbenzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add a coupling agent such as EDC (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add 1-methyl-5-hydroxypyrazole (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or HPLC).

  • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is then treated with a base (e.g., triethylamine) in a suitable solvent to facilitate the rearrangement to topramezone.

  • Purify the final product by column chromatography or recrystallization to obtain pure topramezone.[18][37]

Comparative Data and Workflow

The following table provides a comparison of typical reaction conditions and reported yields for key steps in the synthesis of tembotrione.

StepReactionReagents & ConditionsTypical YieldSource
1Benzylic BrominationHBr, H₂O₂, AIBN, CH₂Cl₂, 40-50 °C85-90%[10]
2Nucleophilic Substitution2,2,2-Trifluoroethanol, K₂CO₃, DMF, rt>90%
3Ester HydrolysisNaOH, MeOH/H₂O, reflux>95%
4/5Acylation/Rearrangement1. SOCl₂; 2. 1,3-Cyclohexanedione, Et₃N, Acetone Cyanohydrin80-85%
Overall Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of triketone herbicides from functionalized benzoic acid intermediates.

Workflow start Starting Material (e.g., Methyl 2-chloro-3-methyl- 4-methylsulfonylbenzoate) reaction1 Reaction Step 1 (e.g., Bromination) start->reaction1 purification1 Purification 1 (e.g., Recrystallization) reaction1->purification1 reaction2 Reaction Step 2 (e.g., Substitution) purification1->reaction2 purification2 Purification 2 (e.g., Extraction) reaction2->purification2 reaction3 Reaction Step 3 (e.g., Hydrolysis) purification2->reaction3 purification3 Purification 3 (e.g., Precipitation) reaction3->purification3 final_reaction Final Reaction Steps (e.g., Acylation & Rearrangement) purification3->final_reaction final_purification Final Purification (e.g., Recrystallization/ Chromatography) final_reaction->final_purification product Final Product (Tembotrione or Topramezone) final_purification->product

Caption: General experimental workflow.

Conclusion

This compound is a valuable and versatile chemical intermediate, primarily demonstrated through its successful application in the synthesis of the HPPD inhibitor herbicides tembotrione and the related synthesis of topramezone. The protocols and mechanistic discussions provided in this guide aim to equip researchers with the necessary knowledge and practical insights to effectively utilize this key building block in their synthetic endeavors. By understanding the rationale behind the experimental choices, scientists can further optimize these processes and explore new applications for this and structurally similar compounds in the development of novel agrochemicals and pharmaceuticals.

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Application and Protocols for the Use of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Core Chemical Intermediate

In the landscape of modern agrochemicals, the synthesis of effective and selective herbicides is a cornerstone of crop protection research and development. Within this field, Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate stands out as a pivotal starting material. This highly substituted benzene derivative, identified by CAS number 120100-04-1, is a critical precursor in the manufacturing of potent herbicidal agents, most notably tembotrione.[1][2] Its unique arrangement of chloro, methyl, and methylsulfonyl functional groups on the benzoate ring provides a versatile scaffold for constructing complex active ingredients that define the triketone class of herbicides.[3]

This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals. It provides a detailed exploration of the application of this compound in herbicide synthesis, focusing on the underlying chemical principles, step-by-step protocols, and the mode of action of the resulting products.

Table 1: Physicochemical Properties of this compound [4][5][6]

PropertyValue
CAS Number 120100-04-1
Molecular Formula C₁₀H₁₁ClO₄S
Molecular Weight 262.71 g/mol
IUPAC Name This compound
Appearance Off-white to white solid

The Synthetic Pathway to Triketone Herbicides

This compound is primarily utilized in a multi-step synthesis to produce tembotrione, a highly effective post-emergence herbicide used for controlling broadleaf and grassy weeds in corn.[2][3] The synthesis leverages the reactivity of the methyl group at the 3-position, which is activated for subsequent chemical transformations.

It is crucial to distinguish this pathway from the synthesis of another prominent triketone herbicide, mesotrione. While both are HPPD inhibitors, mesotrione is typically synthesized from a different starting material, 2-nitro-4-methylsulfonylbenzoyl chloride.[7][8][9] This distinction underscores the specific utility of this compound for the tembotrione synthesis route.

Overall Synthetic Workflow for Tembotrione

The conversion of this compound to tembotrione can be conceptualized as a four-stage process. Each stage is designed to meticulously build the final complex molecular architecture required for potent herbicidal activity.

Tembotrione Synthesis Workflow A Methyl 2-chloro-3-methyl- 4-methylsulfonylbenzoate B Methyl 2-chloro-3-(bromomethyl)- 4-(methylsulfonyl)benzoate A->B Step 1: Benzylic Bromination C 2-Chloro-3-((2,2,2-trifluoroethoxy)methyl)- 4-(methylsulfonyl)benzoic acid B->C Step 2: Etherification & Hydrolysis D Tembotrione C->D Step 3: Acyl Chloride Formation & Coupling

Caption: High-level overview of the synthetic conversion of the starting material to Tembotrione.

Detailed Protocols and Mechanistic Insights

The following protocols are synthesized from established patent literature and represent a robust pathway for the laboratory-scale synthesis of tembotrione. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Selective Benzylic Bromination

The initial and critical step involves the selective bromination of the benzylic methyl group. This transformation is pivotal as it introduces a reactive handle for the subsequent etherification step. A free-radical initiated reaction is the preferred method, as it selectively targets the benzylic position over aromatic bromination.

Protocol 1: Synthesis of Methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate [2][10][11]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and addition funnel, charge this compound (0.152 mol, 40g) and dichloroethane (200 mL).

  • Initiator and Reagents: Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.006 mol, 1g). To the flask, add 48% hydrobromic acid (0.273 mol, 46g).

  • Reaction Execution: Heat the mixture to 75-80°C. Through the addition funnel, add 30% hydrogen peroxide (0.182 mol, 20.6g) dropwise, maintaining the temperature. The use of H₂O₂ and HBr in situ generates bromine, offering a safer alternative to handling elemental bromine.[1]

  • Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Recrystallize the resulting crude solid from isopropanol to yield the pure product as a white powder.

Table 2: Representative Yields for Bromination Reaction [2][10]

ParameterValue
Starting Material This compound
Typical Yield 89 - 92%
Purity (Post-Recrystallization) >99%
Step 2: Etherification and Saponification

With the reactive bromomethyl intermediate in hand, the next stage involves introducing the trifluoroethoxy side chain via a nucleophilic substitution reaction, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol 2: Synthesis of 2-chloro-3-((2,2,2-trifluoroethoxy)methyl)-4-(methylsulfonyl)benzoic acid [1][2]

  • Etherification Setup: In a suitable reaction vessel, dissolve the brominated intermediate (0.087 mol, 30g) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) (100 mL).

  • Reagent Addition: Add 2,2,2-trifluoroethanol (0.13 mol, 13.0g) and a mild base such as potassium carbonate (0.13 mol, 18.0g). The base deprotonates the alcohol, forming the alkoxide nucleophile required for the substitution reaction.

  • Reaction: Heat the mixture to approximately 60°C and stir for 6 hours or until reaction completion as monitored by TLC/HPLC.

  • Hydrolysis (Saponification): After cooling, add an aqueous solution of a strong base like sodium hydroxide to the reaction mixture to hydrolyze the methyl ester. Stir at room temperature until the hydrolysis is complete.

  • Isolation and Purification: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~1. The carboxylic acid product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum.

Key Intermediate Structures cluster_0 Starting Material cluster_1 Brominated Intermediate cluster_2 Carboxylic Acid Intermediate A A B B A_label Methyl 2-chloro-3-methyl- 4-methylsulfonylbenzoate C C B_label Methyl 2-chloro-3-(bromomethyl)- 4-(methylsulfonyl)benzoate C_label 2-Chloro-3-((2,2,2-trifluoroethoxy)methyl)- 4-(methylsulfonyl)benzoic acid

Caption: Structures of key intermediates in the Tembotrione synthesis pathway.

Step 3: Final Assembly of Tembotrione

The final stage involves converting the carboxylic acid to a more reactive acyl chloride, followed by a condensation and rearrangement reaction with 1,3-cyclohexanedione to form the triketone core of tembotrione.

Protocol 3: Synthesis of Tembotrione [2][12]

  • Acyl Chloride Formation: Suspend the carboxylic acid intermediate in a dry, inert solvent (e.g., dichloromethane). Add a chlorinating agent such as thionyl chloride or oxalyl chloride, along with a catalytic amount of DMF. Stir at room temperature until the conversion to the acyl chloride is complete. The solvent and excess chlorinating agent are typically removed under reduced pressure.

  • Coupling Reaction: In a separate flask, dissolve 1,3-cyclohexanedione in a suitable solvent and add a base, such as triethylamine, to form the enolate.

  • Condensation: Cool the enolate solution and slowly add the previously prepared acyl chloride. This forms an enol ester intermediate.

  • Rearrangement: To the enol ester, add a rearrangement catalyst, such as acetone cyanohydrin, and continue stirring.[12] This step facilitates the acyl group's migration to form the final triketone structure.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash, dry, and concentrate. The crude tembotrione can be purified by recrystallization or column chromatography to yield the final product as a beige solid.

Mechanism of Action: HPPD Inhibition

Tembotrione, and other triketone herbicides, function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[13][14][15] This enzyme is a critical component in the biochemical pathway that converts the amino acid tyrosine into plastoquinone and tocopherols.[13]

  • Plastoquinone is an essential cofactor in the biosynthesis of carotenoids.

  • Carotenoids are vital pigments that protect chlorophyll from photo-oxidation by dissipating excess light energy.

By inhibiting HPPD, the herbicide triggers a cascade of events: carotenoid synthesis ceases, leading to the rapid degradation of chlorophyll in the presence of sunlight. This results in the characteristic "bleaching" or whitening of susceptible weeds, followed by necrosis and plant death.[13][14][16]

HPPD Inhibition Mechanism Tyrosine Tyrosine HPPD 4-HPPD Enzyme Tyrosine->HPPD Homogentisate Homogentisic Acid HPPD->Homogentisate Catalyzes Conversion Tembotrione Tembotrione (HPPD Inhibitor) Tembotrione->HPPD INHIBITS Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Weed Bleaching & Death Carotenoids->Bleaching Lack of protection leads to

Caption: The inhibitory effect of Tembotrione on the plant carotenoid biosynthesis pathway.

Analytical Quality Control

Ensuring the purity of the intermediate and the final active ingredient is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring reaction progress and assessing the final purity of tembotrione.[17][18]

Table 3: Typical HPLC Conditions for Tembotrione Analysis [17]

ParameterCondition
Column C18 reverse-phase (e.g., 25 cm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% phosphoric acid) (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 285 nm
Injection Volume 20 µL

Safety and Handling Precautions

As with all chemical syntheses, appropriate safety measures must be strictly followed. The synthesis of tembotrione involves handling corrosive reagents (thionyl chloride, hydrobromic acid), flammable solvents, and potentially hazardous intermediates.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Researchers should always consult the specific Safety Data Sheets (SDS) for all reagents used in the synthesis for complete safety information.

Conclusion

This compound is a high-value intermediate whose chemical architecture is expertly tailored for the efficient synthesis of the herbicide tembotrione. Understanding the multi-step synthetic pathway, the rationale behind each chemical transformation, and the ultimate mode of action provides researchers with the foundational knowledge to optimize existing processes and innovate within the field of HPPD-inhibiting herbicides. The protocols and data presented herein offer a practical guide for the successful application of this key building block in agrochemical research.

References

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  • Kumar, V., et al. (2016). A new validated method for determination of tembotrione and its metabolite residues in orange fruit. Analytical Chemistry, an Indian Journal, 16(3), 103-109.
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  • ICI Americas Inc. (1991). PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)
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Application Notes and Protocols for the Derivatization of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Scaffolds from a Versatile Building Block

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in the synthesis of novel molecules for the pharmaceutical and agrochemical industries. Its structure is characterized by a benzene ring substituted with a methyl ester, a chloro leaving group, a methyl group, and a potent electron-withdrawing methylsulfonyl group. This unique arrangement of substituents, particularly the para-positioned methylsulfonyl group relative to the chloro atom, strongly activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) reactions. This activation provides a reliable and efficient pathway for the introduction of a wide array of functional groups, enabling the generation of diverse compound libraries for screening and development.

The sulfonyl functional group is of great importance in medicinal chemistry, as it is a key component in a multitude of therapeutic agents. Compounds containing sulfonyl groups exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The introduction of a sulfonyl moiety can enhance a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic properties. Consequently, the derivatization of this compound offers a strategic approach to the design and synthesis of new chemical entities with potential therapeutic value.

This guide provides a comprehensive overview of the principles and detailed protocols for the derivatization of this compound via SNAr reactions. We will explore the underlying mechanistic principles and provide step-by-step methodologies for the reaction with various nucleophiles, including amines, thiols, and phenols.

Scientific Principles: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The derivatization of this compound is primarily achieved through the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characteristic of aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro leaving group. This attack is facilitated by the electron-deficient nature of the aromatic ring, which is induced by the strongly electron-withdrawing methylsulfonyl group. This step results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed, and it is significantly enhanced by the delocalization of the negative charge onto the methylsulfonyl group.

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the leaving group (in this case, the chloride ion) is eliminated from the Meisenheimer complex. This step restores the aromaticity of the ring and yields the final substituted product.

The overall workflow for the derivatization can be visualized as follows:

SNAr_Workflow start Methyl 2-chloro-3-methyl-4- methylsulfonylbenzoate reaction SNA_r Reaction (Base, Solvent, Temp.) start->reaction nucleophile Select Nucleophile (Amine, Thiol, Phenol) nucleophile->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Novel Derivatized Compound purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: Experimental workflow for the SNAr derivatization.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound with representative amine, thiol, and phenol nucleophiles.

Protocol 1: Synthesis of Methyl 2-(Anilino)-3-methyl-4-methylsulfonylbenzoate

This protocol describes the reaction with an aromatic amine, aniline, to yield an N-aryl derivative.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equiv.
This compound120100-04-1262.711.01.0
Aniline62-53-393.131.21.2
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
N,N-Dimethylformamide (DMF)68-12-273.095 mL-

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (263 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add N,N-dimethylformamide (5 mL) via syringe.

  • Add aniline (112 mg, 1.2 mmol) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 100 °C and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water (3 x 10 mL).

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Protocol 2: Synthesis of Methyl 2-(Phenylthio)-3-methyl-4-methylsulfonylbenzoate

This protocol details the reaction with a thiol nucleophile, thiophenol, to form a thioether linkage.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equiv.
This compound120100-04-1262.711.01.0
Thiophenol108-98-5110.181.11.1
Sodium Hydride (NaH, 60% dispersion in mineral oil)7646-69-724.001.51.5
Anhydrous Tetrahydrofuran (THF)109-99-972.1110 mL-

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add sodium hydride (60 mg of 60% dispersion, 1.5 mmol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 3 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (121 mg, 1.1 mmol) in anhydrous THF (2 mL) to the NaH suspension. Stir for 20 minutes at 0 °C to allow for the formation of sodium thiophenolate.

  • In a separate flask, dissolve this compound (263 mg, 1.0 mmol) in anhydrous THF (3 mL).

  • Add the solution of the benzoate to the sodium thiophenolate suspension dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Synthesis of Methyl 2-(Phenoxy)-3-methyl-4-methylsulfonylbenzoate

This protocol outlines the O-arylation reaction with phenol to create a diaryl ether.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equiv.
This compound120100-04-1262.711.01.0
Phenol108-95-294.111.21.2
Cesium Carbonate (Cs₂CO₃)534-17-8325.821.51.5
Anhydrous Dimethyl Sulfoxide (DMSO)67-68-578.135 mL-

Procedure:

  • In a dry Schlenk tube, combine this compound (263 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), and cesium carbonate (489 mg, 1.5 mmol).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous dimethyl sulfoxide (5 mL).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water (30 mL) and extract with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with 1 M NaOH solution (2 x 15 mL) to remove excess phenol, followed by a brine wash (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters for the described derivatization protocols. Note that yields are estimates and can vary based on reaction scale and purification efficiency.

ProtocolNucleophileProduct StructureBaseSolventTemp. (°C)Approx. Time (h)
1AnilineMethyl 2-(anilino)-3-methyl-4-methylsulfonylbenzoateK₂CO₃DMF10012-18
2ThiophenolMethyl 2-(phenylthio)-3-methyl-4-methylsulfonylbenzoateNaHTHFRT8-12
3PhenolMethyl 2-(phenoxy)-3-methyl-4-methylsulfonylbenzoateCs₂CO₃DMSO12024

Visualization of Reaction Mechanisms

The SNAr mechanism for the derivatization of this compound can be visualized as follows:

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Quantification of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed analytical methods for the precise and accurate quantification of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate. This compound, with the molecular formula C₁₀H₁₁ClO₄S and a molecular weight of 262.71 g/mol , is a key intermediate in various synthetic processes.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained, and the protocols are structured to be self-validating systems in accordance with ICH Q2(R2) guidelines.[2][3][4]

Introduction: The Analytical Challenge

This compound is a substituted aromatic compound containing both a chloro and a methylsulfonyl group.[1] The accurate quantification of this molecule is critical for process control, quality assurance of intermediates, and final product purity in pharmaceutical and chemical manufacturing. The presence of the methylsulfonyl group, a strong electron-withdrawing group, and the chlorinated aromatic ring influence its chemical properties and chromatographic behavior.[5] This guide presents two orthogonal analytical techniques to ensure comprehensive and reliable quantification.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 120100-04-1PubChem[1]
Molecular Formula C₁₀H₁₁ClO₄SPubChem[1]
Molecular Weight 262.71 g/mol PubChem[1]
Structure

PubChem[1]

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC is the primary recommended method due to its robustness, precision, and wide applicability for non-volatile, polar organic compounds. The UV chromophore in the benzene ring allows for sensitive detection.

Rationale for Method Selection

The selection of a C18 stationary phase is based on the non-polar nature of the substituted benzene ring, which will provide good retention and separation from polar impurities. A gradient elution is chosen to ensure the elution of any potential impurities with a wide range of polarities and to maintain a sharp peak shape for the analyte of interest. The mobile phase composition of acetonitrile and water is a common and effective choice for a broad range of aromatic compounds.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Stock Standard Working Prepare Working Standards & Samples Standard->Working Dilute in Mobile Phase Inject Inject into HPLC System Working->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC analysis workflow from sample preparation to quantification.

Detailed HPLC Protocol

Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Waters Symmetry C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.[6]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • This compound reference standard (purity ≥ 98%)

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

Procedure:

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile) to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte and dissolve it in a known volume of acetonitrile to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of the analyte in the sample from the calibration curve.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly selective and sensitive orthogonal method for quantification and confirmation of the analyte's identity. This is particularly useful for complex matrices or for detecting volatile impurities.

Rationale for Method Selection

The analyte is expected to be sufficiently volatile and thermally stable for GC analysis. The use of a mass spectrometer detector allows for definitive identification based on the mass spectrum and fragmentation pattern, providing a higher degree of specificity compared to UV detection. A non-polar capillary column is chosen to separate compounds based on their boiling points.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Stock Standard Working Prepare Working Standards & Samples Standard->Working Dilute in Ethyl Acetate Inject Inject into GC-MS System Working->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Integrate Extract Ion Chromatogram Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: GC-MS analysis workflow from sample preparation to quantification.

Detailed GC-MS Protocol

Instrumentation and Columns:

  • GC-MS System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

Reagents and Materials:

  • Ethyl Acetate (GC grade)

  • Helium (99.999% purity)

  • This compound reference standard (purity ≥ 98%)

  • Volumetric flasks, pipettes, and GC vials with septa

Chromatographic and MS Conditions:

ParameterCondition
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Temperature Program Initial 100 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and Full Scan (for confirmation)
SIM Ions To be determined from the full scan mass spectrum of the standard (e.g., molecular ion and major fragment ions)

Procedure:

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to concentrations of 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

  • Sample Preparation: Accurately weigh a sample and dissolve it in a known volume of ethyl acetate to achieve a final concentration within the calibration range.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: In SIM mode, use the peak area of the most abundant and specific ion for quantification. Construct a calibration curve and determine the sample concentration. Confirm the identity of the analyte by comparing the retention time and the full scan mass spectrum with that of the reference standard.

Method Validation According to ICH Q2(R2) Guidelines

Both the HPLC-UV and GC-MS methods must be validated to ensure they are suitable for their intended purpose.[2][3][4] The following parameters should be assessed:

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the analyte from potential impurities and by peak purity analysis (for HPLC-DAD). For GC-MS, the specificity is confirmed by the mass spectrum.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression should be performed, and the correlation coefficient (r²) should be ≥ 0.999.[6]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this includes variations in flow rate, column temperature, and mobile phase composition. For GC, this includes variations in oven temperature ramp rate and carrier gas flow rate.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust, reliable, and accurate means for the quantification of this compound. The HPLC method is ideal for routine quality control, while the GC-MS method offers a highly specific orthogonal technique for confirmation and trace-level analysis. Adherence to the outlined protocols and proper method validation in accordance with ICH guidelines will ensure the generation of high-quality, defensible analytical data.

References

  • ICH Q2(R2) Guideline: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • This compound | C10H11ClO4S. PubChem. [Link]

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. [Link]

  • Solutions for Pharmaceutical Impurities. Shimadzu. [Link]

  • Contribution of sulfonyl-aromatic and sulfonic acid-aromatic interactions in novel sulfonyl/sulfonic acid-embedded reversed phase materials. University of Vienna. [Link]

  • Simultaneous and trace-level quantification of four benzene sulfonate potential genotoxic impurities in doxofylline active pharmaceutical ingredients and tablets using high-performance liquid chromatography with ultraviolet detection. PubMed. [Link]

  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Agrochemical Evaluation of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Herbicidal Moieties

The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for new herbicidal compounds and modes of action.[1] Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (MCMB) is a key chemical intermediate in the synthesis of tembotrione, a commercial herbicide.[2] Tembotrione belongs to the triketone class of herbicides that effectively control a wide range of weeds by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3] This document provides a comprehensive guide for researchers on utilizing MCMB in agrochemical research, from the synthesis of active herbicidal derivatives to their biological evaluation.

The structural backbone of MCMB, featuring a chlorinated and sulfonylated benzoic acid derivative, is pivotal for conferring high herbicidal activity in its derivatives.[3] These application notes will guide researchers through a logical workflow, beginning with the synthesis of a potent HPPD inhibitor from MCMB, followed by detailed protocols for in vitro and in vivo herbicidal activity screening, and culminating in mode of action studies to confirm its mechanism as an HPPD inhibitor.

Chemical Profile of this compound (MCMB)

A thorough understanding of the physicochemical properties of MCMB is fundamental to its application in research.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 120100-04-1PubChem
Molecular Formula C₁₀H₁₁ClO₄SPubChem
Molecular Weight 262.71 g/mol PubChem
Appearance White to off-white powderInferred

PART 1: Synthesis of a Triketone Herbicide Derivative from MCMB

MCMB serves as a crucial building block for the synthesis of triketone herbicides. The following protocol outlines a representative synthesis of a potent HPPD inhibitor, tembotrione, using MCMB as the starting material. This process involves several key chemical transformations, including bromination, etherification, and finally, condensation with a diketone.[4][5][6]

Workflow for Tembotrione Synthesis

Synthesis_Workflow MCMB Methyl 2-chloro-3-methyl-4- methylsulfonylbenzoate (MCMB) Bromination Step 1: Bromination (HBr, H₂O₂) MCMB->Bromination Intermediate1 Methyl 2-chloro-3-(bromomethyl)-4- (methylsulfonyl)benzoate Bromination->Intermediate1 Etherification Step 2: Etherification (2,2,2-trifluoroethanol, Base) Intermediate1->Etherification Intermediate2 2-chloro-3-(2,2,2-trifluoroethoxy)methyl- 4-methanesulfonylbenzoic acid Etherification->Intermediate2 Acyl_Chloride Step 3: Acyl Chloride Formation (Thionyl Chloride) Intermediate2->Acyl_Chloride Intermediate3 2-chloro-3-(2,2,2-trifluoroethoxy)methyl- 4-methylsulfonylbenzoyl chloride Acyl_Chloride->Intermediate3 Condensation Step 4: Condensation & Rearrangement (1,3-cyclohexanedione, Base) Intermediate3->Condensation Tembotrione Tembotrione (Final Product) Condensation->Tembotrione

Caption: Synthetic pathway from MCMB to Tembotrione.

Detailed Synthesis Protocol

Step 1: Bromination of MCMB [4]

  • In a reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile).

  • Add hydrobromic acid (48%, ~1.3 equivalents).

  • Heat the mixture to 45-50°C and slowly add hydrogen peroxide (30%, ~1.4 equivalents) dropwise.

  • Monitor the reaction by LC-MS until completion.

  • Upon completion, wash the organic layer with water, concentrate the solution, and recrystallize from a suitable solvent (e.g., ethanol) to yield methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate.

Step 2: Etherification and Hydrolysis [4]

  • Dissolve the brominated intermediate (1 equivalent) in a solvent like DMF.

  • Add 2,2,2-trifluoroethanol (~1.05 equivalents) and a base such as potassium tert-butoxide (~1.2 equivalents).

  • Stir the reaction at a controlled temperature (e.g., 10°C) for several hours.

  • After the initial reaction, add a second base (e.g., sodium hydroxide) and water to hydrolyze the ester.

  • Acidify the mixture with an acid like HCl to precipitate the product.

  • Filter, wash, and dry the precipitate to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid.

Step 3: Acyl Chloride Formation [7]

  • Suspend the carboxylic acid from the previous step (1 equivalent) in an inert solvent like 1,2-dichloroethane.

  • Slowly add thionyl chloride (~3 equivalents) at a controlled temperature (e.g., 15°C).

  • Heat the reaction to reflux (around 75°C) for several hours until the reaction is complete.

  • Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoyl chloride.

Step 4: Condensation and Rearrangement [7]

  • Dissolve the acyl chloride in a suitable solvent like dichloromethane.

  • In a separate flask, prepare a mixture of 1,3-cyclohexanedione (~1.1 equivalents) and a base like triethylamine (~1.1 equivalents).

  • Slowly add the acyl chloride solution to the diketone mixture at a low temperature (e.g., 5°C).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Add a catalytic amount of acetone cyanohydrin to facilitate the rearrangement to the final product, tembotrione.

  • Purify the product through washing, layer separation, and recrystallization.

PART 2: Biological Evaluation of Herbicidal Activity

Once a derivative of MCMB is synthesized, its biological activity must be assessed. This is typically a tiered approach, starting with whole-plant screening to determine herbicidal efficacy and selectivity, followed by in vitro assays to elucidate the mode of action.

Whole-Plant Screening Protocol

This protocol is designed to assess the pre- and post-emergence herbicidal activity of the synthesized compound on a panel of representative weed and crop species.[8][9]

1. Plant Material and Growth Conditions:

  • Select a diverse panel of plants, including monocot and dicot weeds (e.g., Avena fatua, Setaria viridis, Amaranthus retroflexus, Chenopodium album) and crops (e.g., corn, soybean, wheat).

  • Sow seeds in pots containing a standardized soil mix.

  • Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

2. Preparation of Test Compound:

  • Prepare a stock solution of the synthesized tembotrione derivative in a suitable solvent (e.g., acetone with a surfactant).

  • Prepare a series of dilutions to test a range of application rates.

3. Pre-emergence Application:

  • Apply the test compound dilutions to the soil surface of newly sown pots before seedling emergence.

  • Include an untreated control and a commercial standard (e.g., commercial tembotrione).

  • Water the pots and place them in the growth chamber.

4. Post-emergence Application:

  • Grow plants to the 2-3 leaf stage.

  • Apply the test compound dilutions as a foliar spray, ensuring uniform coverage.

  • Include an untreated control and a commercial standard.

5. Evaluation:

  • Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Use a rating scale (e.g., 0% = no injury, 100% = plant death).

  • Record symptoms such as chlorosis (yellowing), necrosis (tissue death), and growth inhibition. For HPPD inhibitors, a characteristic bleaching (whitening) of new growth is expected.[3]

  • At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.

Data Presentation:

CompoundApplication Rate (g/ha)Weed Species% Injury (14 DAT)% Growth Reduction
Tembotrione Derivative50A. fatua8590
"50A. retroflexus9598
"100A. fatua9598
"100A. retroflexus100100
Commercial Standard100A. fatua9095
"100A. retroflexus100100

PART 3: Mode of Action Studies - HPPD Inhibition Assay

The characteristic bleaching symptoms observed in the whole-plant screen suggest that the synthesized compound acts as an HPPD inhibitor.[3][10] This hypothesis can be confirmed through an in vitro enzyme inhibition assay.

HPPD Enzyme Inhibition Pathway

HPPD_Pathway cluster_0 Tyrosine Catabolism Pathway cluster_1 Inhibitor Action Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate Bleaching Bleaching Symptoms (Plant Death) Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Inhibitor Tembotrione Derivative (from MCMB) Inhibition Inhibition Inhibitor->Inhibition Inhibition->HPPD

Caption: Inhibition of the HPPD enzyme by the tembotrione derivative.

Spectrophotometric HPPD Inhibition Assay Protocol

This protocol is adapted from established methods for measuring HPPD activity.[10][11] It relies on a coupled enzyme reaction where the product of HPPD, homogentisate, is further converted, and the final product is measured spectrophotometrically.

1. Reagents and Buffers:

  • Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.0.

  • HPPD Enzyme: Recombinant HPPD from a plant source (e.g., Arabidopsis thaliana) can be expressed and purified, or purchased commercially.[1]

  • Substrate: 4-Hydroxyphenylpyruvate (HPP).

  • Cofactors: Ascorbate and FeSO₄.

  • Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD).

  • Test Compound: Synthesized tembotrione derivative dissolved in DMSO.

2. Assay Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Test compound dilution (or DMSO for control)

    • Ascorbate and FeSO₄ solution

    • HPPD enzyme solution

    • HGD enzyme solution

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the HPP substrate to all wells.

  • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 318 nm over time. This corresponds to the formation of maleylacetoacetate, the product of the HGD reaction.

3. Data Analysis:

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Expected Results: A potent HPPD inhibitor will exhibit a low IC₅₀ value, indicating that a low concentration of the compound is required to inhibit the enzyme's activity.

CompoundIC₅₀ (µM)
Tembotrione Derivative0.5
Commercial Standard (Tembotrione)0.6

Conclusion and Future Directions

This guide provides a comprehensive framework for the evaluation of this compound as a precursor for novel herbicides. By following the detailed protocols for synthesis, whole-plant screening, and in vitro enzyme assays, researchers can effectively assess the herbicidal potential of MCMB derivatives. The strong evidence of HPPD inhibition as the mode of action for tembotrione provides a clear direction for the development of new herbicidal compounds from this versatile intermediate. Future research could focus on the synthesis of a library of MCMB derivatives and the use of high-throughput screening methods to identify new lead compounds with improved efficacy, broader weed control spectrum, and enhanced crop safety.[12][13]

References

  • van Almsick, A. (2009). New HPPD-Inhibitors – A Proven Mode of Action as a New Hope to Solve Current Weed Problems. Modern Methods in Crop Protection Research, 20, 137-152.
  • Fu, J., Sun, G., Yi, C., Li, W., Cao, F., Li, Y., & Ye, T. (2018). AtHPPD inhibition bioassay in Vitro. Bio-protocol, 8(4), e2724.
  • Jo, D. E., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52677.
  • Fu, J., Sun, G., Yi, C., Li, W., Cao, F., Li, Y., & Ye, T. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 24.
  • Manuchehri, M. (2017). Herbicide How-To: Understanding Herbicide Mode of Action.
  • AERU. (n.d.). Tembotrione (Ref: AE 0172747). University of Hertfordshire. Retrieved from [Link]

  • Zhejiang Zhongshan Chemical Industry Group Co., Ltd. (2019). Synthetic process of herbicide tembotrione. CN109678881A.
  • Parkins, C. C., et al. (2023).
  • He, X., et al. (2024). Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide. Journal of Agricultural and Food Chemistry, 72(9), 4587–4595.
  • Contract Laboratory. (n.d.). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]

  • Wuhan Engineering University. (2021). Purification method of tembotrione product. CN111440099B.
  • He, X., et al. (2024). Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide. Journal of Agricultural and Food Chemistry.
  • He, X., et al. (2024). Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide.
  • Morán, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128.
  • Wuhan Engineering University. (2015). Process for synthesizing triketone herbicide cyclic sulcotrione. CN104292137A.
  • Hubei University of Technology. (2016). Method for preparing tembotrions. CN106008290A.

Sources

Application Note & Protocol: Strategic Sulfonation of Methyl 2-Chloro-3-Methylbenzoate for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The targeted sulfonation of aromatic compounds is a cornerstone of modern organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and specialty materials. This application note provides a comprehensive, field-tested protocol for the sulfonation of methyl 2-chloro-3-methylbenzoate. This particular transformation is of significant interest as the resulting aryl sulfonyl chloride is a key precursor for the synthesis of various bioactive molecules. For instance, 2-chlorosulfonyl-3-methyl benzoate serves as a crucial intermediate in the production of triflusulfuron-methyl, a potent sulfonylurea herbicide.[1]

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering insights into the directing effects of the substituents, and emphasizing a robust safety-first approach to handling the potent reagents involved. The protocols described herein are designed to be self-validating, ensuring reproducibility and high-purity outcomes for researchers and drug development professionals.

Mechanistic Rationale: Regioselectivity in a Polysubstituted Arene

The sulfonation of methyl 2-chloro-3-methylbenzoate is an electrophilic aromatic substitution (SEAr) reaction.[2][3] The regiochemical outcome is dictated by the cumulative electronic and steric effects of the three substituents on the benzene ring:

  • -Cl (Chloro group): An ortho, para-director, but deactivating due to its inductive electron-withdrawing effect.

  • -CH3 (Methyl group): An ortho, para-director and activating due to hyperconjugation.

  • -COOCH3 (Methyl ester group): A meta-director and strongly deactivating due to its electron-withdrawing resonance and inductive effects.

The electrophile in this reaction, when using chlorosulfonic acid at lower temperatures, is typically the chlorosulfonium ion (SO2Cl+).[4] The directing effects of the substituents guide the incoming electrophile. The powerful deactivating and meta-directing nature of the ester group, combined with the ortho, para-directing methyl and chloro groups, leads to a complex substitution pattern. However, the position para to the activating methyl group and meta to the deactivating ester and chloro groups is often favored.

Diagram: Proposed Reaction Mechanism

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization 2 HSO3Cl 2 Chlorosulfonic Acid SO2Cl+ Chlorosulfonium Ion (Electrophile) 2 HSO3Cl->SO2Cl+ Equilibrium Substrate Methyl 2-chloro-3-methylbenzoate H2SO4 Sulfuric Acid SO2Cl+->H2SO4 Cl- Chloride Ion SO2Cl+->Cl- SigmaComplex Arenium Ion Intermediate (Sigma Complex) Substrate->SigmaComplex + SO2Cl+ Substrate->SigmaComplex Product Methyl 2-chloro-x-chlorosulfonyl-3-methylbenzoate SigmaComplex->Product - H+ (abstracted by Cl-) SigmaComplex->Product

Caption: Proposed mechanism for the chlorosulfonation of methyl 2-chloro-3-methylbenzoate.

Hazard Analysis and Safety Protocols

Chlorosulfonic acid is a highly corrosive and reactive substance that can cause severe burns to the skin, eyes, and respiratory system.[5][6] It reacts violently with water, generating heat and toxic gases.[6][7] Strict adherence to the following safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, a lab coat, and closed-toe shoes.[5][8] Work should be conducted exclusively within a certified chemical fume hood.[6][8]

  • Reagent Handling: Never add water directly to chlorosulfonic acid.[5][7] For quenching, the reaction mixture should be added slowly to ice. Store chlorosulfonic acid in a cool, dry, well-ventilated area away from incompatible materials.[5][6]

  • Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][7] Have an emergency shower and eyewash station readily accessible.[8] Spills should be neutralized with an appropriate agent like sodium bicarbonate before cleanup.[9]

Detailed Experimental Protocol

This protocol details the synthesis of methyl 2-chloro-5-(chlorosulfonyl)-3-methylbenzoate.

Materials and Equipment
  • Reagents:

    • Methyl 2-chloro-3-methylbenzoate (≥98%)

    • Chlorosulfonic acid (≥99%)

    • Dichloromethane (DCM), anhydrous (≥99.8%)

    • Ice (from deionized water)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4)

  • Equipment:

    • Three-neck round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Thermometer

    • Inert gas inlet (e.g., nitrogen or argon)

    • Ice-salt bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Reaction Setup and Procedure
  • Preparation: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reactant Addition: Charge the flask with methyl 2-chloro-3-methylbenzoate (1.0 eq). Add anhydrous dichloromethane (DCM) as a solvent.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-salt bath.

  • Sulfonating Agent Addition: Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over a period of 60-90 minutes.[10] Maintain the internal temperature below 10 °C throughout the addition. A slight exotherm may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product. Alternative purification methods for sulfonic acids include ion-exchange chromatography or forming a salt and then re-acidifying.[11][12][13]

Characterization

The identity and purity of the final product, methyl 2-chloro-5-(chlorosulfonyl)-3-methylbenzoate, should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The presence of the sulfonyl chloride group can be confirmed by its characteristic IR absorption bands.

Diagram: Experimental Workflow

G Start Start Setup Assemble Dry Glassware (3-Neck Flask, Stirrer, Funnel) Start->Setup Charge Charge Flask with Substrate and Anhydrous DCM Setup->Charge Cool Cool to 0-5 °C (Ice-Salt Bath) Charge->Cool Add Add Chlorosulfonic Acid Dropwise (Maintain Temp < 10 °C) Cool->Add React Stir at 0-5 °C for 2-3h (Monitor by TLC) Add->React Quench Pour onto Crushed Ice React->Quench Extract Extract with DCM Quench->Extract Wash Wash with H2O, NaHCO3, and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Purify Purify by Recrystallization Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: Step-by-step workflow for the sulfonation of methyl 2-chloro-3-methylbenzoate.

Data Summary

The following table provides a summary of the quantitative parameters for the described protocol.

ParameterValueNotes
Substrate Methyl 2-chloro-3-methylbenzoate1.0 eq
Sulfonating Agent Chlorosulfonic acid3.0 eq
Solvent Dichloromethane (DCM)Anhydrous
Reaction Temperature 0-5 °CCritical for selectivity
Reaction Time 2-3 hoursMonitor by TLC
Typical Yield 60-75%Dependent on purity of starting materials and reaction conditions

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction Inactive sulfonating agent (hydrolyzed); Insufficient reaction time/temperature.Use fresh chlorosulfonic acid; Allow reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., room temperature), monitoring carefully for side products.
Formation of Multiple Products Reaction temperature too high; Incorrect stoichiometry.Strictly maintain the reaction temperature below 10 °C during addition; Ensure accurate measurement of reagents.
Low Yield after Work-up Incomplete extraction; Product loss during washing.Perform additional extractions of the aqueous layer; Ensure the pH of the bicarbonate wash does not become excessively high to prevent hydrolysis of the ester.
Product is an Oil/Difficult to Crystallize Presence of impurities.Attempt purification via column chromatography on silica gel; Convert the sulfonyl chloride to a more crystalline derivative for purification and then regenerate if necessary.

References

  • Maruti Fine Chemicals. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. [Link]

  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. [Link]

  • Atul Ltd. Chlorosulfonic acid. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: CHLOROSULPHONIC ACID. [Link]

  • International Chemical Safety Cards. (ICSC 1039). CHLOROSULFONIC ACID. [Link]

  • Google Patents. (CN112979506A).
  • Google Patents. (US3496224A).
  • European Patent Office. (EP3763700A1). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. [Link]

  • Wikipedia. Aromatic sulfonation. [Link]

  • YouTube. (2023). m-sulpho benzoic acid | Electrophilic Substitution Reaction| Class 12. [Link]

  • Google Patents. (CN101786972A).
  • GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. [Link]

  • Google Patents. (US20020022743A1).
  • Reddit. (r/Chempros). Question on purifying aryl Sulfonic acids. [Link]

  • National Institutes of Health. (PMC). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate. This resource is designed for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.

Introduction

This compound (CAS 120100-04-1) is a key chemical intermediate.[1] Its primary application is in the agrochemical industry as a precursor for the synthesis of potent herbicides, such as those in the triketone class which act as HPPD inhibitors.[2][3] The precise arrangement of its functional groups—a chlorine atom, a methyl group, and a strongly electron-withdrawing methylsulfonyl group on the benzoate core—makes its synthesis a multi-step process where yield and purity are paramount.[4] This guide focuses on a common and high-yielding synthetic route and addresses the challenges you may encounter.

Section 1: Recommended Synthesis Pathway & Protocol

The most robust and frequently cited method for preparing the carboxylic acid precursor, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, is the haloform reaction. This reaction efficiently converts the corresponding acetophenone into the desired carboxylic acid, which is then esterified.[5]

Primary Synthesis Workflow

Synthesis_Workflow Acetophenone 2-chloro-3-methyl-4- methylsulfonylacetophenone Acid 2-chloro-3-methyl-4- (methylsulfonyl)benzoic acid Acetophenone->Acid Haloform Reaction (NaOCl, PTC) Ester Methyl 2-chloro-3-methyl-4- methylsulfonylbenzoate Acid->Ester Esterification (Methanol, Acid Catalyst)

Caption: Recommended two-step synthesis pathway.

Experimental Protocol: Synthesis via Haloform Reaction

This protocol is adapted from established patent literature for the synthesis of the carboxylic acid intermediate, followed by a standard esterification.[2]

Part A: Synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

  • Reaction Setup: In a suitable reaction flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1 mole equivalent of 2-chloro-3-methyl-4-methylsulfonylacetophenone.

  • Reagent Addition: Add 0.01-0.1 mole equivalents of a phase transfer catalyst (PTC), such as tetrabutylammonium bisulfate or benzyltriethylammonium chloride.[2]

  • Haloform Reaction: Slowly add 3-5 mole equivalents of an aqueous sodium hypochlorite (NaOCl) solution (typically 10-15%). The addition should be controlled to maintain the reaction temperature between 55-60°C. Causality Note: This temperature is a balance between achieving a reasonable reaction rate and preventing the decomposition of sodium hypochlorite, which accelerates at higher temperatures.

  • Reaction Monitoring: Stir the mixture at the set temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting acetophenone.

  • Workup - Acidification: Once the reaction is complete, cool the mixture to 10-20°C. Carefully acidify the solution to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. Self-Validation Step: Successful reaction is indicated by the formation of a thick white precipitate of the carboxylic acid upon acidification.[5]

  • Isolation and Purification: Stir the resulting slurry for 2-4 hours to ensure complete crystallization.[5] Collect the solid product by filtration. Wash the filter cake thoroughly with cold water or a dilute HCl solution to remove inorganic salts. Dry the product under vacuum. The expected yield is typically above 95%.[2]

Part B: Esterification to this compound

  • Reaction Setup: Suspend the dried 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid in 5-10 volumes of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours, monitoring by TLC or HPLC until the starting acid is consumed.

  • Workup and Isolation: Cool the reaction mixture. Reduce the volume of methanol on a rotary evaporator. Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final methyl ester product.

Section 2: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the likely causes?

Low yield can stem from several factors, from incomplete reactions to purification losses.

Possible Cause A: Incomplete Haloform Reaction The conversion of the acetophenone to the carboxylic acid is the critical yield-determining step. If this reaction does not go to completion, the unreacted starting material will be removed during the basic wash of the final esterification workup, leading to a low yield.

  • Troubleshooting Steps:

    • Verify Reagent Potency: Commercial sodium hypochlorite solutions can degrade over time. Titrate your NaOCl solution to confirm its active chlorine concentration before starting the reaction.

    • Optimize Reaction Time & Temperature: If monitoring shows significant starting material remaining after the recommended time, consider extending the reaction time. A slight increase in temperature (e.g., to 65-70°C) can also increase the rate, but be cautious of NaOCl decomposition.[2]

    • Ensure Efficient Mixing: This is a biphasic reaction (organic substrate, aqueous reagent). Inefficient stirring can limit the reaction rate. Ensure the mechanical stirring is vigorous enough to create a fine emulsion. The phase transfer catalyst is crucial for transporting the hypochlorite anion to the organic phase.[2]

Possible Cause B: Side Reactions or Product Degradation Improper pH control or excessive temperatures can lead to unwanted side reactions.

  • Troubleshooting Steps:

    • Controlled Acidification: During the workup of the haloform reaction, add the acid slowly while cooling the flask in an ice bath. A rapid, uncontrolled increase in temperature during neutralization can lead to product degradation.

    • Avoid Excessive Heat: Do not overheat the reaction. As mentioned, high temperatures can cause the disproportionation of sodium hypochlorite into sodium chlorate and sodium chloride, rendering it ineffective as an oxidant for this reaction.

Possible Cause C: Physical Loss During Workup The product can be lost during filtration and transfer steps, especially if crystallization is poor.

  • Troubleshooting Steps:

    • Optimize Crystallization: After acidification, allow sufficient time for the product to crystallize fully. Stirring the slurry at a cool temperature (e.g., 10°C) for several hours can improve the crystal size and recovery.[2]

    • Check Filtrate: If yields are unexpectedly low, it can be useful to re-extract the acidic aqueous filtrate with a solvent like ethyl acetate to see if a significant amount of product failed to precipitate.

Q2: My final product is contaminated with impurities. How can I identify and prevent them?

The primary impurities are typically unreacted starting materials or byproducts from incomplete oxidation in precursor synthesis.

Side_Reactions cluster_main Main Pathway cluster_side Troubleshooting Pathway Thioether Thioether Precursor Sulfoxide Sulfoxide Intermediate Thioether->Sulfoxide Mild Oxidation (1 eq. oxidant) Sulfone Sulfone Precursor (e.g., Acetophenone) Sulfoxide->Sulfone Further Oxidation (>1 eq. oxidant) Impurity1 Impurity: Unreacted Sulfoxide Sulfoxide->Impurity1 Incomplete Oxidation Main_Product Target Carboxylic Acid Sulfone->Main_Product Haloform Rxn Impurity2 Impurity: Unreacted Acetophenone Sulfone->Impurity2 Incomplete Haloform Rxn

Caption: Common impurity pathways in the synthesis.

Possible Impurity A: Unreacted 2-chloro-3-methyl-4-methylsulfonylacetophenone This is the most common impurity and is a direct result of an incomplete haloform reaction.

  • Prevention: Follow the troubleshooting steps outlined in Q1, Cause A.

  • Removal: If the final ester product is contaminated with the starting ketone, purification via column chromatography (silica gel, using a hexane/ethyl acetate gradient) is effective. Recrystallization may also work if the impurity level is low.

Possible Impurity B: Sulfoxide-containing Analogs If the methylsulfonyl group was generated by oxidizing a methylthio precursor, incomplete oxidation can leave a methylsulfinyl (sulfoxide) impurity.

  • Prevention: When preparing the sulfone from the corresponding thioether, ensure a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) is used to drive the reaction past the intermediate sulfoxide stage.[6] The reaction often requires heating to convert the sulfoxide to the sulfone.

  • Removal: The sulfoxide is significantly more polar than the sulfone. This difference can be exploited for removal by column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the role of the phase transfer catalyst (PTC)? The haloform reaction occurs between the water-insoluble organic substrate (acetophenone) and the water-soluble reagent (hypochlorite anion, OCl⁻). The PTC, typically a quaternary ammonium salt, has a lipophilic cation that can pair with the OCl⁻ anion. This ion pair has sufficient organic solubility to travel into the organic phase and react with the acetophenone, dramatically increasing the reaction rate. Without a PTC, the reaction is extremely slow.[2]

Q2: Are there viable alternative synthetic routes? Yes, other routes exist, primarily for creating the carboxylic acid intermediate. One common alternative involves the direct oxidation of the 3-methyl group of a precursor like 2-chloro-4-methylsulfonyltoluene.[7][8]

  • Method: This is typically achieved using strong oxidizing agents like nitric acid at high temperatures and pressures, or potassium permanganate.[7][9]

  • Comparison: While this route uses different starting materials, it often involves harsh reaction conditions and can suffer from lower selectivity and the generation of significant waste streams compared to the cleaner, high-yield haloform pathway.

Q3: What analytical techniques are best for monitoring this synthesis?

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative tracking of the disappearance of starting materials and the appearance of products. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately determine the conversion rate and detect low levels of impurities, making it essential for process optimization and final product quality control.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and intermediates. For example, in the ¹H NMR of the final product, one would expect to see distinct singlets for the two methyl groups (on the ring and the sulfonyl group) and the methyl ester protons.

Section 4: Quantitative Data Summary

The table below summarizes typical reaction conditions for the haloform reaction step, based on patent literature.

ParameterEmbodiment 1[2]Embodiment 2[2]Embodiment 3[2]
Starting Material 2-chloro-3-methyl-4-methylsulfonylacetophenone2-chloro-3-methyl-4-methylsulfonylacetophenone2-chloro-3-methyl-4-methylsulfonylacetophenone
Oxidizing Agent 6% Sodium Hypochlorite15% Sodium Hypobromite10% Sodium Hypochlorite
Catalyst (PTC) Benzyltriethylammonium chlorideTetrabutylammonium bromideTetrabutylammonium bisulfate
Temperature 100°C5°C55°C
Reaction Time 0.5 hours8 hours3 hours
Reported Yield 97.5%96.1%95.3%

References

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. (CN106928156A).
  • Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. (CN112979506A).
  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (CN112645853A).
  • Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. (2015-08-06). National Institutes of Health. [Link]

  • Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. Beilstein Journals. [Link]

  • Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com. [Link]

  • Method for preparing sulfone by catalytic oxidation of thioether. (CN110590617B).
  • PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES. (EP0447421B1).
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (CN102627591B).
  • 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476. PubChem. [Link]

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (CN105017101A).
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Semantic Scholar. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

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Technical Support Center: Purification of Crude Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (CAS: 120100-04-1).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for obtaining this key synthetic intermediate in high purity. As a critical precursor in the synthesis of agrochemicals like the herbicide Tembotrione, achieving high purity is paramount for the success of subsequent synthetic steps.[3]

This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you have the foundational knowledge to adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Recrystallization Issues

Question: My compound "oiled out" instead of forming crystals during cooling. What went wrong and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue, often caused by the solution being too concentrated or cooling too rapidly. Impurities can also depress the melting point of the mixture, contributing to this problem.

Causality & Solution:

  • Rapid Cooling: Fast cooling doesn't allow sufficient time for the ordered lattice of a crystal to form.[4] An ideal crystallization should show initial crystal formation over approximately 5 minutes, with continued growth over 20 minutes.[4]

  • High Impurity Load: A high concentration of impurities can significantly lower the melting point of your compound.

  • Solvent Choice: The chosen solvent may not be optimal.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation point.[4]

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask (e.g., by placing it on a cork ring or wooden block) can promote slower cooling and better crystal formation.[4] Once at room temperature, proceed with cooling in an ice bath.

  • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" of pure product if available.

  • Re-evaluate Solvent System: If oiling out persists, the solvent system may need to be changed. Consider using a solvent pair to fine-tune the solubility characteristics.

Question: My yield after recrystallization is very low. What are the potential causes and how can I improve recovery?

Answer:

Low recovery is a frequent challenge in recrystallization. The primary causes are using an excessive amount of solvent, premature crystallization during a hot filtration step, or selecting a solvent in which the compound has moderate solubility even at low temperatures.

Causality & Solution:

  • Excess Solvent: The goal is to create a saturated solution at high temperature. Using too much solvent means the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved in the mother liquor.[5]

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the solution can cool and crystallize on the filter paper or in the funnel stem.

  • Inappropriate Solvent: A good recrystallization solvent should dissolve the compound when hot but not at room or cold temperatures.[6][7]

Troubleshooting Steps:

  • Minimize Solvent: Use only the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[6] Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Prevent Premature Crystallization: If a hot filtration is necessary, pre-heat the funnel and receiving flask. You can do this by placing them in an oven or by allowing hot solvent vapor to pass through them before filtration.

  • Recover from Mother Liquor: After filtering your crystals, you can often recover a second crop of crystals by boiling off some of the solvent from the filtrate to re-concentrate it, and then cooling again. Be aware that this second crop may be less pure than the first.

  • Re-screen Solvents: Perform a small-scale solvent screen to find a more suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane).[8]

Column Chromatography Issues

Question: My spots on the TLC plate are very close together (low ΔRf). How can I achieve good separation with column chromatography?

Answer:

Separating compounds with similar polarities is a classic chromatography challenge. Achieving good separation requires optimizing the mobile phase and ensuring proper column packing and loading technique.

Causality & Solution:

  • Suboptimal Eluent: The solvent system (eluent) lacks the selectivity to differentiate between your product and the impurity. The ideal Rf value for the target compound for good separation is typically between 0.2 and 0.3.[9]

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation.

  • Overloading the Column: Using too much crude material for the amount of silica gel will exceed the column's capacity to separate the components.

Troubleshooting Steps:

  • Optimize the Eluent:

    • Test different solvent systems. If a hexane/ethyl acetate system is not working, try other combinations like dichloromethane/methanol or toluene/ethyl acetate.

    • For very non-polar compounds, consider ether/hexane systems.[10]

    • Fine-tune the polarity. Small changes in the ratio of the polar solvent can have a significant impact on separation.

  • Improve Column Technique:

    • Packing: Pack the column as a slurry of silica gel in the eluent to ensure a homogenous, dense bed.[11] Gently tap the column as it settles to remove air bubbles.[9]

    • Sample Loading: Dissolve the crude product in the minimum amount of eluent or a slightly more polar solvent and load it carefully onto the top of the silica bed.[11] For better resolution, adsorb the crude product onto a small amount of silica gel and load the resulting dry powder onto the column (dry loading).

  • Use a Gradient Elution: Start with a less polar solvent system to elute the less polar impurities, then gradually increase the polarity of the eluent to elute your target compound, leaving more polar impurities behind.[9]

Question: I see streaking or tailing of my compound spot on the TLC plate and during column chromatography. What does this mean?

Answer:

Streaking or tailing is often a sign of overloading, compound instability, or interactions with the stationary phase (silica gel).

Causality & Solution:

  • Overloading: Too much compound applied to the TLC plate or column causes the "front" of the spot to move faster than the "tail," leading to a streak.

  • Acidic/Basic Compounds: Silica gel is slightly acidic. If your compound is basic, it can interact strongly with the silica, causing tailing. If it's a very acidic compound, similar issues can arise.

  • Compound Instability: Some compounds can degrade on silica gel, leading to streaks of decomposition products.[12]

Troubleshooting Steps:

  • Reduce Concentration: Use a more dilute solution for spotting on the TLC plate. For column chromatography, ensure you are not exceeding the recommended sample load (typically 1:20 to 1:100 sample-to-silica ratio by weight).[13]

  • Modify the Mobile Phase: If you suspect acid-base interactions, add a small amount of a modifier to the eluent. For basic compounds, add ~0.5-1% triethylamine. For acidic compounds, add ~0.5-1% acetic acid.

  • Change the Stationary Phase: If the compound is unstable on silica, consider using a different stationary phase, such as alumina (which is available in neutral, basic, or acidic forms) or a reversed-phase silica gel.[12]

Frequently Asked Questions (FAQs)

Q1: Which purification technique, recrystallization or column chromatography, is better for this compound?

A1: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is an excellent and scalable technique if your crude product is relatively pure (>90%) and the impurities have different solubility profiles from your product.[6] It is often more economical and less labor-intensive for large quantities.

  • Flash Column Chromatography is superior for separating mixtures with multiple components or when impurities have very similar solubility to the desired product.[12][14] It offers finer control over separation but is often more time-consuming and uses more solvent for large-scale purifications.[15]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal solvent is one in which your compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[5][7] Impurities should ideally be either very soluble at all temperatures (so they remain in the mother liquor) or insoluble at all temperatures (so they can be removed by hot filtration).[7] A good starting point is to test small amounts of your crude product in various solvents like ethanol, methanol, isopropanol, ethyl acetate, and toluene.

Q3: What analytical methods should I use to confirm the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. This is a standard method in industrial settings for quality control.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities with distinct signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

Q4: What are the recommended storage conditions for pure this compound?

A4: As a solid crystalline organic compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.

Visualized Workflows and Data

Purification Decision Workflow

This diagram outlines the logical steps for purifying your crude product.

PurificationWorkflow crude Crude Product Methyl 2-chloro-3-methyl- 4-methylsulfonylbenzoate tlc Initial Purity Check (TLC/HPLC) crude->tlc decision Purity > 90% and Crystalline Solid? tlc->decision recrystallization Purification by Recrystallization decision->recrystallization  Yes chromatography Purification by Flash Column Chromatography decision->chromatography No   analysis Final Purity Analysis (HPLC, NMR, MP) recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Recrystallization

This diagram provides a logical path for addressing common issues during recrystallization.

RecrystallizationTroubleshooting start Start Recrystallization cool Cool Solution start->cool problem Problem Encountered? cool->problem oiled_out Compound Oiled Out? problem->oiled_out Yes success Pure Crystals Obtained problem->success No reheat Reheat, Add More Solvent, Cool Slowly oiled_out->reheat Yes no_crystals No Crystals Formed? oiled_out->no_crystals No reheat->cool induce Induce Crystallization (Scratch / Seed Crystal) no_crystals->induce Yes low_yield Low Yield? no_crystals->low_yield No induce->cool concentrate Concentrate Solution (Boil off some solvent) check_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->check_mother_liquor Yes low_yield->success No check_mother_liquor->success

Caption: Troubleshooting decision tree for recrystallization.

Data Presentation

Table 1: Common Solvents for Purification

SolventBoiling Point (°C)PolarityNotes for Use
Hexane 69Non-polarGood for co-solvent systems (e.g., with Ethyl Acetate) in chromatography.
Toluene 111Non-polarCan be a good recrystallization solvent for aromatic compounds.
Dichloromethane 40Mid-polarOften used to dissolve crude products for loading onto a column. Low boiling point.
Ethyl Acetate 77Polar aproticVery common polar co-solvent for chromatography and a potential recrystallization solvent.
Isopropanol 82Polar proticCommon recrystallization solvent.
Ethanol 78Polar proticGood recrystallization solvent, often used in a solvent pair with water.
Methanol 65Polar proticSimilar to ethanol; useful for recrystallization of polar compounds.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for purifying the title compound. The ideal solvent should be determined by preliminary small-scale tests.

Methodology:

  • Solvent Selection: In separate test tubes, test the solubility of ~20-30 mg of crude product in ~0.5 mL of various solvents (see Table 1). A suitable solvent will dissolve the solid when heated to boiling but will result in crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a boiling chip. Heat the solvent to its boiling point and add the minimum amount of boiling solvent in portions to the flask until the solid just dissolves.

  • Decolorization (if necessary): If the hot solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[6]

  • Isolation: Once the solution has reached room temperature and crystal formation appears complete, cool the flask in an ice-water bath for at least 20 minutes to maximize precipitation. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Allow the crystals to dry completely under vacuum or in a drying oven.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes purification using a standard silica gel flash column.[14]

Methodology:

  • Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[9]

  • Column Packing:

    • Prepare a slurry of silica gel (typically 40-100 times the weight of the crude sample) in the chosen eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, draining the excess solvent until the solvent level is just at the top of the silica.[11]

    • Add a thin layer (~1 cm) of sand on top of the silica bed to prevent disruption during sample loading.[9]

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane or the eluent itself).

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is loaded onto the silica, then carefully add a small amount of fresh eluent and drain again to ensure the entire sample is on the bed.

  • Elution:

    • Carefully fill the column with the eluent.

    • Apply positive pressure (using compressed air or nitrogen) to achieve a solvent flow rate of approximately 5-7 cm drop per minute.[11]

    • Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • MIT OpenCourseWare. 8.9 - Flash Column Chromatography Guide. Available at: [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Available at: [Link]

  • Royal Society of Chemistry. (2021). Transition task: Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available at: [Link]

  • EPFL. Some Useful and Practical Tips for Flash Chromatography. Available at: [Link]

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Available at: [Link]

  • University of California, Irvine. How to set-up a flash chromatography silica column and actually succeed at separation. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Available at: [Link]

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Available at: [Link]

  • University of Rochester. Troubleshooting: The Workup. Available at: [Link]

  • Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Eureka | Patsnap. (2021). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Available at: [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Reddit. (2021). First time synthesis, first time work-up and purification. r/Chempros. Available at: [Link]

  • Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. (2021). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • Google Patents. (2014). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • PubChem. This compound | C10H11ClO4S. Available at: [Link]

  • PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S. Available at: [Link]

  • Google Patents. (2014). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Semantic Scholar. (2012). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Available at: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is a key intermediate in the synthesis of several commercially important agrochemicals, most notably triketone herbicides like mesotrione. Achieving high purity and yield is critical for the efficiency of the overall synthetic route. However, the multi-step synthesis of this polysubstituted aromatic compound is prone to the formation of several side products that can complicate purification and compromise the quality of the final product. This guide provides a comprehensive overview of the common side products, their mechanisms of formation, and robust troubleshooting strategies for their mitigation and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should screen for in my crude product?

A1: Based on typical synthetic routes, you should prioritize screening for three main classes of impurities:

  • Incomplete Oxidation Products: The most common is the corresponding sulfoxide, Methyl 2-chloro-3-methyl-4-(methylsulfinyl)benzoate. This arises from incomplete oxidation of the thioether precursor.

  • Chlorination Regioisomers: Depending on the timing of the chlorination step, you may see isomers where the chlorine atom is at a different position on the ring. The directing effects of the substituents strongly favor the 2-position, but small amounts of other isomers can form.

  • Unreacted Precursors: It is common to find residual amounts of the unchlorinated precursor, Methyl 3-methyl-4-methylsulfonylbenzoate, if the chlorination reaction does not go to completion. Similarly, the corresponding carboxylic acid, 2-chloro-3-methyl-4-methylsulfonylbenzoic acid, may be present if the final esterification step is incomplete.[1][2]

Q2: My LC-MS analysis shows a peak with a mass of 246.7 g/mol (M-16 relative to the product). What is this impurity?

A2: A mass of 246.7 g/mol corresponds to the molecular formula C10H11ClO3S, which is the sulfoxide byproduct: Methyl 2-chloro-3-methyl-4-(methylsulfinyl)benzoate. This is formed when the oxidation of the thioether intermediate to the sulfone is incomplete. The oxidation proceeds in two steps: thioether → sulfoxide → sulfone. Stopping short of the final step leaves this impurity.[3]

Q3: Why is the purification of my crude product by column chromatography so challenging?

A3: The primary difficulty arises from the similar polarities of the desired product and the key impurities. The sulfoxide byproduct, in particular, has a polarity very close to the sulfone product, leading to poor separation on silica gel. Likewise, regioisomers often exhibit very similar chromatographic behavior. This makes achieving high purity (>99%) by a single chromatographic pass difficult and often necessitates either optimized chromatography conditions or recrystallization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis, their root causes, and actionable solutions.

Problem 1: Significant Presence of Sulfoxide Impurity
  • Symptoms: A major peak in the HPLC/LC-MS chromatogram corresponding to the sulfoxide (M-16). NMR analysis may show slight upfield shifts for aromatic protons compared to the desired sulfone product.

  • Root Cause: The oxidation of the thioether precursor, typically using an oxidant like hydrogen peroxide, is incomplete. This can be due to insufficient oxidant, low reaction temperature, short reaction time, or poor catalyst activity.[3]

  • Solutions:

    • Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., H2O2) in 10% increments. Monitor the reaction by TLC or HPLC to track the disappearance of the sulfoxide.

    • Optimize Reaction Time & Temperature: While exothermic, the oxidation may require a longer duration or a modest increase in temperature to proceed to completion. An extended stir time at room temperature or gentle heating (e.g., 40-50 °C) can be effective.

    • Catalyst Choice: For challenging oxidations, consider more robust catalytic systems. While H2O2 with an acid catalyst is common, systems like tungstate catalysts can improve efficiency and selectivity for the sulfone.[3]

ParameterStandard ConditionOptimized ConditionRationale
Oxidant (H₂O₂) 2.2 equivalents2.5 - 3.0 equivalentsEnsures complete conversion of both the thioether and intermediate sulfoxide.
Temperature 25 °C (Room Temp)40 °CProvides sufficient activation energy for the second oxidation step (sulfoxide to sulfone).
Reaction Time 4 hours8-12 hours (or until TLC/HPLC shows <1% sulfoxide)Allows the slower second oxidation step to reach completion.
Problem 2: Presence of Unchlorinated Starting Material
  • Symptoms: A peak in the chromatogram corresponding to Methyl 3-methyl-4-methylsulfonylbenzoate.

  • Root Cause: Incomplete electrophilic chlorination. This can be caused by insufficient chlorinating agent (e.g., sulfuryl chloride, NCS), deactivation of the Lewis acid catalyst (if used), or a reaction temperature that is too low.

  • Solutions:

    • Re-evaluate Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent is used. A slight excess (1.05-1.1 equivalents) can help drive the reaction to completion.

    • Catalyst Management: If using a catalyst like AlCl₃ or FeCl₃, ensure it is anhydrous and active. Contamination with water will deactivate it.

    • Temperature Control: Chlorination is often performed at low temperatures to control selectivity. However, if the reaction stalls, a gradual increase in temperature may be necessary. Monitor for the formation of di-chlorinated byproducts.

Problem 3: Residual Carboxylic Acid Detected
  • Symptoms: A peak corresponding to 2-chloro-3-methyl-4-methylsulfonylbenzoic acid in the HPLC.[4] This impurity can cause issues in subsequent reactions.

  • Root Cause: Incomplete esterification of the carboxylic acid precursor. This is common in Fischer esterification reactions due to the equilibrium nature of the reaction.

  • Solutions:

    • Use Excess Alcohol: Employ a large excess of methanol, which can also serve as the reaction solvent, to shift the equilibrium towards the ester product.

    • Water Removal: If possible, use a Dean-Stark apparatus to remove the water formed during the reaction, which will also drive the equilibrium forward.

    • Alternative Esterification: For a more robust conversion, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by quenching with methanol. This is a non-equilibrium process and typically gives very high conversion.[5]

Visualizing the Reaction and Side Products

The following diagram illustrates the key synthetic step of oxidation and the branching point that leads to the common sulfoxide impurity.

Synthesis_Pathway cluster_main Main Synthetic Pathway cluster_issue Troubleshooting Point Thioether Methyl 2-chloro-3-methyl- 4-(methylthio)benzoate Sulfoxide Methyl 2-chloro-3-methyl- 4-(methylsulfinyl)benzoate (Sulfoxide Impurity) Thioether->Sulfoxide +1 eq. [O] (Fast Step) Sulfone Methyl 2-chloro-3-methyl- 4-methylsulfonylbenzoate (Desired Product) Sulfoxide->Sulfone +1 eq. [O] (Slower Step) IncompleteOxidation Incomplete Oxidation IncompleteOxidation->Sulfoxide Stalls here

Caption: Formation of the sulfoxide impurity from incomplete oxidation.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method is designed to separate the desired product from its key sulfoxide and unchlorinated precursors.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Carboxylic Acid -> Sulfoxide -> Sulfone (Product) -> Unchlorinated Precursor.

Protocol 2: Purification via Recrystallization

If chromatography is challenging, recrystallization can be effective for removing the sulfoxide impurity.

  • Solvent Screening: Test solubility in various solvents. A good system is one where the crude product is sparingly soluble at room temperature but fully soluble when hot (e.g., isopropanol, ethanol/water mixtures, or ethyl acetate/heptane).

  • Dissolution: Dissolve the crude material in the minimum amount of hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. The desired sulfone product, being more symmetrical and less polar, should crystallize out preferentially.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC to confirm the efficiency of the separation.

References

  • Eureka | Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • Google Patents. (2016). Process for preparing mesotrione. (WO2016197900A1).
  • Google Patents. (2016). Process for preparing mesotrione. (US20160355472A1).
  • Benchchem. (n.d.). Methyl 2-chloro-4-(methylsulfonyl)benzoate | CAS 623927-88-8.
  • Google Patents. (2014). Preparation method of mesotrione. (CN103772243A).
  • Patsnap Eureka. (n.d.). Mesotrione impurity, salt thereof, tautomer of mesotrione impurity or tautomer salt of mesotrione impurity and preparation method.
  • (n.d.). III Analytical Methods.
  • Google Patents. (2021). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (CN112645853A).
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • BLDpharm. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
  • ResearchGate. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole....
  • Biosynth. (n.d.). methyl 4-chloro-3-(chlorosulfonyl)benzoate.
  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on providing practical, field-tested insights to help you optimize your reaction conditions and achieve high yields and purity.

Introduction to the Synthetic Pathway

The synthesis of this compound is a sequential process that requires careful control of reaction conditions at each stage. The most common and effective pathway involves three key transformations:

  • Thioether Formation: Introduction of a methylthio group onto a substituted toluene precursor.

  • Oxidation: Conversion of the methylthio group to the corresponding methylsulfonyl group. This step is critical for activating the desired position for subsequent reactions.

  • Haloform Reaction: Transformation of an acetophenone intermediate into the corresponding carboxylic acid.

  • Esterification: The final step to yield the target methyl ester.

This guide will break down each of these stages, offering detailed protocols and addressing potential challenges you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Our troubleshooting guide is structured in a question-and-answer format to directly address specific issues.

Part 1: Synthesis of the Carboxylic Acid Intermediate (2-chloro-3-methyl-4-methylsulfonylbenzoic acid)

The primary route to the crucial carboxylic acid intermediate is through the haloform reaction of 2-chloro-3-methyl-4-methylsulfonylacetophenone.[1][2]

Q1: My haloform reaction is sluggish or incomplete. What are the likely causes?

A1: A sluggish haloform reaction can often be attributed to several factors:

  • Insufficient Base: The reaction is base-mediated, and an inadequate amount of base will slow down the initial deprotonation of the methyl ketone.[3][4] Ensure you are using a sufficient excess of a strong base like sodium hydroxide.

  • Poor Phase Transfer: If you are using an aqueous solution of sodium hypochlorite with an organic substrate, efficient mixing and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) are crucial to facilitate the reaction between the two phases.[1][2]

  • Low Temperature: While the reaction can be exothermic, maintaining an appropriate temperature is key. For some protocols, gentle heating may be required to initiate and drive the reaction to completion.[1]

  • Decomposition of Hypohalite: Sodium hypochlorite solutions can be unstable, especially when heated or exposed to light. Use a fresh, properly stored solution and consider titrating it to determine its exact concentration.

Troubleshooting Workflow for Incomplete Haloform Reaction

start Incomplete Haloform Reaction check_base Verify Base Stoichiometry and Concentration start->check_base check_ptc Check Phase-Transfer Catalyst Loading and Efficacy check_base->check_ptc Base is sufficient outcome_fail Issue Persists check_base->outcome_fail Base is insufficient/degraded check_temp Monitor and Adjust Reaction Temperature check_ptc->check_temp PTC is active check_ptc->outcome_fail PTC is inactive/insufficient check_hypochlorite Assess Hypochlorite Solution Quality check_temp->check_hypochlorite Temperature is optimal check_temp->outcome_fail Temperature is too low/high outcome_success Reaction Proceeds to Completion check_hypochlorite->outcome_success Fresh hypochlorite used check_hypochlorite->outcome_fail Hypochlorite is degraded start Methyl 2-chloro-3-methyl-4-(methylthio)benzoate oxidant Select Oxidizing Agent (e.g., m-CPBA, Oxone, H₂O₂) start->oxidant sulfoxide Intermediate Sulfoxide oxidant->sulfoxide 1 eq. Oxidant sulfone This compound oxidant->sulfone ≥ 2 eq. Oxidant sulfoxide->oxidant Further Oxidation over_oxidation Over-oxidation to Sulfonic Acid (Potential Side Product) sulfone->over_oxidation Harsh Conditions

Sources

Troubleshooting failed reactions of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Understanding the Reactivity of this compound

This compound (MCMB) is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of its substituents:

  • 2-Chloro Group: This halogen atom is a key reactive site, particularly for nucleophilic aromatic substitution (SNA_r_) and cross-coupling reactions.

  • 3-Methyl Group: This electron-donating group can influence the regioselectivity of some reactions through steric hindrance and electronic effects.

  • 4-Methylsulfonyl Group: As a potent electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic attack, primarily at the ortho and para positions relative to itself.[1][2] This group is a major driver for the reactivity of the 2-chloro position.

  • Methyl Ester: This group can be susceptible to hydrolysis under strongly acidic or basic conditions.

The unique arrangement of these functional groups makes MCMB a valuable intermediate, but it also presents specific challenges in reaction design and execution. This guide will help you troubleshoot and overcome these hurdles.

Troubleshooting Failed Reactions: A Question-and-Answer Guide

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNA_r_)

Question: I am attempting a nucleophilic aromatic substitution on this compound with an amine nucleophile, but I am observing very low conversion to my desired product. What are the likely causes and how can I resolve this?

Answer:

Low conversion in an S_N_Ar reaction with this substrate can stem from several factors. The primary activating group for this reaction is the powerful electron-withdrawing methylsulfonyl group at the 4-position, which makes the 2-position (where the chloro leaving group is located) susceptible to nucleophilic attack.[2][3][4] However, several experimental parameters are critical for success.

Potential Causes and Troubleshooting Steps:

  • Insufficiently Strong Base or Inappropriate pKa: The S_N_Ar mechanism often requires a base to deprotonate the nucleophile or to neutralize the HCl generated during the reaction. If the base is too weak, the concentration of the active nucleophile will be too low.

    • Recommendation: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). If using a carbonate base, consider switching from sodium carbonate to the more soluble potassium or cesium carbonate.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in S_N_Ar reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.

    • Recommendation: Ensure you are using a high-boiling polar aprotic solvent like DMSO, DMF, or NMP. These solvents can also help to increase the solubility of your reagents.

  • Low Reaction Temperature: While the methylsulfonyl group is strongly activating, sufficient thermal energy is still required to overcome the activation barrier of the reaction.

    • Recommendation: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of any degradation products.

  • Steric Hindrance: The 3-methyl group adjacent to the chloro leaving group can sterically hinder the approach of a bulky nucleophile.

    • Recommendation: If your nucleophile is large, consider if a less sterically hindered analog could be used. Alternatively, higher reaction temperatures may be required to overcome this steric barrier.

Experimental Protocol: Diagnostic Reaction

To diagnose the issue, set up a small-scale test reaction with a known, highly reactive nucleophile like sodium methoxide in DMSO at room temperature, then gradually heat. This will help confirm that the substrate itself is reactive under appropriate conditions.

Issue 2: Hydrolysis of the Methyl Ester During Reaction

Question: My desired product is forming, but I am also observing a significant amount of the corresponding carboxylic acid, indicating hydrolysis of the methyl ester. How can I prevent this side reaction?

Answer:

The methyl ester of this compound can be susceptible to hydrolysis, especially under harsh basic or acidic conditions, or in the presence of water at elevated temperatures.

Potential Causes and Troubleshooting Steps:

  • Strongly Basic Conditions: The use of strong bases like NaOH or KOH, especially in the presence of water, will readily hydrolyze the ester.

    • Recommendation: Opt for non-hydroxide bases. If a strong base is required, use an alkoxide like sodium methoxide or potassium tert-butoxide in an anhydrous solvent. For many reactions, milder carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are sufficient and less likely to cause hydrolysis.

  • Presence of Water: Even small amounts of water in your reaction mixture can lead to hydrolysis, particularly at higher temperatures.

    • Recommendation: Ensure all solvents and reagents are anhydrous. Dry your solvent using appropriate methods (e.g., molecular sieves, distillation) and handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Extended Reaction Times at High Temperatures: Prolonged heating can promote hydrolysis, even with weaker bases.

    • Recommendation: Monitor your reaction closely and stop it as soon as the starting material is consumed. If the reaction is sluggish, it is often better to increase the concentration of your nucleophile or use a more reactive catalyst rather than simply extending the reaction time.

Workflow for Minimizing Ester Hydrolysis

start Reaction Setup anhydrous Use Anhydrous Solvents and Reagents start->anhydrous base Select Non-Hydroxidic Base (e.g., K2CO3, NaH) anhydrous->base monitoring Monitor Reaction Progress (TLC, LC-MS) base->monitoring workup Prompt Workup Upon Completion monitoring->workup end Pure Product workup->end

Caption: Workflow to minimize ester hydrolysis.

Issue 3: Failure of Suzuki Coupling Reactions

Question: I am trying to perform a Suzuki coupling with a boronic acid at the 2-chloro position of this compound, but the reaction is not proceeding. What are the common pitfalls?

Answer:

While the chloro-position is activated, Suzuki couplings with aryl chlorides can be more challenging than with the corresponding bromides or iodides. The success of the reaction is highly dependent on the choice of catalyst, base, and solvent system.

Potential Causes and Troubleshooting Steps:

  • Inappropriate Palladium Catalyst/Ligand: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for the oxidative addition to the aryl chloride bond.

    • Recommendation: Use a more electron-rich and sterically hindered phosphine ligand that promotes the oxidative addition step. Buchwald or Fu-type ligands (e.g., SPhos, XPhos, RuPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are often effective for aryl chlorides.

  • Ineffective Base: The choice of base is critical for the transmetalation step.

    • Recommendation: A moderately strong base is typically required. Potassium phosphate (K₃PO₄) is often a good choice for Suzuki couplings. Other options include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent System: The solvent must be able to dissolve the reagents and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often beneficial. Common solvent systems include toluene/water, dioxane/water, or THF/water. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Deactivation of the Catalyst: The catalyst can be poisoned by impurities or degrade at high temperatures.

    • Recommendation: Degas your solvent and reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) to remove oxygen, which can oxidize the active Pd(0) species.[5] Avoid excessively high temperatures if catalyst decomposition is observed (indicated by the formation of palladium black).

Table 1: Recommended Conditions for Suzuki Coupling

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ with SPhos or XPhosElectron-rich, bulky ligands facilitate oxidative addition to the C-Cl bond.
Base K₃PO₄ or Cs₂CO₃Effective for the transmetalation step.
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 10:1)A biphasic system often enhances the reaction rate.
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? A1: It should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Q2: Are there any known safety hazards associated with this compound? A2: While specific toxicity data for this compound is not readily available, it is recommended to handle it with standard laboratory safety precautions. This includes wearing personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Q3: Can the methylsulfonyl group participate in side reactions? A3: The methylsulfonyl group is generally stable under most reaction conditions. However, under strongly reducing conditions (e.g., with potent reducing agents like LiAlH₄), it could potentially be reduced. It is important to consider the compatibility of all functional groups with the chosen reaction conditions.

Q4: Is this compound sensitive to moisture? A4: While the compound itself is not overtly sensitive to moisture for storage, the presence of water in a reaction, particularly under basic or acidic conditions at elevated temperatures, can lead to hydrolysis of the methyl ester, as discussed in Issue 2.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Purification of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (MCM-Benzoate), a key intermediate in the synthesis of various agrochemicals, including the herbicide Tembotrione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during its synthesis and handling.

Introduction

This compound is a substituted aromatic ester whose purity is critical for the successful synthesis of downstream products. Impurities can lead to side reactions, lower yields, and complications in subsequent steps. This guide provides a comprehensive overview of potential impurities and robust, field-tested protocols for their removal using recrystallization and column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the purification of this compound.

Q1: My synthesized this compound appears discolored (e.g., yellow or brown). What are the likely impurities?

A1: Discoloration often indicates the presence of residual starting materials, byproducts, or degradation products. Potential impurities include:

  • Unreacted 2-chloro-3-methyl-4-methylsulfonylbenzoic acid: If the esterification reaction did not go to completion, the starting carboxylic acid may be present.

  • Residual acid catalyst: Traces of the acid catalyst (e.g., sulfuric acid) can cause discoloration and degradation over time.

  • Side-reaction products: Depending on the synthetic route, byproducts from reactions on the aromatic ring or the methyl groups could be present. For instance, in related syntheses, dinitro-substituted impurities have been noted when using nitric acid[1][2].

  • Degradation products: The compound may degrade upon exposure to high temperatures, strong acids or bases, or light.

Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) analysis of the crude product. How can I identify the main product and the impurities?

A2: Multiple spots on a TLC plate confirm the presence of impurities. To identify your product:

  • Co-spotting: Spot your crude product, the starting carboxylic acid, and a co-spot (a mixture of the two) on the same TLC plate. The spot corresponding to your starting material will align with the reference spot.

  • Polarity: this compound is a moderately polar compound. The ester (your product) will be less polar than the corresponding carboxylic acid. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the carboxylic acid spot. Other impurities may be more or less polar.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Aromatic compounds typically show up as dark spots. Staining with a general stain like potassium permanganate can also be used.

Q3: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?

A3: "Oiling out" during recrystallization is a common issue and can be caused by several factors:

  • Inappropriate solvent: The solvent may be too good a solvent for your compound, even at low temperatures.

  • Cooling too quickly: Rapid cooling can cause the compound to precipitate as an oil before it has a chance to form an ordered crystal lattice.

  • Presence of impurities: High levels of impurities can disrupt crystal formation and lead to oiling.

  • Supersaturation: The solution may be too concentrated.

To resolve this, try the following:

  • Solvent selection: Ensure you have selected an appropriate solvent or solvent pair. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

  • Slow cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Scratching: Scratch the inside of the flask with a glass rod to induce crystallization.

  • Seed crystals: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

  • Solvent pair: If a single solvent doesn't work, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.

Q4: After column chromatography, I still see impurities in my product fractions. How can I improve the separation?

A4: Incomplete separation during column chromatography can be due to:

  • Incorrect mobile phase: The eluent may be too polar, causing all components to elute too quickly, or not polar enough, resulting in very slow elution and broad peaks.

  • Column overloading: Too much crude product was loaded onto the column.

  • Poorly packed column: Channels or cracks in the stationary phase can lead to poor separation.

  • Sample loading: The sample was not loaded in a concentrated band at the top of the column.

To improve your column chromatography:

  • Optimize the mobile phase: Use TLC to find a solvent system that gives good separation between your product and the impurities, with an Rf value for the product of around 0.2-0.4.

  • Use the correct amount of silica gel: A general rule of thumb is to use a 30:1 to 100:1 weight ratio of silica gel to crude product.

  • Properly pack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Concentrated sample loading: Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the column.

Purification Protocols

The following are detailed protocols for the purification of this compound.

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. Based on the structure of this compound and data from similar compounds, methanol is a good starting point for solvent screening[3]. A solvent pair, such as ethyl acetate/hexane, can also be effective.

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of the crude product (approx. 50 mg) in a test tube.

    • Add a few drops of the chosen solvent (e.g., methanol) and gently heat.

    • If the solid dissolves completely, it is a potentially good solvent.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • If crystals form, the solvent is suitable for recrystallization.

    • If no single solvent is ideal, test solvent pairs (e.g., dissolve in a minimum of hot ethyl acetate and add hexane dropwise until cloudy).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid. Swirl the flask to aid dissolution.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Recrystallization Solvent Screening

Solvent/Solvent PairSolubility (Hot)Solubility (Cold)Crystal FormationRecommendation
MethanolHighLowGoodRecommended
EthanolHighModerateFairPossible
IsopropanolModerateLowGoodRecommended
Ethyl Acetate/HexaneGood (in EtOAc)Poor (in Hexane)GoodRecommended
DichloromethaneToo highToo highPoorNot Recommended
TolueneModerateModerateFairPossible
WaterInsolubleInsolubleN/ANot Recommended
Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase silica gel column is recommended.

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane and ethyl acetate).

    • The ideal eluent system should provide good separation between the product and impurities, with an Rf of ~0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial solvent system, collecting fractions in test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute more polar compounds.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation: Column Chromatography Eluent System

Eluent System (Hexane:Ethyl Acetate)Rf of ProductSeparation from Less Polar ImpuritiesSeparation from More Polar ImpuritiesRecommendation
9:10.1-0.2GoodPoorGood starting eluent
7:30.3-0.4GoodGoodIdeal for product elution
1:10.6-0.7PoorExcellentFor eluting highly polar impurities

Visualization of Purification Workflows

Recrystallization Workflow

G cluster_0 Recrystallization A Crude Product B Dissolve in Minimum Hot Solvent A->B C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H G cluster_1 Column Chromatography A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Pure Product H->I

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the challenges of scaling up this synthesis, ensuring high yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds. Its multi-substituted aromatic structure requires precise control over reaction conditions to achieve successful and reproducible outcomes, especially during scale-up. This guide focuses on the most critical and often challenging step: the oxidation of the thioether precursor, Methyl 2-chloro-3-methyl-4-(methylthio)benzoate, to the target sulfone.

Synthetic Workflow Overview

The most direct and controllable route for synthesizing the target compound on a larger scale involves the oxidation of a readily prepared thioether precursor. This approach isolates the most sensitive transformation, allowing for focused optimization and troubleshooting.

Synthesis_Workflow start Methyl 2-chloro-3-methyl- 4-(methylthio)benzoate (Precursor) process Oxidation Step (Key Transformation) start->process Oxidant (e.g., H₂O₂) Solvent (e.g., Acetic Acid) end Methyl 2-chloro-3-methyl- 4-methylsulfonylbenzoate (Final Product) process->end Workup & Purification

Caption: High-level workflow for the synthesis of the target sulfone from its thioether precursor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.

Q1: My oxidation reaction is incomplete. I'm recovering a significant amount of the starting thioether. What's going wrong?

A1: This is a common issue often related to oxidant potency or insufficient stoichiometry. The oxidation of a sulfide to a sulfone proceeds in two steps (Sulfide → Sulfoxide → Sulfone), and stalling at the starting material suggests the initial oxidation is the rate-limiting step.

Potential Causes & Solutions:

  • Insufficient Oxidant: The stoichiometry is critical. Theoretically, two equivalents of an oxidant like hydrogen peroxide (H₂O₂) are required. On a larger scale, it is advisable to use a slight excess (e.g., 2.2 to 2.5 equivalents) to drive the reaction to completion and account for any potential decomposition of the oxidant.

  • Low Reaction Temperature: Oxidation reactions have an activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow. For H₂O₂ in acetic acid, a temperature range of 50-70°C is typically effective. For more aggressive reagents like m-CPBA, lower temperatures may be required to control selectivity[1].

  • Choice of Oxidant: Not all oxidants are created equal. While H₂O₂ is cost-effective and environmentally benign ("green"), other reagents may be more effective if you continue to face issues. The choice of oxidant is a key consideration in sulfone synthesis[1][2].

Data Table: Comparison of Common Oxidizing Agents

Oxidizing AgentTypical SolventTemperatureKey AdvantagesKey Disadvantages
Hydrogen Peroxide (30% aq.) Acetic Acid, Methanol50-80°CLow cost, green byproduct (H₂O)Requires heating, can be slow
m-CPBA DCM, Chloroform0-25°CHigh reactivity, good yieldsExpensive, potentially explosive
Potassium Permanganate Acetic Acid, Water25-50°CVery strong, inexpensiveCan over-oxidize, MnO₂ byproduct
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Methanol/Water25°CStable solid, effectiveGenerates salt byproducts
Q2: My main impurity is the sulfoxide intermediate. How can I push the reaction to the desired sulfone?

A2: Formation of the sulfoxide is a clear indication that the first oxidation step is successful, but the second step (Sulfoxide → Sulfone) is not reaching completion.

Troubleshooting Steps:

  • Increase Oxidant Equivalents: This is the most direct solution. If you are using 2.2 equivalents of H₂O₂, consider increasing to 2.5-3.0 equivalents. Add the extra oxidant portion-wise and monitor the reaction by an appropriate method (TLC, LC-MS, or GC-MS).

  • Extend Reaction Time: The second oxidation can be slower than the first. Once analysis shows the starting thioether is consumed, continue to stir the reaction at the set temperature for an additional 2-4 hours to allow for the full conversion of the sulfoxide.

  • Increase Temperature: Carefully increasing the reaction temperature by 10-15°C can significantly increase the rate of the second oxidation. However, this must be done with caution, as higher temperatures can lead to byproduct formation or runaway reactions, especially on a large scale. The oxidation of sulfides is exothermic[2].

Q3: The reaction appears complete by TLC/LCMS, but my isolated yield is consistently low. Where am I losing the product?

A3: Product loss during workup and isolation is a frequent challenge in scaling up. The physical properties of this compound (a solid crystalline material) are key to designing an effective isolation procedure.

Potential Loss Points & Solutions:

  • Aqueous Workup: The product has limited solubility in water. Loss can occur if large volumes of water are used during quenching or extraction without an adequate volume of organic solvent.

    • Solution: After quenching the reaction (e.g., with sodium bisulfite solution to destroy excess oxidant), ensure you extract with a sufficient volume of an appropriate organic solvent like Ethyl Acetate or Dichloromethane (DCM). Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

  • Premature Crystallization: If the product is highly concentrated in a solvent in which it has marginal solubility at room temperature, it can crystallize out during transfers or extractions, leading to physical loss.

    • Solution: Use a solvent system where the product is freely soluble during the workup phase (e.g., DCM). The solvent can be switched to a less-soluble one (like isopropanol or heptane) specifically for the final crystallization step.

  • Inefficient Crystallization: The choice of crystallization solvent is paramount for both high recovery and high purity.

    • Solution: A common technique is to dissolve the crude product in a suitable solvent (e.g., hot isopropanol or ethyl acetate) and then add an anti-solvent (e.g., heptane or hexanes) until turbidity is observed. Cooling this mixture slowly will promote the formation of pure crystals. Perform small-scale solubility tests to determine the optimal solvent/anti-solvent system.

Q4: My final product purity is poor, even after crystallization. What side reactions should I be aware of?

A4: Purity issues often stem from inadequate control over reaction parameters, leading to byproducts that may be difficult to separate.

Common Side Reactions & Prevention:

  • Ring Oxidation: Although the substituted benzene ring is electron-deficient, extremely harsh oxidation conditions (e.g., hot permanganate) could potentially lead to ring degradation. This is unlikely with controlled H₂O₂ or m-CPBA oxidation.

  • Hydrolysis of the Ester: If the reaction is run in the presence of strong acid or base at high temperatures for extended periods, the methyl ester group could hydrolyze back to the carboxylic acid.

    • Prevention: Maintain a controlled pH during workup. The use of acetic acid as a solvent is generally safe for the ester group under the recommended reaction conditions[3].

  • Solvent Participation: Some solvents can react under oxidative conditions.

    • Prevention: Choose robust solvents like acetic acid, ethyl acetate, or DCM. Avoid using alcohols like methanol as the primary solvent with certain oxidants, as they can also be oxidized.

Troubleshooting_Tree start Problem with Oxidation Step q1 What is the main issue? start->q1 incomplete Incomplete Reaction (Thioether remains) q1->incomplete A sulfoxide Sulfoxide Impurity q1->sulfoxide B low_yield Low Isolated Yield q1->low_yield C sol_incomplete1 Increase Oxidant (2.2-2.5 eq.) incomplete->sol_incomplete1 sol_incomplete2 Increase Temperature (50-70°C) incomplete->sol_incomplete2 sol_sulfoxide1 Increase Oxidant (>2.5 eq.) sulfoxide->sol_sulfoxide1 sol_sulfoxide2 Extend Reaction Time (+2-4h) sulfoxide->sol_sulfoxide2 sol_yield1 Optimize Workup (Sufficient Org. Solvent) low_yield->sol_yield1 sol_yield2 Optimize Crystallization (Solvent/Anti-solvent) low_yield->sol_yield2

Caption: Decision tree for troubleshooting the thioether to sulfone oxidation step.

Detailed Experimental Protocol: Oxidation Step

This protocol describes a robust method for the oxidation of Methyl 2-chloro-3-methyl-4-(methylthio)benzoate to the target sulfone on a laboratory scale, which can be adapted for scale-up.

Materials:

  • Methyl 2-chloro-3-methyl-4-(methylthio)benzoate (1.0 eq.)

  • Glacial Acetic Acid (10 volumes, e.g., 10 mL per gram of starting material)

  • Hydrogen Peroxide (30% aqueous solution, 2.5 eq.)

  • Sodium Bisulfite (saturated aqueous solution)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Isopropanol and Heptane (for crystallization)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge the Methyl 2-chloro-3-methyl-4-(methylthio)benzoate (1.0 eq.) and glacial acetic acid (10 volumes). Stir until all solids are dissolved.

  • Initial Heating: Heat the solution to 55-60°C.

  • Oxidant Addition: Slowly add the 30% hydrogen peroxide solution (2.5 eq.) dropwise via the addition funnel over 45-60 minutes. Caution: The reaction is exothermic. Maintain the internal temperature below 70°C by controlling the addition rate and using external cooling if necessary.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 60-65°C. Monitor the progress of the reaction every hour using TLC or LC-MS. The reaction is typically complete in 3-5 hours.

  • Quenching: Once the reaction is complete (disappearance of starting material and sulfoxide intermediate), cool the mixture to room temperature. Slowly add saturated sodium bisulfite solution until a test with starch-iodide paper indicates no remaining peroxide.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (10 volumes) and water (10 volumes). Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate (5 volumes each).

  • Washing: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.

  • Purification by Crystallization: Dissolve the crude solid in a minimum amount of hot isopropanol (~80°C). Slowly add heptane until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour.

  • Isolation: Collect the white crystalline solid by filtration, wash with a small amount of cold heptane, and dry under vacuum to yield the final product, this compound.

References

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. (2021). Google Patents.
  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (2021). Google Patents.
  • Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. (2007). ResearchGate. Retrieved from [Link]

  • PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES. (n.d.). Google Patents.
  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for preparing methylthio benzoic acid. (2010). Google Patents.
  • Process for preparing haloacetophenone derivative. (1997). Google Patents.
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (2012). Google Patents.
  • Process for preparing haloacetophenone derivative. (1997). Google Patents.

Sources

Technical Support Center: Workup & Purification of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (CAS 120100-04-1).[1][2][3] The success of this synthesis is critically dependent on a meticulous workup and purification procedure to remove impurities and isolate the target compound with high purity and yield. This guide provides a detailed experimental protocol, a troubleshooting Q&A section to address common challenges, and a comprehensive FAQ for deeper insights.

Section 1: Standard Workup and Purification Protocol

The following protocol outlines a robust procedure for the workup and purification of this compound following its synthesis, typically from the esterification of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid[4] or related methods. The primary goals are to neutralize the reaction mixture, remove water-soluble impurities, and isolate the crude product for final purification.

Experimental Protocol: Step-by-Step Workup
  • Reaction Quenching:

    • Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, cool the reaction vessel to room temperature. If the reaction was performed at elevated temperatures, an ice bath can be used for more rapid cooling.

    • Slowly pour the reaction mixture into a beaker containing deionized water or ice. This step is crucial for diluting the reaction mixture and beginning the process of separating water-soluble reagents and byproducts.

  • Solvent Extraction:

    • Transfer the quenched mixture to a separatory funnel of appropriate size.

    • Add an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM), to extract the product. Ethyl acetate is often preferred due to its lower toxicity and environmental impact.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate completely. Drain the lower aqueous layer. If DCM is used, the organic layer will be the bottom layer; for ethyl acetate, it will be the top layer.

  • Aqueous Washes (Impurity Removal):

    • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution carefully as effervescence (CO₂ evolution) may occur if residual acid is present.[5] This step neutralizes any remaining acidic catalysts or byproducts. Test the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). Separate the layers.

    • Removal of Residual Oxidants (if applicable): If an oxidizing agent was used in the preceding synthetic step, a wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) can be beneficial.[5] This will reduce and remove residual oxidizing species like halogens.

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any minor emulsions that may have formed.[6]

  • Drying and Filtration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is faster and more efficient, but Na₂SO₄ is more neutral.

    • Swirl the flask until the drying agent no longer clumps together, indicating that the solvent is dry.

    • Filter the mixture through a fluted filter paper or a cotton plug in a funnel to remove the drying agent. Collect the filtrate in a clean, dry round-bottom flask.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator. This should be done at a moderate temperature (typically ≤ 40 °C) to avoid thermal degradation of the product.

    • The resulting solid or oil is the crude this compound.

  • Final Purification (Recrystallization):

    • The crude product is often purified by recrystallization.[7][8][9] A common solvent system is hot methanol or an ethanol/water mixture.[10]

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workup Procedure Workflow

Workup_Workflow A Crude Reaction Mixture B 1. Quench (Add to Ice/Water) A->B Cool C 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Aqueous Layer (Waste) C->D Phase Separation E Organic Layer (Contains Product) C->E Phase Separation F 3. Wash: sat. NaHCO3 (Neutralize Acid) E->F G 4. Wash: Brine (Remove Water) F->G H 5. Dry (Anhydrous MgSO4/Na2SO4) G->H I 6. Filter & Evaporate Solvent (Rotary Evaporator) H->I J Crude Product I->J K 7. Purify (Recrystallization) J->K L Pure Crystalline Product K->L

Caption: Workflow for the workup of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification process in a question-and-answer format.

Question 1: My final yield is very low. Where could the product have been lost?

Answer: Significant product loss can occur at several stages of the workup. Consider the following possibilities:

  • Incomplete Extraction: Your product may have some solubility in the aqueous layer, especially if the organic solvent volume was insufficient. Perform a second or third extraction of the combined aqueous layers and test a concentrated sample by TLC to check for the presence of the product.[5]

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis back to the carboxylic acid, particularly under strongly acidic or basic conditions.[11][12] The resulting carboxylate salt is highly water-soluble and will be lost to the aqueous layer during extraction. See the next question for how to mitigate this.

  • Emulsion Formation: If a stable emulsion formed, a significant amount of product could be trapped in this intermediate layer and discarded.

  • Premature Crystallization: The product may have precipitated out during the washing steps, especially if the concentration in the organic solvent is high. This solid can be lost at the interface or during filtration of the drying agent. If you observe a solid, try adding more organic solvent to redissolve it before proceeding.[5]

Question 2: My purified product is contaminated with 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid. How did this happen and how can I prevent it?

Answer: This is a classic case of ester hydrolysis. The ester bond can be cleaved by reaction with water, a reaction that is catalyzed by both acid and base.[13][14]

  • Causality:

    • Base-Catalyzed Hydrolysis: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization is a common cause. The hydroxide ion is a potent nucleophile that readily attacks the ester's carbonyl carbon. Even a mild base like sodium carbonate can cause some hydrolysis if contact time is long or the temperature is elevated.

    • Acid-Catalyzed Hydrolysis: If the workup is performed on a reaction mixture containing a strong acid catalyst without proper quenching and neutralization, hydrolysis can occur, especially if heated.[13]

  • Preventative Measures & Solutions:

    • Use a Mild Base: Always use a saturated solution of sodium bicarbonate (NaHCO₃) for neutralization. It is a weak base and is generally not strong enough to promote significant hydrolysis under standard workup conditions.[15]

    • Control Temperature: Perform all aqueous extraction and washing steps at room temperature or below. If hydrolysis is a persistent issue, conduct the washes in a funnel jacketed with cold water.

    • Minimize Contact Time: Do not let the organic layer remain in contact with aqueous acidic or basic solutions for extended periods. Separate the layers promptly after washing.

    • Removal of Carboxylic Acid: If your final product is contaminated, the acidic byproduct can often be removed. Dissolve the crude product in ethyl acetate and wash again carefully with a dilute NaHCO₃ solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and extracted into the aqueous layer. Re-dry and evaporate the organic layer.

Question 3: An intractable emulsion formed when I added the aqueous wash solution. How do I resolve this?

Answer: Emulsions are a common frustration in liquid-liquid extractions, forming a stable suspension of the organic and aqueous phases.[5]

  • Causality: Emulsions are often caused by the presence of fine particulate matter, acidic or basic impurities acting as surfactants, or excessive agitation.

  • Solutions to Break Emulsions:

    • Patience: Often, simply letting the separatory funnel stand undisturbed for 10-30 minutes will allow the layers to separate.[6]

    • Add Brine: Adding a saturated NaCl solution increases the ionic strength of the aqueous layer, which decreases the solubility of organic components and helps force the separation of layers. This is the most common and effective method.[6]

    • Gentle Swirling: Gently swirl the contents of the funnel in a circular motion instead of vigorous shaking.

    • Filtration: Filter the entire emulsion through a pad of Celite or glass wool. This can break up the microscopic droplets that form the emulsion.

    • Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning for a few minutes is a highly effective method.

Question 4: My product "oiled out" or formed a foam instead of crystallizing during recrystallization. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid instead of solid crystals. Foamy or amorphous solids can result from crashing out of solution too quickly.[7][16]

  • Causality: This usually happens when the solution is too concentrated (supersaturated) or is cooled too rapidly. The choice of solvent is also critical.[17]

  • Solutions:

    • Re-heat and Dilute: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent until the solution is just clear.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a towel if necessary, before moving it to an ice bath. Rapid cooling ("shock cooling") promotes precipitation, not crystallization.[7]

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal from a previous pure batch (a seed crystal) to the cooled, saturated solution to initiate crystallization.

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a different solvent or solvent pair (e.g., ethyl acetate/hexanes, acetone/water).[17]

Section 3: Data Summary and FAQs

Workup & Purification Parameters
ParameterRecommendationRationale & Notes
Extraction Solvent Ethyl Acetate (EtOAc)Good solvency for the product, immiscible with water, easily removed.
Neutralizing Agent Saturated aq. NaHCO₃Mild base that effectively neutralizes acids without causing significant ester hydrolysis.[15]
Drying Agent Anhydrous MgSO₄ or Na₂SO₄MgSO₄ is faster; Na₂SO₄ is more neutral and has a higher capacity.
Recrystallization Solvent Methanol, Ethanol/WaterThe ideal solvent dissolves the compound when hot but not when cold.[10][17]
Workup Temperature Room Temperature (or 0-5 °C)Minimizes risk of side reactions, especially ester hydrolysis.
Frequently Asked Questions (FAQs)

Q1: How do I know which layer is aqueous and which is organic? A1: This depends on the density of the organic solvent relative to water (density ≈ 1.0 g/mL). Halogenated solvents like dichloromethane (DCM, density ≈ 1.33 g/mL) are denser than water and will form the bottom layer. Non-halogenated solvents like ethyl acetate (density ≈ 0.90 g/mL) or diethyl ether are less dense and will form the top layer. If you are ever unsure, add a few drops of water to the funnel and observe which layer it joins.

Q2: I see a solid precipitate at the interface between the two layers. What is it? A2: This is often an inorganic salt that is insoluble in both the organic and aqueous phases.[5] It can also be your product crashing out of solution if its solubility is exceeded in the organic layer. To resolve this, you can try adding more water to dissolve the salt or more organic solvent to dissolve the product. If neither works, the entire mixture may need to be filtered to remove the solid before proceeding with the separation.

Q3: Can I use column chromatography instead of recrystallization for purification? A3: Yes, silica gel column chromatography is an excellent alternative for purification, especially if recrystallization fails or if there are multiple impurities with similar solubilities.[15][18] A typical eluent system would be a gradient of ethyl acetate in hexanes. Monitor the fractions by TLC to isolate the pure product.

Q4: What are the key safety precautions for this workup? A4: Always perform the workup in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be cautious when using a separatory funnel; pressure can build up, so vent it frequently by inverting and opening the stopcock, pointing the opening away from yourself and others.

References

  • Eureka | Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). What can I do if I don't get a phase separation between my organic and water phases? Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Reddit. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. Retrieved from [Link]

  • Request PDF. (n.d.). Modern Separation Techniques for the Efficient Workup in Organic Synthesis. Retrieved from [Link]

  • Request PDF. (n.d.). Modern Separation Techniques for the Efficient Workup in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • Reddit. (n.d.). Hydrolysis of chiral methyl ester. r/Chempros. Retrieved from [Link]

  • Synthetic Communications. (1989). A mild and Selective Method of Ester Hydrolysis. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Reddit. (n.d.). Recrystallization for foam like crystals. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • EBSCO. (n.d.). Oxidizing Agents | Research Starters. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidizing and Reducing Agents. Retrieved from [Link]

  • YouTube. (2022). Oxidizing and Reducing Agents | Easy Trick. Retrieved from [Link]

  • Wikipedia. (n.d.). Reducing agent. Retrieved from [Link]

  • YouTube. (2016). Oxidizing Agents and Reducing Agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, a compound featuring a unique combination of functional groups that influence its behavior in the mass spectrometer.

This document moves beyond a simple cataloging of potential fragments. As Senior Application Scientists, we delve into the causal mechanisms behind bond cleavages, comparing the fragmentation of this molecule to related structures to provide a robust, predictive framework. The experimental protocols detailed herein are designed to be self-validating, ensuring reliable and reproducible results.

Theoretical Fragmentation Analysis

The fragmentation of this compound under electron ionization is dictated by the interplay of its substituent groups on the aromatic ring: a chloro group, a methyl group, a methylsulfonyl group, and a methyl ester. The stability of the resulting fragment ions is a key determinant of the fragmentation pathways.[1][2][3] The molecular ion (M+) peak is expected to be observed, and its mass-to-charge ratio (m/z) can be calculated from the molecular formula C10H11ClO4S.[4] The presence of chlorine will also result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[5]

The primary fragmentation pathways are anticipated to involve the cleavage of the bonds adjacent to the carbonyl group of the ester, the sulfonyl group, and the methyl groups.

Key Fragmentation Pathways
  • Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion.[6][7][8] This is often a prominent peak in the spectrum.

  • Loss of Methanol (CH₃OH): In some cases, methyl esters can undergo rearrangement to eliminate a neutral methanol molecule (CH₃OH, 32 Da).[9][10]

  • Cleavage of the Methylsulfonyl Group: The C-S bond of the methylsulfonyl group can cleave, leading to the loss of a methylsulfonyl radical (•SO₂CH₃, 79 Da) or a methyl radical (•CH₃, 15 Da) from the sulfonyl group. The loss of sulfur dioxide (SO₂, 64 Da) through rearrangement is also a characteristic fragmentation of aromatic sulfones and sulfonamides.[11][12]

  • Loss of Chlorine Radical (•Cl): The C-Cl bond can undergo homolytic cleavage to release a chlorine radical (•Cl, 35/37 Da).[13]

  • Benzylic Cleavage: The methyl group on the aromatic ring can undergo benzylic cleavage, resulting in the loss of a hydrogen radical (•H, 1 Da) to form a stable benzyl-type cation.[14]

The interplay of these pathways will determine the final appearance of the mass spectrum. The relative abundance of the fragment ions will depend on their stability.

Visualizing the Fragmentation

The following diagram illustrates the proposed primary fragmentation pathways for this compound.

Fragmentation_Pattern cluster_frags Primary Fragment Ions M [M]⁺· This compound F1 [M - •OCH₃]⁺ (Loss of Methoxy Radical) M->F1 - •OCH₃ F2 [M - CH₃OH]⁺· (Loss of Methanol) M->F2 - CH₃OH F3 [M - •SO₂CH₃]⁺ (Loss of Methylsulfonyl Radical) M->F3 - •SO₂CH₃ F4 [M - •Cl]⁺ (Loss of Chlorine Radical) M->F4 - •Cl F5 [M - SO₂]⁺· (Loss of Sulfur Dioxide) M->F5 - SO₂ (rearrangement)

Caption: Proposed primary fragmentation pathways of this compound under EI-MS.

Comparative Analysis with Alternative Ionization Techniques

While Electron Ionization (EI) is a robust technique that provides detailed structural information through extensive fragmentation, alternative ionization methods can offer complementary data, particularly when the molecular ion is weak or absent in the EI spectrum.

Ionization TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.Provides a reproducible fragmentation pattern for structural elucidation and library matching.May lead to a weak or absent molecular ion peak, making molecular weight determination challenging.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.A "soft" ionization technique that typically produces a strong protonated molecule peak ([M+H]⁺), simplifying molecular weight confirmation.[15]Provides minimal fragmentation, requiring tandem MS (MS/MS) for detailed structural information.[16]
Chemical Ionization (CI) A reagent gas is ionized, which then transfers a proton to the analyte molecule.A softer ionization technique than EI, often yielding a more abundant protonated molecule peak and less fragmentation.Fragmentation is less extensive and may not provide as much detailed structural information as EI.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standardized method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a solution with a concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-450

  • Scan Speed: 1562 u/s

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.

  • Fragmentation Pattern Analysis:

    • Identify the molecular ion peak (M+) and the M+2 isotope peak.

    • Identify and assign the major fragment ions based on the theoretical fragmentation pathways.

    • Compare the obtained spectrum with a library of mass spectra (e.g., NIST) if available.

Workflow for Fragmentation Analysis

The following diagram outlines the logical workflow for the fragmentation analysis of the target compound.

Analysis_Workflow A Sample Preparation B GC-MS Analysis (EI) A->B C Data Acquisition (TIC and Mass Spectra) B->C D Molecular Ion Identification (M⁺· and M+2) C->D E Fragmentation Pattern Analysis D->E F Structural Elucidation E->F G Comparison with Alternative Ionization (e.g., ESI) E->G

Sources

A Comparative Guide to the Synthetic Routes of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of drug discovery and agrochemical development, the efficient synthesis of key intermediates is paramount. Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, a crucial building block, presents several viable synthetic pathways. This guide provides an in-depth, objective comparison of two distinct routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective merits and drawbacks.

Introduction

This compound[1] is a substituted aromatic ester whose structural motifs are of significant interest in the development of bioactive compounds. The presence of a chlorine atom, a methyl group, and a methylsulfonyl group on the benzene ring creates a unique electronic and steric environment. This guide will explore two primary synthetic strategies:

  • Route 1: The Haloform Reaction Pathway , which builds the carboxylic acid functionality from an acetophenone precursor.

  • Route 2: The Aromatic Substitution and Oxidation Pathway , which relies on the sequential functionalization of a substituted toluene derivative.

By examining each step in detail, this guide aims to equip researchers with the necessary information to make an informed decision based on factors such as yield, scalability, cost-effectiveness, and safety.

Route 1: The Haloform Reaction Pathway

This synthetic approach is a classical yet robust method that introduces the carboxylic acid group in the penultimate step via a haloform reaction. The overall strategy is outlined below.

graph "Route_1_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

A [label="1-Chloro-2-methyl-3-(methylthio)benzene"]; B [label="Friedel-Crafts Acylation"]; C [label="2-Chloro-3-methyl-4-(methylthio)acetophenone"]; D [label="Oxidation"]; E [label="2-Chloro-3-methyl-4-methylsulfonylacetophenone"]; F [label="Haloform Reaction"]; G [label="2-Chloro-3-methyl-4-methylsulfonylbenzoic acid"]; H [label="Fischer Esterification"]; I [label="this compound"];

A -> B [xlabel=" Acetyl Chloride,\nAlCl3"]; B -> C; C -> D [xlabel=" H2O2,\nAcetic Acid"]; D -> E; E -> F [xlabel=" NaOCl,\nNaOH"]; F -> G; G -> H [xlabel=" Methanol,\nH2SO4"]; H -> I; }

A schematic overview of the Haloform Reaction Pathway (Route 1).
Step 1: Friedel-Crafts Acylation of 1-Chloro-2-methyl-3-(methylthio)benzene

The synthesis commences with the Friedel-Crafts acylation of 1-chloro-2-methyl-3-(methylthio)benzene. This electrophilic aromatic substitution introduces an acetyl group onto the benzene ring.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq).

  • After stirring for 15 minutes, add a solution of 1-chloro-2-methyl-3-(methylthio)benzene[2][3] (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude 2-chloro-3-methyl-4-(methylthio)acetophenone[4], which can be purified by column chromatography or used directly in the next step.

Causality Behind Experimental Choices: The use of a strong Lewis acid like aluminum chloride is essential to generate the highly electrophilic acylium ion from acetyl chloride, which is necessary to overcome the deactivating effect of the chlorine substituent on the aromatic ring.[5][6] The reaction is performed at low temperatures to control the exothermicity and minimize potential side reactions.

Step 2: Oxidation of the Thioether to the Sulfone

The thioether is then oxidized to the corresponding sulfone. This transformation is crucial for the electronic properties of the final molecule.

Experimental Protocol:

  • Dissolve 2-chloro-3-methyl-4-(methylthio)acetophenone (1.0 eq) in glacial acetic acid.

  • To this solution, add hydrogen peroxide (30% aqueous solution, 2.5 eq) dropwise at room temperature.

  • After the addition is complete, heat the mixture to 60-70 °C and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • The precipitated solid is collected by filtration, washed with water until neutral, and dried to afford 2-chloro-3-methyl-4-methylsulfonylacetophenone.

Causality Behind Experimental Choices: Hydrogen peroxide in acetic acid is a readily available and effective oxidizing agent for converting sulfides to sulfones.[7][8] The reaction is heated to ensure complete oxidation.

Step 3: Haloform Reaction

The methyl ketone is converted to a carboxylic acid via the haloform reaction. This is a key step that establishes the carboxyl group for the final esterification.

Experimental Protocol:

  • In a reaction flask, suspend 2-chloro-3-methyl-4-methylsulfonylacetophenone (1.0 eq) in water.

  • Add a phase transfer catalyst, such as tetrabutylammonium bisulfate (0.01 eq).

  • Slowly add an aqueous solution of sodium hypochlorite (10%, 5.0 eq) while maintaining the temperature at 55 °C.

  • Stir the mixture at this temperature for 3 hours.

  • After cooling to 10 °C, acidify the reaction mixture with concentrated sulfuric acid to a pH of 1.

  • The resulting precipitate is stirred and crystallized for 2 hours, then filtered, washed with dilute sulfuric acid, and dried to yield 2-chloro-3-methyl-4-methylsulfonylbenzoic acid.[9]

Causality Behind Experimental Choices: The haloform reaction is a reliable method for the conversion of methyl ketones to carboxylic acids.[10][11][12][13] The use of a phase transfer catalyst is beneficial for reactions involving an organic substrate and an aqueous reagent. The reaction conditions are optimized to ensure complete conversion and high yield.

Step 4: Fischer Esterification

The final step is the esterification of the synthesized benzoic acid derivative with methanol.

Experimental Protocol:

  • Suspend 2-chloro-3-methyl-4-methylsulfonylbenzoic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the final product, this compound. The product can be further purified by recrystallization.

Causality Behind Experimental Choices: Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols. The use of excess methanol and an acid catalyst drives the equilibrium towards the formation of the ester.

Route 2: Aromatic Substitution and Oxidation Pathway

This alternative route begins with a more elaborately substituted toluene derivative and employs a series of aromatic functionalization and oxidation reactions.

graph "Route_2_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

A [label="2,3-Dimethyl-4-methylthioanisole"]; B [label="Electrophilic Chlorination"]; C [label="1-Chloro-2,3-dimethyl-4-methylthiobenzene"]; D [label="Thioether Oxidation"]; E [label="1-Chloro-2,3-dimethyl-4-methylsulfonylbenzene"]; F [label="Side-Chain Oxidation"]; G [label="2-Chloro-3-methyl-4-methylsulfonylbenzoic acid"]; H [label="Fischer Esterification"]; I [label="this compound"];

A -> B [xlabel=" SO2Cl2"]; B -> C; C -> D [xlabel=" H2O2,\nAcetic Acid"]; D -> E; E -> F [xlabel=" KMnO4"]; F -> G; G -> H [xlabel=" Methanol,\nH2SO4"]; H -> I; }

A schematic overview of the Aromatic Substitution and Oxidation Pathway (Route 2).
Step 1: Electrophilic Chlorination

The synthesis starts with the selective chlorination of 2,3-dimethyl-4-methylthioanisole.

Experimental Protocol:

  • Dissolve 2,3-dimethyl-4-methylthioanisole (1.0 eq) in a suitable inert solvent such as dichloromethane.

  • Cool the solution to 0 °C and add sulfuryl chloride (1.05 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with sodium bicarbonate solution and brine, and dried.

  • The solvent is evaporated to give 1-chloro-2,3-dimethyl-4-methylthiobenzene.

Causality Behind Experimental Choices: Sulfuryl chloride is a convenient and effective reagent for the chlorination of electron-rich aromatic rings. The reaction conditions are controlled to favor monochlorination.

Step 2: Thioether Oxidation

Similar to Route 1, the thioether is oxidized to a sulfone.

Experimental Protocol:

  • Dissolve 1-chloro-2,3-dimethyl-4-methylthiobenzene (1.0 eq) in glacial acetic acid.

  • Add hydrogen peroxide (30% aqueous solution, 2.5 eq) and heat the mixture at 60-70 °C for 2-3 hours.

  • After cooling, the product is isolated by precipitation in water, followed by filtration and drying to yield 1-chloro-2,3-dimethyl-4-methylsulfonylbenzene.

Step 3: Side-Chain Oxidation

A key step in this route is the selective oxidation of one of the methyl groups to a carboxylic acid.

Experimental Protocol:

  • Suspend 1-chloro-2,3-dimethyl-4-methylsulfonylbenzene (1.0 eq) in an aqueous solution of potassium permanganate (3.0 eq).

  • Heat the mixture to reflux for 8-12 hours.

  • After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-chloro-3-methyl-4-methylsulfonylbenzoic acid.[14][15][16]

Causality Behind Experimental Choices: Potassium permanganate is a strong oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction is typically performed under harsh conditions (heat and strong base) to achieve the desired transformation.

Step 4: Fischer Esterification

This final step is identical to that in Route 1, converting the benzoic acid to the desired methyl ester.

Comparative Analysis

ParameterRoute 1: Haloform Reaction PathwayRoute 2: Aromatic Substitution and Oxidation Pathway
Overall Yield Generally high, with each step being relatively efficient.Potentially lower due to the harsh conditions of the side-chain oxidation, which can lead to side products.
Scalability Readily scalable, with all reactions being well-established industrial processes.The permanganate oxidation can be challenging to scale up due to the large amounts of solid manganese dioxide waste generated.
Cost-Effectiveness Reagents are generally common and relatively inexpensive.The starting material may be more complex to synthesize, and the use of a large excess of potassium permanganate can be costly on a large scale.
Safety and Environmental Impact The haloform reaction produces a haloform byproduct which requires careful handling and disposal. Use of chlorinated solvents.The permanganate oxidation generates significant inorganic waste. Use of chlorinated solvents.
Purity of Final Product The haloform and esterification reactions are generally clean, leading to a high-purity product after purification.The side-chain oxidation can be less selective, potentially leading to a more complex mixture of products that requires more rigorous purification.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Haloform Reaction Pathway) is arguably the more robust and reliable of the two. It employs a series of well-understood and high-yielding reactions, making it more amenable to scale-up and likely to provide a purer final product with less demanding purification. The primary drawback is the generation of a haloform byproduct.

Route 2 (Aromatic Substitution and Oxidation Pathway) provides a conceptually different approach. However, it relies on a challenging side-chain oxidation step that may suffer from lower yields and generate significant waste, making it less attractive for large-scale production.

For researchers seeking a dependable and high-yielding synthesis, Route 1 is the recommended pathway . Its predictability and the well-established nature of each transformation provide a higher likelihood of success, particularly for the synthesis of significant quantities of the target molecule.

References

  • CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google P
  • 1-Chloro-2-methyl-3-(methylthio)benzene | C8H9ClS | CID 14801176 - PubChem. [Link]

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. [Link]

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  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. [Link]

  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone - Pearson. [Link]

  • How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors? - Quora. [Link]

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  • Regioselective Ene-Type Allylic Chlorination of Electron Rich Alkenes by Activated DMSO. [Link]

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  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P
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A Comparative Guide to the Reactivity of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the reactivity of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] We will explore the underlying principles governing its reactivity and provide a comparative analysis with other benzoate derivatives, supported by experimental insights and detailed protocols.

Introduction: The Significance of Substituted Benzoates in Synthesis

Substituted benzoates are pivotal building blocks in organic synthesis, particularly in the construction of complex molecular architectures found in drug candidates and agrochemicals. Their utility often hinges on the strategic displacement of a leaving group from the aromatic ring via nucleophilic aromatic substitution (SNAr). The reactivity of the benzoate substrate in these reactions is profoundly influenced by the nature and position of its substituents. This guide focuses on this compound, a compound whose specific substitution pattern imparts a unique reactivity profile that is highly valuable in synthetic design.

The Chemistry of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack. However, the presence of potent electron-withdrawing groups (EWGs) can render the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr).[3][4] This reaction is central to understanding the reactivity of this compound.

The SNAr mechanism is a two-step addition-elimination process:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6]

  • Leaving Group Departure: The leaving group is eliminated, restoring the aromaticity of the ring.[3]

The rate-determining step is typically the initial nucleophilic attack.[7] Therefore, factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction.

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Deconstructing the Reactivity of this compound

The reactivity of this compound (MCMB) is a direct consequence of the interplay between its substituents. Let's analyze each component:

  • The Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group. Located at the 4-position (para) to the chlorine leaving group, it strongly activates the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[1][8]

  • The Chloro Group (-Cl): This serves as the leaving group. In SNAr reactions, the reactivity order for halogens is often F > Cl ≈ Br > I, which is contrary to SN1 and SN2 reactions. This is because the high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked, accelerating the rate-determining nucleophilic addition step.[7][9][10]

  • The Methyl Group (-CH₃): As an electron-donating group, the methyl substituent at the 3-position has a deactivating effect on nucleophilic aromatic substitution. However, its impact is less pronounced compared to the powerful activating effect of the para-methylsulfonyl group.

  • The Methyl Ester Group (-COOCH₃): This group is also electron-withdrawing and contributes to the overall electron deficiency of the ring, further enhancing its reactivity towards nucleophiles.

MCMB_Structure_and_Effects cluster_effects Substituent Effects MCMB This compound Cl CH₃ SO₂CH₃ COOCH₃ LeavingGroup Leaving Group MCMB:f1->LeavingGroup Deactivating Weakly Deactivating (Electron Donating) MCMB:f2->Deactivating Activating Strongly Activating (Electron Withdrawing) MCMB:f3->Activating Activating2 Activating (Electron Withdrawing) MCMB:f4->Activating2

Figure 2: Analysis of substituent effects on the reactivity of MCMB.

Comparative Reactivity Analysis with Other Benzoates

To contextualize the reactivity of MCMB, a comparison with other substituted benzoates is essential. The following table provides a qualitative comparison based on the principles of SNAr.

Compound Key Substituents Predicted Relative Reactivity Rationale
This compound (MCMB) 4-SO₂CH₃ (para, activating), 3-CH₃ (meta, deactivating), 2-Cl (leaving group)High The potent para-activating effect of the methylsulfonyl group dominates, leading to high reactivity.
Methyl 2-chloro-4-nitrobenzoate 4-NO₂ (para, activating), 2-Cl (leaving group)Very High The nitro group is one of the strongest activating groups for SNAr, making this compound exceptionally reactive.[5]
Methyl 2-chloro-3-nitrobenzoate 3-NO₂ (meta, deactivating), 2-Cl (leaving group)Low The electron-withdrawing group is meta to the leaving group, offering no resonance stabilization to the Meisenheimer complex.[6]
Methyl 2-chlorobenzoate 2-Cl (leaving group)Very Low Lacks a strong electron-withdrawing group to activate the ring for nucleophilic attack.[11]
Methyl 4-chloro-3-methylbenzoate 4-Cl (leaving group), 3-CH₃ (ortho, deactivating)Very Low No activating group is present. The electron-donating methyl group further deactivates the ring.

Experimental Protocols

The following protocol outlines a general procedure for a nucleophilic aromatic substitution reaction with this compound and a generic amine nucleophile.

Synthesis of a Benzoate Derivative via SNAr

Objective: To replace the chloro group of MCMB with an amine nucleophile.

Materials:

  • This compound (MCMB)

  • Amine nucleophile (e.g., piperidine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted benzoate.

SNAr_Workflow start Start setup Reaction Setup: Dissolve MCMB in DMF start->setup add_reagents Add Amine and K₂CO₃ setup->add_reagents react Heat and Stir (Monitor by TLC) add_reagents->react workup Aqueous Workup react->workup extract Extract with Ethyl Acetate workup->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end End (Pure Product) purify->end

Figure 3: Experimental workflow for the SNAr of MCMB with an amine.

Conclusion

This compound is a highly reactive substrate for nucleophilic aromatic substitution. Its reactivity is primarily driven by the strong electron-withdrawing methylsulfonyl group positioned para to the chlorine leaving group. While the meta-methyl group has a slight deactivating effect, the overall reactivity remains high, making it a valuable and versatile intermediate in the synthesis of complex organic molecules. Understanding the electronic effects of its substituents allows for the rational design of synthetic routes and the prediction of its reactivity relative to other benzoate derivatives.

References

  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Eureka. Retrieved from [Link]

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025, October 17).
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • McCausland, C. W. (1976). Hard and soft nucleophilic substitution patterns in amino-methylsulfonylazines. BYU ScholarsArchive. Retrieved from [Link]

  • Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 8). PMC - NIH. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • DASH (Harvard). (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

  • YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Structure–reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
  • PMC. (n.d.). Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from [Link]

  • YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

  • AERU. (n.d.). 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid (Ref: AE-0456148). Retrieved from [Link]

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A Comparative Efficacy Analysis of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate-based Herbicides and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the herbicidal efficacy of tembotrione, a product derived from methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, against other key 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides, namely mesotrione and topramezone. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes technical data with field-proven insights to offer an objective performance analysis supported by experimental evidence.

Introduction: The Role of HPPD Inhibitors in Modern Agriculture

HPPD-inhibiting herbicides are a critical class of compounds for selective weed control, particularly in corn (Zea mays).[1] Their mode of action targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol.[2] Inhibition of this enzyme disrupts the biosynthesis of carotenoids, which are essential for protecting chlorophyll from photooxidation.[3][4][5] This leads to the characteristic bleaching of susceptible plant tissues, followed by necrosis and plant death.[3][4][5] The triketone chemical family, which includes tembotrione and mesotrione, is a prominent group within the HPPD inhibitors.[6]

This compound is a key chemical intermediate in the synthesis of tembotrione. Understanding the efficacy of tembotrione in comparison to other widely used HPPD inhibitors like mesotrione and topramezone is crucial for developing effective weed management strategies and for guiding future herbicide development.

Mechanism of Action: Targeting the Carotenoid Biosynthesis Pathway

The efficacy of HPPD-inhibiting herbicides is rooted in their ability to disrupt a vital plant-specific metabolic pathway. The following diagram illustrates the carotenoid biosynthesis pathway and the point of inhibition by these herbicides.

HPPD Inhibition of Carotenoid Biosynthesis cluster_MEP MEP Pathway cluster_Carotenoid Carotenoid Pathway cluster_HPPD Plastoquinone Synthesis cluster_Photooxidation Consequence of Inhibition Pyruvate Pyruvate + Glyceraldehyde-3-P MEP MEP Pyruvate->MEP IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP GGPP GGPP IPP_DMAPP->GGPP Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Desaturases Carotenes α/β-Carotenes Lycopene->Carotenes Cyclases Xanthophylls Xanthophylls Carotenes->Xanthophylls Hydroxylases Chlorophyll Chlorophyll Carotenes->Chlorophyll Photoprotection Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Plastoquinone->Phytoene Cofactor for Phytoene Desaturase HPPD_Inhibitors HPPD Inhibitors (Tembotrione, Mesotrione, Topramezone) HPPD_Inhibitors->HPPA Inhibition Photooxidation Photooxidation (Bleaching) Chlorophyll->Photooxidation Leads to

Caption: Mechanism of action of HPPD-inhibiting herbicides.

Inhibition of the HPPD enzyme prevents the formation of homogentisate, a precursor to plastoquinone.[3][4][5] Plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.[3][4][5] The resulting lack of carotenoids leaves chlorophyll vulnerable to photooxidation, causing the characteristic bleaching symptoms and ultimately leading to weed death.[3][4][5]

Comparative Efficacy: Field and Greenhouse Experimental Data

The relative performance of tembotrione, mesotrione, and topramezone varies depending on the weed species, application rate, and environmental conditions. The following data, synthesized from multiple field and greenhouse studies, provides a comparative overview.

Post-emergence Control of Key Weed Species

Field trials are essential for evaluating herbicide performance under real-world conditions. The data presented below is a summary of findings from various studies comparing the post-emergence efficacy of the three herbicides on common agricultural weeds.

Weed SpeciesTembotrioneMesotrioneTopramezoneKey Observations
Grassy Weeds
Giant Foxtail (Setaria faberi)Good to ExcellentFair to GoodExcellentTembotrione and topramezone generally provide superior control of giant foxtail compared to mesotrione.[4][7]
Large Crabgrass (Digitaria sanguinalis)GoodFair to GoodGood to ExcellentTopramezone often shows the highest efficacy against large crabgrass.[7]
Fall Panicum (Panicum dichotomiflorum)Poor to FairPoorFair to GoodControl of fall panicum can be challenging for all three herbicides, with topramezone showing slightly better activity.[7][8]
Broadleaf Weeds
Common Lambsquarters (Chenopodium album)ExcellentExcellentExcellentAll three herbicides provide excellent control of common lambsquarters.[9][10]
Velvetleaf (Abutilon theophrasti)ExcellentExcellentExcellentVelvetleaf is highly susceptible to all three herbicides.[10]
Common Ragweed (Ambrosia artemisiifolia)ExcellentGoodExcellentTembotrione and topramezone generally provide more consistent control of common ragweed than mesotrione.[9]
Palmer Amaranth (Amaranthus palmeri)GoodGoodGoodEfficacy on Palmer amaranth can be variable and may require tank-mixing with other herbicides for consistent control.[3]
Dose-Response Relationships

Dose-response studies are critical for determining the optimal application rates for effective weed control. The following table summarizes typical dose ranges and observed efficacy from various studies.

HerbicideTypical Application Rate (g a.i./ha)Weed SpeciesED₅₀ (g a.i./ha)Notes
Tembotrione92 - 120Giant Foxtail~45Effective at labeled rates, with higher rates providing more consistent control.[11]
Mesotrione105 - 210Velvetleaf~25Highly effective on susceptible broadleaf weeds even at lower ends of the rate spectrum.
Topramezone12.5 - 25Large Crabgrass~15Demonstrates high potency on certain grass species at relatively low application rates.

ED₅₀ values are estimates based on available literature and can vary significantly with environmental conditions and weed growth stage.

Influence of Adjuvants and Tank-Mixing

The efficacy of post-emergence herbicides can be significantly enhanced by the addition of adjuvants and by tank-mixing with other herbicides.

  • Adjuvants: Methylated seed oil (MSO) and crop oil concentrate (COC) are commonly recommended for use with HPPD inhibitors to improve leaf surface penetration.[12][13] MSO has often been shown to provide greater enhancement of herbicide activity compared to non-ionic surfactants (NIS).[12]

  • Tank-Mixing with Atrazine: Tank-mixing with atrazine is a common practice that broadens the weed control spectrum and can provide synergistic effects, particularly on broadleaf weeds.[4][14]

Crop Safety and Selectivity

While effective on a broad range of weeds, the safety of these herbicides to the crop is paramount. Corn's tolerance to HPPD inhibitors is primarily due to its ability to rapidly metabolize the herbicide.[15]

HerbicideCrop Safety in CornKey Considerations
TembotrioneGenerally highSome sweet corn hybrids may show sensitivity, though often less than with mesotrione.[15][16] The inclusion of a safener (isoxadifen-ethyl) in some formulations improves crop safety.[15]
MesotrioneGoodCan cause transient bleaching or "flashing" on some corn hybrids, particularly under stressful environmental conditions.[15]
TopramezoneExcellentGenerally considered to have a very high margin of crop safety in corn, including sensitive sweet corn hybrids.[15][17]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity of herbicide efficacy comparisons, standardized experimental protocols are essential. The following outlines a typical workflow for evaluating post-emergence herbicides in a field setting.

Herbicide Efficacy Trial Workflow Plan 1. Experimental Design - Randomized Complete Block Design - 4-6 Replications - Define Treatments and Rates Setup 2. Field Setup - Site Selection (Uniform Weed Pressure) - Plot Establishment - Planting of Crop Plan->Setup Application 3. Herbicide Application - Calibrated Sprayer - Application at Correct Weed/Crop Stage - Record Environmental Conditions Setup->Application Data_Collection 4. Data Collection - Visual Weed Control Ratings (7, 14, 28 DAT) - Crop Injury Assessment - Chlorophyll Content (SPAD Meter) - Weed Biomass Measurement Application->Data_Collection Analysis 5. Statistical Analysis - Analysis of Variance (ANOVA) - Mean Separation (e.g., Tukey's HSD) - Dose-Response Modeling Data_Collection->Analysis Report 6. Reporting - Summarize Data in Tables and Figures - Interpret Results - Draw Conclusions Analysis->Report

Caption: A typical workflow for a field-based herbicide efficacy trial.

Field Trial Protocol for Post-Emergence Herbicides
  • Objective: To compare the efficacy of Tembotrione, Mesotrione, and Topramezone on key weed species and to assess crop safety in corn.

  • Experimental Design: A randomized complete block design with four to six replications is recommended to account for field variability.[7]

  • Treatments: Include a non-treated control, and each herbicide at a low, medium (label rate), and high rate. Also include treatments with and without recommended adjuvants.

  • Plot Establishment: Select a field with a known and uniform infestation of the target weed species. Plot sizes should be sufficient to minimize edge effects (e.g., 3m x 10m).

  • Herbicide Application: Apply herbicides when weeds are at the recommended growth stage for control (typically 5-10 cm in height) and the corn is within the labeled application window.[6][18] Use a calibrated sprayer to ensure accurate application rates. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Visual Weed Control: Rate the percentage of weed control at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control) relative to the non-treated control.[14][19]

    • Crop Injury: Visually assess crop injury (stunting, chlorosis) at 7 and 14 DAT on a scale of 0% (no injury) to 100% (crop death).[14][19]

    • Chlorophyll Content: Use a SPAD meter to non-destructively measure the chlorophyll content of the upper leaves of the corn plants at 7 and 14 DAT as an objective measure of bleaching.[20][21]

    • Weed Biomass: At 28 DAT, collect the above-ground biomass of the target weed species from a defined area within each plot. Dry the biomass to a constant weight and record.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.[16] Use a mean separation test (e.g., Tukey's HSD) to compare treatment means. For dose-response studies, fit the data to a non-linear regression model to determine the effective dose (ED) values.[8]

Conclusion

Tembotrione, derived from this compound, is a highly effective HPPD-inhibiting herbicide for the control of a broad spectrum of weeds in corn. Comparative studies demonstrate that its performance is often comparable or superior to other leading HPPD inhibitors, particularly in the control of certain grass species.

  • Tembotrione and Topramezone generally exhibit stronger activity on several key grass species compared to mesotrione.

  • Topramezone often provides the highest level of crop safety, especially in sensitive sweet corn hybrids.

  • Mesotrione remains a very effective herbicide for broadleaf weed control.

  • The efficacy of all three herbicides can be significantly enhanced with the use of appropriate adjuvants and tank-mix partners like atrazine.

The choice of herbicide will ultimately depend on the specific weed spectrum present, the corn hybrid being grown, and the overall weed management program. The experimental data and protocols presented in this guide provide a robust framework for making informed decisions and for conducting further research in the field of herbicide development.

References

  • Zollinger, R., & Ries, J. L. (n.d.). COMPARING MESOTRIONE, TEMBOTRIONE, AND TOPRAMEZONE. North Central Weed Science Society. Retrieved from [Link]

  • Waddington, M. A. (2008). Efficacy of tembotrione on grass species as influenced by herbicides and adjuvants. Southern Illinois University Carbondale. Retrieved from [Link]

  • Bararpour, M. T., Norsworthy, J. K., & Gbur, E. E. (2011). Comparison of HPPD inhibitors for weed control programs in corn. ResearchGate. Retrieved from [Link]

  • Singh, M., Singh, S., & Malik, R. K. (2018). Efficacy of topramezone and mesotrione for the control of annual grasses. ResearchGate. Retrieved from [Link]

  • Williams, M. M., & Pataky, J. K. (2008). Sweet corn hybrids injured by nicosulfuron and/or mesotrione applied postemergence. ResearchGate. Retrieved from [Link]

  • Williams, M. M., & Pataky, J. K. (2010). Factors affecting differential sweet corn sensitivity to HPPD-inhibiting herbicides. USDA ARS. Retrieved from [Link]

  • Zollinger, R. (n.d.). The Effects of Adjuvants on Herbicide Efficacy. North Dakota State University. Retrieved from [Link]

  • HEBEI CHENGNONG. (2025). The Synergy of Topramezone and Tembotrione in Corn Fields. Retrieved from [Link]

  • Rodriguez, A. G., Sandhu, H. S., Wright, A. L., & Odero, D. C. (2023). Preemergence and postemergence weed control in sweet corn on organic soils. Cambridge University Press. Retrieved from [Link]

  • Bollman, J. D., Boerboom, C. M., & Becker, R. L. (2006). Efficacy and Tolerance to HPPD-Inhibiting Herbicides in Sweet Corn. University of Wisconsin. Retrieved from [Link]

  • Regulations.gov. (2016). Tembotrione (012801). Retrieved from [Link]

  • Canadian Weed Science Society. (2018). Description of 0-100 rating scale for herbicide efficacy and crop phytotoxicity. Retrieved from [Link]

  • Corteva Agriscience. (n.d.). How the Right Adjuvant Can Optimize Weed Control. Retrieved from [Link]

  • Damalas, C. A., & Koutroubas, S. D. (2020). Impact of Topramezone and Tembotrione Tank Mix Application with Atrazine on Growth and Yield of Maize. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Retrieved from [Link]

  • Konica Minolta. (n.d.). CHLOROPHYLL METER SPAD-502Plus. Retrieved from [Link]

  • Jhala, A. J., Kumar, V., & Ganie, Z. A. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 36(5), 635-649. Retrieved from [Link]

  • Singh, S., Singh, M., & Malik, R. K. (2012). Tembotrione for post-emergence control of complex weed flora in maize. Indian Journal of Weed Science, 44(1), 1-5. Retrieved from [Link]

  • Konica Minolta. (n.d.). SPAD-502Plus Chlorophyll Meter. Retrieved from [Link]

  • Pallett, K. E., Little, J. P., Sheekey, M., & Veerasekar, P. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Toxicology and Applied Pharmacology, 133(1), 121-128. Retrieved from [Link]

Sources

A Comparative Guide to the HPLC-Based Purity Validation of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (CAS: 120100-04-1) is a substituted benzoate derivative, a class of compounds frequently encountered as key starting materials or intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2][3] The molecular integrity and purity of such precursors are non-negotiable, as any impurities—whether related substances, degradation products, or residual starting materials—can be carried through the synthetic process, potentially compromising the safety and efficacy of the final drug product.

This guide provides an in-depth, experience-driven framework for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices. The objective is to establish a robust, self-validating analytical procedure that can definitively separate the main compound from its potential impurities, a cornerstone of regulatory compliance and quality assurance in drug development. This approach will be compared against a less-optimized, hypothetical method to underscore the importance of rigorous development and validation.

Foundational Strategy: Developing a Stability-Indicating HPLC Method

The primary goal of the HPLC method is to be "stability-indicating," meaning it must be able to resolve the active compound from any potential degradation products and process-related impurities.[4][5] This requires a deep understanding of the analyte's physicochemical properties and a systematic approach to chromatographic development.

Analyte Properties and Initial Chromatographic Considerations

This compound is a moderately non-polar molecule, as inferred from its structure which includes a substituted benzene ring, a methyl ester, and a methylsulfonyl group.[1] This structure makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

  • Expertise-Driven Choice of Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the logical starting point. Its hydrophobic nature will provide effective retention for the analyte. A column with end-capping is preferred to minimize peak tailing caused by interactions between free silanol groups on the silica support and the sulfonyl group of the analyte.

  • Mobile Phase Selection Rationale: A combination of an aqueous buffer and an organic modifier is required.

    • Organic Phase: Acetonitrile is often chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Aqueous Phase: A slightly acidic mobile phase (pH ~3.0) is selected to suppress the ionization of any potential acidic impurities, such as the corresponding carboxylic acid [2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid], ensuring they are well-retained and exhibit good peak shape.[6][7] A phosphate buffer is an excellent choice for controlling pH in this range.

  • Detection: A Photodiode Array (PDA) detector is indispensable. Unlike a single-wavelength UV detector, a PDA detector acquires spectra across a range of wavelengths for the entire duration of the run. This capability is crucial for assessing peak purity, which confirms that a single chromatographic peak corresponds to a single component.[8][9][10]

Optimized HPLC Method Protocol

This protocol is designed for superior resolution and stability-indicating performance.

ParameterOptimized ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides high efficiency and resolving power for complex mixtures.
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric AcidBuffers the system to ensure reproducible retention times and good peak shape for acidic species.
Mobile Phase B AcetonitrileStrong organic solvent providing good elution strength.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% B; 30.1-35 min: 30% BA gradient is essential to separate early-eluting polar impurities from the main analyte and late-eluting non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CControlled temperature ensures reproducibility of retention times.
Detector PDA Detector, 230 nmWavelength selected based on the UV absorbance maximum of the analyte. Full spectral data (200-400 nm) is collected for purity analysis.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the injection solvent.
Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.

The Comparative Advantage: Optimized vs. Basic Method

To illustrate the value of the optimized method, let's compare its hypothetical performance against a basic, isocratic alternative. The basic method might use a shorter 150 mm column and an isocratic mobile phase (e.g., 50% Acetonitrile / 50% Water without buffer).

Performance MetricBasic Isocratic Method (Hypothetical)Optimized Gradient Method (Proposed)Justification for Superiority
Resolution (Rs) from Impurity A (polar) 1.2 (Poor separation from the solvent front)> 2.0The gradient's initial low organic content retains and resolves early-eluting polar impurities.
Resolution (Rs) from Impurity B (non-polar) 0.9 (Co-elution with the main peak)> 2.0The gradient's increasing organic strength effectively elutes and separates closely related, less polar impurities.
Peak Shape (Tailing Factor) 1.6 (Significant tailing for acidic impurity)< 1.2The buffered mobile phase suppresses ionization, leading to symmetric, Gaussian peaks.
Stability-Indicating? No. Co-elution means degradation cannot be accurately quantified.Yes. All known impurities and degradants are baseline resolved.Specificity is proven through forced degradation studies, a key requirement of ICH guidelines.[4][11]

Proving the Method: Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[11][12] The objective is to intentionally degrade the sample to produce a mixture of the parent compound and its degradation products, which is then analyzed to challenge the method's specificity. According to ICH guideline Q1A(R2), stress testing should include the effects of acid, base, oxidation, heat, and light.[4][12][13] The target degradation is typically 5-20%.[12]

Forced Degradation Experimental Protocol
  • Acid Hydrolysis: Dissolve the compound in 50:50 Acetonitrile/0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the compound in 50:50 Acetonitrile/0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before injection. Rationale: Ester hydrolysis is typically faster under basic conditions, requiring milder treatment.

  • Oxidative Degradation: Dissolve the compound in 50:50 Acetonitrile/6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 105 °C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. Dissolve in diluent for analysis.

The workflow for this critical study is visualized below.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API Methyl 2-chloro-3-methyl- 4-methylsulfonylbenzoate Sample Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, RT) API->Base Oxidation Oxidation (6% H₂O₂, RT) API->Oxidation Thermal Thermal (105°C Solid) API->Thermal Photo Photolytic (ICH Q1B Light) API->Photo Analysis Analyze via Validated Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Evaluate Data: - Purity of Main Peak - Resolution of Degradants - Mass Balance Analysis->Data

A workflow for executing forced degradation studies.

Successful completion of this study, demonstrating the separation of all formed degradants from the parent peak, provides definitive evidence of the method's specificity and stability-indicating nature.

Full Method Validation: A Trust-Building Exercise

Method validation provides documented evidence that the procedure is suitable for its intended purpose. The framework is explicitly defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[14][15][16][17][18]

Validation_Parameters Interrelation of Core HPLC Validation Parameters Method Validated HPLC Method Specificity Specificity (Discrimination) Method->Specificity Accuracy Accuracy (Trueness) Method->Accuracy Precision Precision (Agreement) Method->Precision Linearity Linearity & Range (Proportionality) Method->Linearity Robustness Robustness (Reliability) Method->Robustness QuantLimit Quantitation Limit (Sensitivity) Method->QuantLimit Specificity->Accuracy ensures correct component is measured Precision->Accuracy high precision is a prerequisite Precision->Robustness method must remain precise under variation Linearity->Accuracy underpins recovery calculations QuantLimit->Accuracy defines lower limit of accurate measurement

Logical relationship between key validation parameters.
Validation Protocol and Acceptance Criteria

The following table outlines the key validation parameters and their corresponding experimental protocols and acceptance criteria.

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), analyte, and known impurities. Perform forced degradation studies. Use PDA to assess peak purity of the analyte peak in stressed samples.No interference at the retention time of the analyte. Analyte peak is resolved from all impurity/degradant peaks (Resolution > 2.0). Peak purity angle should be less than the purity threshold.
Linearity Prepare at least five concentrations of the analyte reference standard, typically from 50% to 150% of the nominal assay concentration. Plot peak area against concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity study.80% to 120% of the test concentration for assay; Reporting Threshold to 120% of the specification limit for impurities.[14]
Accuracy Perform recovery studies by spiking a placebo or sample matrix with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample preparation. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0% for assay.
Limit of Quantitation (LOQ) Determined by serial dilution until a signal-to-noise ratio of approximately 10:1 is achieved. Accuracy and precision must be verified at this concentration.RSD ≤ 10.0% at the LOQ concentration.
Robustness Intentionally vary critical method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, mobile phase composition ±2%).System suitability parameters (resolution, tailing factor, etc.) must remain within acceptable limits. No significant impact on quantitative results.

Conclusion

The validation of an HPLC method for a pharmaceutical intermediate like this compound is a rigorous, multi-faceted process that underpins the quality and safety of the final drug product. This guide has demonstrated that a scientifically sound approach, grounded in the principles of chromatography and guided by regulatory standards like the ICH guidelines, is paramount.

By systematically developing a gradient RP-HPLC method, we achieve superior resolving power compared to simplistic isocratic alternatives. The true strength and trustworthiness of this method are then unequivocally proven through comprehensive forced degradation studies and a full validation of key performance characteristics. The result is not merely a set of data, but a high-confidence analytical tool that is specific, accurate, precise, and robust—in short, a method that is fit for its intended purpose in a demanding research and drug development environment.

References

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Alternative reagents for the synthesis of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents in the Synthesis of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Introduction: Re-evaluating the Synthesis of a Key Agrochemical Intermediate

This compound (CAS No. 120100-04-1) is a critical intermediate in the manufacture of topramezone, a potent HPPD inhibitor herbicide used for selective weed control in corn and rice fields.[1][2] The efficiency, safety, and environmental impact of its synthesis are of paramount importance to the agrochemical industry. Traditional synthetic routes often rely on hazardous reagents, harsh reaction conditions, and generate significant waste streams.

This guide provides a comparative analysis of alternative reagents for three key transformations in the synthesis of this molecule: aromatic chlorination, thioether oxidation, and carboxylic acid esterification. By exploring modern, greener, and more efficient chemical technologies, we aim to equip researchers, chemists, and process development professionals with the data and methodologies necessary to innovate and optimize this vital synthetic pathway.

A Generalized Synthetic Framework

While numerous specific routes exist, a common and logical approach to assembling the target molecule involves a sequence of core transformations. Understanding this framework allows for a targeted evaluation of alternative reagents at each critical juncture.

Synthetic_Workflow cluster_notes Note: A Substituted 4-Methylthiobenzoic Acid B 2-Chloro-4-methylthio -benzoic Acid Derivative A->B Chlorination C 2-Chloro-4-methylsulfonyl -benzoic Acid B->C Oxidation D Methyl 2-chloro-3-methyl -4-methylsulfonylbenzoate (Target Molecule) C->D Esterification Note The introduction of the 3-methyl group can occur at various stages or be present in the starting material.

Caption: A generalized workflow for the synthesis of the target intermediate.

Part 1: The Chlorination Step - Moving Beyond Elemental Chlorine

The regioselective introduction of a chlorine atom at the C2 position, ortho to the carboxyl group, is a crucial step. The traditional method employing elemental chlorine (Cl₂) gas and a Lewis acid catalyst like FeCl₃ or AlCl₃ is effective but poses significant handling risks and often suffers from a lack of selectivity, leading to di-chlorinated byproducts.[3]

Alternative Reagent 1: N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) has emerged as a superior alternative for the chlorination of aromatic compounds. As a stable, crystalline solid, it is significantly easier and safer to handle than chlorine gas.[4] The reaction proceeds under milder conditions and often exhibits higher regioselectivity.

Mechanism Insight: In the presence of an acid catalyst or in a polar protic solvent, NCS acts as a source of an electrophilic chlorine species (Cl⁺), which is attacked by the electron-rich aromatic ring. The directing effect of the existing substituents guides the chlorine to the desired position.

NCS_Chlorination reagents NCS Acid Catalyst aromatic Aromatic Ring (e.g., 3-methyl-4-methylthio benzoic acid) reagents->aromatic:f0 Generates Cl⁺ intermediate Sigma Complex (Arenium Ion) aromatic:f0->intermediate π-system attacks Cl⁺ product Chlorinated Product + Succinimide intermediate->product:f0 Deprotonation (Restores Aromaticity)

Caption: Electrophilic aromatic chlorination using NCS.

Experimental Protocol: Chlorination with NCS

  • To a solution of the benzoic acid derivative (1.0 eq) in a suitable solvent (e.g., acetic acid or an aqueous medium), add NCS (1.05 - 1.2 eq).[4]

  • Add a catalytic amount of a protic acid like HCl if required.[4]

  • Stir the mixture at a temperature ranging from room temperature to 60 °C for 1.5 - 3 hours, monitoring the reaction by TLC or HPLC.[4]

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the chlorinated product.

Alternative Reagent 2: Ortho-Lithiation and Electrophilic Quench

For ultimate regioselectivity, ortho-lithiation provides a powerful, albeit more technically demanding, route. The carboxylic acid group directs a strong base, such as sec-butyllithium complexed with TMEDA, to deprotonate the ortho position. Quenching the resulting lithiated species with an electrophilic chlorine source like hexachloroethane yields the desired 2-chloro product with high precision.[5][6] This method is particularly valuable when other positions on the ring are activated and susceptible to chlorination by other methods.

Comparison of Chlorinating Reagents
ReagentFormKey AdvantagesKey DisadvantagesTypical Yield
Cl₂ / FeCl₃ GasLow cost, high reactivityHighly toxic, corrosive, poor selectivity60-80%
NCS [4]SolidSafe handling, high selectivity, mild conditionsHigher cost than Cl₂75-96%
SO₂Cl₂ LiquidHigh reactivity, liquidToxic, corrosive, releases HCl gas70-90%
s-BuLi / C₂Cl₆ [5]SolutionExcellent regioselectivityRequires cryogenic temps (-78°C), strong base>90%

Part 2: Thioether Oxidation - Efficient and Controlled Sulfone Formation

The oxidation of the 4-methylthio (-SCH₃) group to the 4-methylsulfonyl (-SO₂CH₃) group is a critical step that significantly alters the electronic properties of the molecule. The standard reagent, hydrogen peroxide in an acidic medium like formic or sulfuric acid, is effective and atom-economical.[7][8] However, control can be challenging, with the potential for side reactions if not managed carefully.

Alternative Reagent 1: Oxone® (Potassium Peroxymonosulfate)

Oxone®, a stable, water-soluble triple salt (2KHSO₅·KHSO₄·K₂SO₄), is a versatile and powerful oxidizing agent. It operates under mild, often biphasic (e.g., DCM/water) conditions, simplifying workup and providing excellent yields of the sulfone with minimal risk of over-oxidation.

Experimental Protocol: Oxidation with Oxone®

  • Dissolve the 2-chloro-4-methylthiobenzoic acid derivative (1.0 eq) in a mixture of an organic solvent (e.g., ethyl acetate) and water.

  • Cool the mixture in an ice bath.

  • Add a solution of Oxone® (2.0 - 2.2 eq) in water dropwise, maintaining the temperature below 15 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours until completion (monitored by TLC/HPLC).

  • Separate the organic layer, wash with aqueous sodium bisulfite solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the pure sulfone.

Alternative Reagent 2: Catalytic Sodium Tungstate with H₂O₂

The use of sodium tungstate (Na₂WO₄) as a phase-transfer catalyst in conjunction with hydrogen peroxide creates a highly efficient and selective oxidizing system.[9] The tungstate forms a peroxotungstate species in situ, which is the active oxidant. This catalytic approach reduces the amount of reagents needed and often leads to cleaner reactions and higher yields.

Comparison of Oxidation Systems
Reagent SystemKey AdvantagesKey DisadvantagesTypical Yield
H₂O₂ / Acid [7]Low cost, "green" oxidantCan require high temps, risk of side reactions75-85%
Oxone® Stable solid, mild conditions, clean reactionHigher cost, generates salt waste90-98%
Na₂WO₄ / H₂O₂ [9]Catalytic, highly efficient, selectiveRequires catalyst, potential for heavy metal waste95-99%

Part 3: Esterification - Greener Pathways to the Methyl Ester

The final step in this generalized pathway is the conversion of the carboxylic acid to its methyl ester. The classic Fischer esterification—refluxing in methanol with a catalytic amount of a strong acid like H₂SO₄—is a reliable, equilibrium-driven process. However, it often requires large excesses of methanol and long reaction times.

Alternative Reagent: Dimethyl Carbonate (DMC)

Dimethyl Carbonate (DMC) is an exemplary green reagent, championed for its low toxicity and biodegradability.[10] It serves as both a methylating agent and a solvent. In the presence of a base catalyst (e.g., K₂CO₃) and often a phase-transfer catalyst, DMC cleanly converts carboxylic acids to methyl esters at elevated temperatures.[10][11]

Mechanism Insight: The base deprotonates the carboxylic acid, forming a carboxylate anion. This nucleophile then attacks a methyl group of DMC in an Sₙ2 reaction, displacing a methoxycarbonyl group and forming the methyl ester.

Experimental Protocol: Esterification with DMC

  • In a pressure vessel, combine the carboxylic acid (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of a phase-transfer catalyst (e.g., TBAI).

  • Add dimethyl carbonate, which acts as both reagent and solvent.

  • Seal the vessel and heat to 120-140 °C for 4-8 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and remove the excess DMC under reduced pressure.

  • The crude product can be purified by crystallization or chromatography.

Hazardous but Effective Reagents: A Comparative Note

Reagents like methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are highly effective for methylation under mild basic conditions.[12] However, their extreme toxicity and carcinogenicity make them undesirable for industrial processes where worker safety and environmental health are primary concerns.[10][12] They serve as a benchmark against which the safety profile of greener alternatives like DMC is measured.

Comparison of Methylating Agents
Reagent SystemKey AdvantagesKey DisadvantagesSafety Profile
Methanol / H₂SO₄ Low cost, simple reagentsEquilibrium-limited, requires water removalModerate
Dimethyl Carbonate / Base [10]Green reagent, low toxicity, high yieldRequires higher temperatures/pressureExcellent
CH₃I or (CH₃)₂SO₄ / Base [10][12]Highly reactive, fast, high yieldExtremely toxic and carcinogenicVery Poor

Conclusion

The synthesis of this compound can be significantly improved by replacing traditional reagents with modern, safer, and more efficient alternatives. N-Chlorosuccinimide offers a superior method for controlled chlorination, while Oxone® and catalytic sodium tungstate provide clean and high-yielding pathways for thioether oxidation. For the final esterification, dimethyl carbonate stands out as a green and effective alternative to both classical Fischer esterification and dangerously toxic alkylating agents. By adopting these advanced methodologies, chemists can develop more sustainable and economically viable processes for the production of this key agrochemical intermediate.

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A Comparative Cost-Benefit Analysis of Synthetic Pathways for Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is a key intermediate in the synthesis of several agrochemicals and pharmaceuticals. The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for researchers and professionals in the drug development and chemical manufacturing sectors. This guide provides an in-depth comparative analysis of two distinct synthetic pathways for this compound, offering experimental data, cost-benefit assessments, and safety considerations to inform strategic decision-making in its synthesis.

Pathway 1: The Sulfonylation Route

This pathway commences with the readily available starting material, 2,3-dimethylanisole. The synthesis involves a series of transformations to introduce the required functional groups onto the aromatic ring.

Logical Flow of the Sulfonylation Route

Sulfonylation Route A 2,3-Dimethylanisole B 2,3-Dimethyl-4-methoxybenzenesulfonyl chloride A->B Chlorosulfonation C N-methyl-2,3-dimethyl-4-methoxybenzenesulfonamide B->C Amination D 2,3-Dimethyl-4-methoxyphenyl methyl sulfone C->D Methylation E 2-Chloro-3-methyl-4-methylsulfonylanisole D->E Chlorination F 2-Chloro-3-methyl-4-methylsulfonylphenol E->F Demethylation G This compound F->G Carboxylation & Esterification

Caption: Synthetic workflow for the Sulfonylation Route.

Experimental Protocols for the Sulfonylation Route

Step 1: Chlorosulfonation of 2,3-Dimethylanisole

  • To a stirred solution of 2,3-dimethylanisole (1.0 eq) in a suitable solvent such as dichloromethane, add chlorosulfonic acid (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dimethyl-4-methoxybenzenesulfonyl chloride.

Step 2: Sulfonamide Formation and Methylation

  • Dissolve the crude 2,3-dimethyl-4-methoxybenzenesulfonyl chloride in a suitable solvent and add an excess of aqueous methylamine.

  • Stir vigorously for 1-2 hours. Extract the sulfonamide product.

  • The subsequent methylation of the sulfonamide can be achieved using a methylating agent like dimethyl sulfate in the presence of a base.

Step 3: Chlorination, Demethylation, Carboxylation, and Esterification

These subsequent steps involve standard aromatic chlorination, ether cleavage, and oxidation of the methyl group to a carboxylic acid, followed by esterification. Given the complexity and potential for multiple isomers, this guide will focus on a more convergent and higher-yielding alternative pathway.

Cost, Safety, and Environmental Analysis of the Sulfonylation Route
Metric Analysis
Cost The starting material, 2,3-dimethylanisole, is moderately priced.[1][2][3][4] However, the multi-step nature of this pathway increases overall reagent and solvent costs.
Yield & Purity The overall yield is likely to be moderate due to the number of steps. Purification at each stage can be challenging and may lead to material loss.
Safety Chlorosulfonic acid is highly corrosive and reacts violently with water. Thionyl chloride, which may be used for chlorination, is toxic and corrosive.[5][6][7][8][9]
Environmental The use of chlorinated solvents and strong acids presents environmental concerns. The generation of multiple waste streams adds to the environmental burden.

Pathway 2: The Haloform Route

This pathway offers a more convergent approach, starting from 3-chloro-2-methylaniline and building the target molecule through a series of well-established reactions.

Logical Flow of the Haloform Route

Haloform Route A 3-Chloro-2-methylaniline B 2-Chloro-3-methyl-4-methylthioanisole A->B Sandmeyer-type reaction C 2-Chloro-3-methyl-4-methylsulfonylanisole B->C Oxidation D 2-Chloro-3-methyl-4-methylsulfonylacetophenone C->D Friedel-Crafts Acylation E 2-Chloro-3-methyl-4-methylsulfonylbenzoic acid D->E Haloform Reaction F This compound E->F Esterification

Caption: Synthetic workflow for the Haloform Route.

Experimental Protocols for the Haloform Route

Step 1: Synthesis of 2-Chloro-3-methyl-4-methylthioanisole

  • Diazotize 3-chloro-2-methylaniline (1.0 eq) using sodium nitrite and a mineral acid (e.g., HCl) at 0-5 °C.

  • In a separate flask, prepare a solution of sodium methyl mercaptide (NaSMe) from methyl mercaptan and a base.

  • Add the cold diazonium salt solution to the sodium methyl mercaptide solution. The reaction is typically rapid.

  • Extract the product with a suitable organic solvent, wash, dry, and concentrate to yield 2-chloro-3-methyl-4-methylthioanisole.

Step 2: Oxidation to the Sulfone

  • Dissolve the thioanisole (1.0 eq) in a suitable solvent like acetic acid.

  • Add an oxidizing agent such as hydrogen peroxide (2.2 eq) and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water to precipitate the sulfone. Filter, wash with water, and dry.

Step 3: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (1.2 eq) in a chlorinated solvent (e.g., dichloroethane), add acetyl chloride (1.1 eq) at 0 °C.

  • Add the sulfone from the previous step portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for several hours.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the product, wash, dry, and purify by recrystallization or chromatography to obtain 2-chloro-3-methyl-4-methylsulfonylacetophenone.

Step 4: Haloform Reaction

  • Dissolve the acetophenone (1.0 eq) in a suitable solvent like dioxane or THF.

  • Add an aqueous solution of sodium hypochlorite (NaOCl, ~3-4 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat the mixture with vigorous stirring. The reaction progress can be monitored by TLC.

  • After completion, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 2-chloro-3-methyl-4-methylsulfonylbenzoic acid.[10]

Step 5: Fischer Esterification

  • Reflux the carboxylic acid (1.0 eq) in an excess of methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • The reaction is an equilibrium, and driving it to completion can be achieved by removing the water formed, for instance, with a Dean-Stark apparatus.[11][12][13]

  • After completion, neutralize the excess acid, remove the excess methanol, and extract the ester product.

  • Purify by distillation or chromatography to yield this compound.

Cost, Safety, and Environmental Analysis of the Haloform Route
Metric Analysis
Cost The starting material, 3-chloro-2-methylaniline, is commercially available at a reasonable cost.[14][15][16][17] The reagents for the subsequent steps are also common and relatively inexpensive.
Yield & Purity This route generally provides good to excellent yields for each step. The final product can often be obtained in high purity after recrystallization.
Safety Diazotization reactions require careful temperature control as diazonium salts can be explosive. Friedel-Crafts reactions involve corrosive Lewis acids. The haloform reaction generates chloroform as a byproduct, which is a suspected carcinogen.[18]
Environmental The use of chlorinated solvents in the Friedel-Crafts acylation is a concern. The generation of chloroform in the haloform reaction requires proper waste management. However, the overall atom economy can be favorable.[19][20][21][22][23]

Comparative Analysis and Recommendation

Parameter Sulfonylation Route Haloform Route
Number of Steps HighModerate
Overall Yield ModerateGood to Excellent
Cost of Starting Materials ModerateLow to Moderate
Scalability ChallengingGood
Safety Hazards High (corrosive reagents)Moderate (diazotization, chloroform byproduct)
Environmental Impact High (multiple waste streams)Moderate (chlorinated solvents, chloroform)

Recommendation:

For both laboratory-scale synthesis and potential industrial production, the Haloform Route (Pathway 2) is the recommended synthetic strategy for this compound. Its more convergent nature, higher overall yield, and better scalability outweigh the moderate safety and environmental concerns, which can be mitigated with proper engineering controls and waste management protocols. The starting materials are readily available and cost-effective, making it a more economically viable option. The individual reactions are well-documented and generally high-yielding, which is a significant advantage over the longer and potentially lower-yielding Sulfonylation Route.

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A Researcher's Guide to the Spectroscopic Differentiation of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and agrochemical synthesis, the precise identification of molecular structure is not merely a procedural formality but a cornerstone of safety, efficacy, and intellectual property. The isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth spectroscopic comparison of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, a crucial building block in the synthesis of Tembotrione, a potent herbicide.[1] We will explore how subtle differences in the substitution pattern of its isomers manifest in their respective NMR, IR, and Mass Spectra, offering a robust analytical framework for their unambiguous differentiation.

The focus of this guide is to move beyond a simple recitation of spectral data. We will delve into the why—the underlying principles of molecular structure and electronic effects that govern the observed spectroscopic signatures. By understanding these fundamentals, researchers can develop a more intuitive and predictive capability in structural elucidation.

The Importance of Isomeric Differentiation

This compound (1) is a key intermediate in several synthetic pathways.[1] During its synthesis, the potential for the formation of various regioisomers exists. For instance, isomers with the substituents at different positions on the benzene ring, such as Methyl 3-chloro-2-methyl-4-methylsulfonylbenzoate (2) or Methyl 4-chloro-3-methyl-2-methylsulfonylbenzoate (3), could theoretically be formed. The biological activity and toxicological profile of these isomers can differ significantly from the desired product. Therefore, rigorous analytical methods are required to ensure the correct isomeric structure and purity of the final compound.

¹H NMR Spectroscopy: A Window into the Aromatic Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the routine differentiation of aromatic isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons provide a detailed fingerprint of the substitution pattern on the benzene ring.

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is of primary interest.[2][3][4][5] The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—profoundly influences the electron density around the aromatic protons, thereby affecting their chemical shifts.

  • Electron-Withdrawing Groups (EWGs): Groups like the chloro (-Cl), methylsulfonyl (-SO₂CH₃), and methyl ester (-COOCH₃) are all electron-withdrawing. They deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The methylsulfonyl group is a particularly strong deactivator.[1]

  • Electron-Donating Groups (EDGs): The methyl group (-CH₃) is a weak electron-donating group, which shields adjacent protons, causing their signals to appear at a lower chemical shift (upfield).[1]

Let's predict the expected ¹H NMR spectra for our target compound and a potential isomer:

This compound (1):

  • We expect two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.

  • The proton at position 5 is flanked by the methylsulfonyl group and a hydrogen, while the proton at position 6 is adjacent to the ester group.

  • Due to the strong deshielding effect of the methylsulfonyl group, the proton at C5 will likely resonate at a higher chemical shift than the proton at C6.

  • These two protons are ortho to each other, so they will appear as doublets with a typical ortho coupling constant (Jortho) of 7-10 Hz.[6]

Hypothetical Isomer: Methyl 3-chloro-2-methyl-4-methylsulfonylbenzoate:

  • This isomer would also exhibit two doublets in the aromatic region.

  • However, the electronic environment of the aromatic protons is different, leading to different chemical shifts compared to the target compound.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

CompoundAromatic ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
1 H-5, H-6~7.5 - 8.2Doublet, Doublet
Isomer H-5, H-6Different from 1 Doublet, Doublet
Other Signals -OCH₃, -CH₃, -SO₂CH₃~3.9, ~2.4, ~3.2Singlet, Singlet, Singlet

Note: These are estimated values. Actual chemical shifts can be influenced by solvent and other experimental conditions.

The singlets for the methyl ester, aromatic methyl, and methylsulfonyl protons will also have characteristic chemical shifts. The methyl ester protons are typically found around 3.9 ppm, the aromatic methyl protons around 2.4 ppm, and the methylsulfonyl protons around 3.2 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument acquire Acquire Spectrum instrument->acquire process Fourier Transform & Phasing acquire->process integrate Integrate Signals process->integrate reference Reference Spectrum integrate->reference

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic environment.

  • Aromatic Carbons: Aromatic carbons typically resonate in the range of 120-150 ppm.[3] The number of signals in the decoupled ¹³C NMR spectrum indicates the number of unique carbon environments. For a di-substituted benzene ring with different substituents, one would expect to see six distinct signals for the aromatic carbons.[7]

  • Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of 165-175 ppm.

  • Other Carbons: The methyl carbons of the ester, aromatic methyl, and methylsulfonyl groups will appear upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic Carbons120 - 150
Carbonyl Carbon165 - 175
-OCH₃ Carbon~52
-CH₃ Carbon~20
-SO₂CH₃ Carbon~44

The exact chemical shifts of the aromatic carbons will be diagnostic of the substitution pattern. Computational methods can be employed to predict the ¹³C NMR spectra of different isomers, which can then be compared to the experimental data for confident assignment.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[8][9] The absorption of IR radiation excites molecular vibrations, such as stretching and bending of bonds.

For this compound, we expect to see characteristic absorption bands for the following functional groups:

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

  • S=O Stretch (Sulfone): Two strong absorption bands, one around 1300-1350 cm⁻¹ (asymmetric stretch) and another around 1120-1160 cm⁻¹ (symmetric stretch).

  • C-O Stretch (Ester): A strong absorption band in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region.[4]

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.[10]

  • Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region.[11]

While the IR spectrum will confirm the presence of these functional groups, it is less powerful than NMR for distinguishing between regioisomers, as the vibrational frequencies of these groups are less sensitive to their position on the aromatic ring. However, subtle shifts in the positions and intensities of the aromatic C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can sometimes be used to infer the substitution pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer equipped with an ATR accessory.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

atr_ftir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Solid Sample on ATR Crystal acquire_spectrum Record Spectrum with FT-IR Spectrometer place_sample->acquire_spectrum fourier_transform Fourier Transform Interferogram acquire_spectrum->fourier_transform

Caption: Workflow for ATR FT-IR sample preparation and data acquisition.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and can also aid in distinguishing between isomers.

For this compound (C₁₀H₁₁ClO₄S), the expected molecular weight is approximately 262.71 g/mol .[12] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which can confirm the elemental composition.

The fragmentation pattern in the mass spectrum can provide clues about the structure. For electron ionization (EI), common fragmentation pathways for this molecule might include:

  • Loss of the methoxy group (-OCH₃) from the ester.

  • Loss of the methyl group from the sulfone.

  • Cleavage of the ester group.

  • Loss of the entire methylsulfonyl group.

While the mass spectra of regioisomers will show the same molecular ion peak, the relative abundances of the fragment ions may differ due to the different stabilities of the resulting fragments. This can sometimes be used to distinguish between isomers, although this is often not as straightforward as with NMR.

Conclusion

The unambiguous identification of this compound and its isomers is readily achievable through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods for elucidating the precise substitution pattern on the aromatic ring. IR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups, while mass spectrometry verifies the molecular weight and can offer supplementary structural information through fragmentation analysis.

For researchers in drug development and related fields, a thorough understanding and application of these spectroscopic methods are indispensable for ensuring the quality, safety, and efficacy of their synthesized compounds.

References

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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Field, L. D., Sternhell, S., & Kalman, J. R. (2013).
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  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (CAS No. 120100-04-1) and its associated waste streams. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As a chlorinated aromatic sulfone, this compound requires management as hazardous waste from the point of generation to its final disposition.

Foundational Knowledge: Hazard Profile and Regulatory Context

Understanding the chemical nature of a substance is the bedrock of its safe handling and disposal. This compound possesses structural features—a chlorinated benzene ring and a methylsulfonyl group—that necessitate a cautious approach.

Chemical Profile:

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₄S[1]
Molecular Weight 262.71 g/mol [1]
CAS Number 120100-04-1[1][2]
Known Hazards May cause serious eye damage.[3][4]Safety Data Sheet (SDS) for structurally similar compounds indicates potential for severe eye irritation.
Environmental Fate Chlorinated organic compounds are recognized as significant environmental pollutants due to their persistence and potential for bioaccumulation.[5][6] Discharge into the environment must be avoided.[2]

Regulatory Imperative:

The disposal of this chemical is governed by federal and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly named on the EPA's P or U lists of acute or toxic hazardous wastes, it must be managed as hazardous waste.[7][8] The Safety Data Sheet (SDS) for this compound explicitly states to "Dispose of contents/container to hazardous waste disposal."[2] This directive is based on the compound's characteristics and the potential hazards of its chemical class. Never dispose of this chemical or its containers in the regular trash or down the drain.[9][10]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the complete lifecycle of waste management for this compound within a laboratory setting. This process ensures that waste is handled safely, segregated correctly, and stored in compliance with regulations pending final disposal by trained professionals.

Step 1: Pre-Disposal Preparation and Personal Protective Equipment (PPE)

Safety begins before the first gram of waste is handled. The causality here is simple: preventing exposure eliminates risk.

  • Consult the SDS: Always review the material's specific Safety Data Sheet before handling.

  • Work in a Ventilated Area: All handling of the solid compound and its solutions should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

  • Wear Appropriate PPE:

    • Eye Protection: Wear chemical safety goggles or a face shield.[3][11] A related compound, 2-Chloro-4-methylsulfonylbenzoic acid, is known to cause serious eye damage.[3][4]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[12]

    • Body Protection: A standard laboratory coat is required. Ensure it is buttoned.[3]

Step 2: Waste Characterization and Segregation

Proper segregation is the most critical step in a laboratory waste management program.[13] Halogenated compounds like this one require special disposal, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans. Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream.

The following diagram outlines the decision-making process for segregating different forms of waste associated with this compound.

G Diagram 1: Disposal Decision Workflow start Start: Waste Generation (this compound) waste_form Identify Waste Form start->waste_form solid Unused/Expired Solid Compound Contaminated Weigh Boats/Paper waste_form->solid Solid liquid Solutions in Organic Solvents (e.g., DCM, Chloroform) waste_form->liquid Liquid (Organic) aqueous Aqueous Solutions (e.g., from extractions) waste_form->aqueous Liquid (Aqueous) glassware Contaminated Glassware (e.g., flasks, beakers) waste_form->glassware Contaminated Labware solid_container Collect in 'HALOGENATED SOLID WASTE' Container solid->solid_container liquid_container Collect in 'HALOGENATED LIQUID WASTE' Container liquid->liquid_container aqueous_container Collect in 'HALOGENATED AQUEOUS WASTE' Container aqueous->aqueous_container decon Decontaminate via Triple Rinse glassware->decon storage Store Sealed Container in Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage aqueous_container->storage decon_solvent Use compatible solvent (e.g., acetone, ethanol) decon->decon_solvent clean_glass Dispose of Clean, Defaced Glassware in appropriate box decon->clean_glass collect_rinsate Collect ALL rinsate into 'HALOGENATED LIQUID WASTE' decon_solvent->collect_rinsate collect_rinsate->liquid_container pickup Contact EHS for Hazardous Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

Step 3: Containment and Labeling

Proper containment and labeling prevent accidental mixing of incompatible wastes and ensure that disposal technicians can handle the material safely.[14][15]

  • Container Selection: Use only appropriate, chemically compatible containers, typically high-density polyethylene (HDPE) or glass for liquids and wide-mouth HDPE tubs for solids.[15] The container must have a secure, leak-proof screw-top cap.[14] Never use foodstuff containers.[14]

  • Labeling: All hazardous waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound."

    • The approximate percentage of each component if it is a mixture.

    • The date the first waste was added.

  • Container Management: Keep waste containers closed at all times except when adding waste.[9][15]

Step 4: Accumulation and Storage

Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14][15]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray to contain any potential leaks.[9]

  • Segregation: Store containers of this halogenated waste away from incompatible materials, particularly strong bases, acids, and oxidizing agents.[3][14]

Step 5: Decontamination of Empty Containers and Glassware

An "empty" container that held a hazardous chemical is not safe for regular trash until properly decontaminated.

  • Triple Rinse Protocol:

    • Thoroughly empty the container of all remaining solid or liquid.

    • Rinse the container with a small amount of a suitable solvent (e.g., acetone) that can dissolve the compound.

    • Pour this first rinsate into the appropriate "Halogenated Liquid Waste" container.[16] This first rinse is considered hazardous waste.

    • Repeat the rinse two more times, collecting the rinsate as hazardous waste. For acutely toxic (P-listed) wastes, the first three rinses must be collected. While this compound is not P-listed, adopting this as a best practice ensures thorough decontamination.[16]

    • Allow the container to air-dry completely in a fume hood.

  • Final Disposal of Rinsed Container: Once triple-rinsed and dry, deface or remove the original chemical label and dispose of the container as regular non-hazardous trash or in a designated lab glass disposal box.[9]

Step 6: Arranging Final Disposal

Laboratory personnel are responsible for waste up to the point of collection. Final disposal must be handled by a licensed hazardous waste carrier.

  • Contact EHS: When your waste container is full or has been in the SAA for nearly one year, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[15]

  • Documentation: Follow your institution's procedures for documenting the waste pickup. This creates a chain of custody required by law.

Emergency Procedures: Spill Management

In the event of a small, contained spill within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don your full PPE as described in Step 1.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[2]

  • Collection: Carefully scoop the absorbent material and spilled solid into a container. Seal the container.

  • Disposal: Label the container as "Solid spill debris containing this compound" and manage it as halogenated solid hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the solid hazardous waste container. Then, clean the area with soap and water.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility as a steward of the environment.

References

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A Senior Application Scientist's Guide to Handling Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical and agricultural innovation, our work necessitates the handling of novel and reactive chemical intermediates. Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is one such compound, a key precursor in the synthesis of advanced herbicides and a valuable building block in medicinal chemistry.[1] Its structure, featuring a chlorinated aromatic ring and a methylsulfonyl group, dictates its reactivity and, consequently, the precautions we must take.[1]

This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why specific personal protective equipment (PPE) and handling protocols are essential. By grounding our practices in the fundamental principles of chemical safety, we protect ourselves and ensure the integrity of our research.

Hazard Profile: Understanding the Inherent Risks

The specific toxicological data for this compound is not extensively published. Therefore, a conservative approach based on its chemical class—chlorinated aromatic sulfones—is required.

  • Dermal and Ocular Hazard: Structurally similar compounds, such as 2-Chloro-4-(methylsulfonyl)benzoic acid, are known to cause severe eye damage.[2] The presence of the chloro- and methylsulfonyl- groups on the benzene ring can lead to significant skin and eye irritation upon contact. Prolonged or repeated skin contact with any solvent or chemical should be avoided as they can strip natural oils, leading to dermatitis.[3]

  • Respiratory Hazard: While the compound's volatility is not specified, handling it as a powder or generating aerosols during transfer or dissolution can lead to inhalation. Related compounds are known respiratory irritants.[4] Inhalation of concentrated vapors or dust can lead to respiratory distress.

  • Environmental Hazard: Chlorinated aromatic compounds are a class of chemicals known for their potential persistence in the environment.[5][6][7] Improper disposal can lead to long-term ecological contamination. Therefore, all waste must be treated as hazardous.

Summary of Potential Hazards
Hazard TypePotential EffectRationale
Eye Contact Severe irritation, potential for serious damage.Based on data for structurally similar compounds.[2][8]
Skin Contact Irritation, redness, potential for allergic reaction.Aromatic sulfones and chlorinated compounds can be skin irritants.[3]
Inhalation Respiratory tract irritation.Risk is highest when handling powders or generating aerosols/vapors.[4]
Ingestion Harmful if swallowed.General precaution for laboratory chemicals.[9]
Environmental Potential for persistence and bioaccumulation.Characteristic of chlorinated aromatic hydrocarbons.[5][7][10]

The Essential PPE Ensemble: A Barrier Between You and the Hazard

Based on the hazard assessment, a comprehensive PPE strategy is mandatory. The primary goal is to prevent any direct contact with the chemical. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense. All handling of this compound should occur within a fume hood to minimize inhalation exposure.

A. Eye and Face Protection

Direct chemical splash to the eye is a high-consequence event.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times. They must form a complete seal around the eyes to prevent splashes from entering from the sides, top, or bottom.[11]

  • Recommended for High-Risk Tasks: For procedures involving larger quantities (>50g), heating, or potential for splashing (e.g., transfers, filtrations), a full-face shield must be worn over the chemical splash goggles.[12]

B. Skin and Body Protection
  • Gloves: Standard lightweight latex or vinyl gloves are insufficient. Chemical-resistant gloves are required.

    • Recommended Glove Type: Nitrile or Neoprene gloves provide good resistance to a range of chemicals. For prolonged handling or immersion, heavier-duty Butyl rubber gloves should be considered.[3]

    • Protocol: Always double-glove to simplify decontamination and reduce the risk of exposure if the outer glove is compromised. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed and replaced immediately, following proper doffing procedures to avoid skin contact.[13]

  • Laboratory Coat/Coveralls: A flame-resistant lab coat that fully covers the arms is the minimum requirement.

    • For enhanced protection , particularly when handling larger quantities, chemical-resistant coveralls are recommended.[12][14] This prevents contamination of personal clothing.

C. Respiratory Protection

While a fume hood is the primary control, respiratory protection may be necessary as a secondary barrier.

  • For Handling Powders: If there is a risk of generating dust outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with N95 or P100 particulate filters is required.

  • For Vapors/Aerosols: If the substance is heated or aerosolized, a half-mask or full-face respirator with organic vapor cartridges should be used in addition to the fume hood.[11] All respirator users must be fit-tested and trained in their proper use.

D. Footwear

Closed-toe shoes made of a non-porous, chemical-resistant material are mandatory. Leather or cloth shoes are prohibited as they can absorb and retain chemical spills, leading to prolonged skin contact.[13][14]

Procedural Discipline: Safe Handling Workflow

A disciplined, step-by-step approach to handling is crucial for safety. The following workflow diagram illustrates the critical decision points and actions required from preparation to cleanup.

cluster_prep Preparation cluster_ops Operation cluster_post Post-Operation A 1. Review SDS & SOP B 2. Verify Fume Hood is Operational A->B C 3. Assemble All Necessary Materials B->C D 4. Inspect PPE for Integrity C->D E 5. Don PPE (Coat, Gloves, Goggles) D->E F 6. Handle Chemical Inside Fume Hood E->F G 7. Securely Close Primary Container F->G H 8. Decontaminate Work Area G->H I 9. Doff PPE (Outer Gloves -> Coat -> Goggles -> Inner Gloves) H->I J 10. Segregate Hazardous Waste I->J K 11. Wash Hands Thoroughly J->K

Caption: Safe Handling Workflow for this compound.

Decontamination and Disposal Plan

Effective decontamination and disposal are critical for preventing cross-contamination and environmental release.

Step-by-Step Decontamination Protocol
  • Reusable Equipment (Glassware, etc.): Rinse equipment three times with a suitable solvent to remove the chemical residue. The rinsate must be collected and disposed of as hazardous waste. Then, wash the equipment using standard laboratory procedures.

  • Reusable PPE: If chemical-resistant aprons or coveralls are used, they should be wiped down with a solvent before removal. Follow the manufacturer's instructions for cleaning.

Waste Disposal Plan

Due to its classification as a chlorinated aromatic compound, all waste streams must be treated as hazardous.[5][15]

  • Solid Waste: This includes contaminated disposable PPE (gloves, bench paper), weighing papers, and any solid chemical residue. Collect this waste in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All unused solutions and solvent rinsates must be collected in a labeled, sealed hazardous waste container for halogenated organic waste.

  • Empty Containers: The primary container of the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Never dispose of this chemical or its waste down the drain or in the regular trash.[8] Adhere strictly to your institution's and local environmental regulations for hazardous waste disposal.

Emergency Response

In the event of an exposure or spill, immediate and correct action is vital.

Exposure TypeFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][8]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][9]
Small Spill (<50 mL/g) Wearing the full PPE ensemble, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the material into a sealed, labeled hazardous waste container. Decontaminate the area as described above.
Large Spill (>50 mL/g) Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these rigorous safety and handling protocols, you safeguard your well-being and contribute to a culture of safety and scientific excellence within your laboratory.

References

  • Disposal Methods for Chlorinated Arom
  • Methyl 2-chloro-3-methyl-4-methylsulfonylbenzo
  • Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing).
  • SAFETY DATA SHEET - Methyl benzo
  • SAFETY DATA SHEET - Benzoic acid, 2-chloro-4-(methylsulfonyl)-. Fisher Scientific.
  • SAFETY DATA SHEET - Benzoic acid, 2-(chlorosulfonyl)-, methyl ester. Thermo Fisher Scientific.
  • Methyl 2-chloro-4-(methylsulfonyl)
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Process for destroying chlorinated aromatic compounds.
  • Chlorinated aromatic hydrocarbons – Knowledge and References. Taylor & Francis.
  • Discover the Various Types of PPE for Optimal Chemical Safety. Unisafe.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | CAS 106904-09-0. BLDpharm.
  • Is Personal Protective Equipment Required When Working with Solvents?. MicroCare LLC.
  • PPE for Hazardous Chemicals. Canada Safety Training.
  • Biodegradability of chlorinated arom

Sources

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